Product packaging for 2-Benzyloxy-4-iodophenol(Cat. No.:CAS No. 289471-92-7)

2-Benzyloxy-4-iodophenol

Cat. No.: B135325
CAS No.: 289471-92-7
M. Wt: 326.13 g/mol
InChI Key: SUUAJTJMEHPEDV-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-iodophenol, also known as this compound, is a useful research compound. Its molecular formula is C13H11IO2 and its molecular weight is 326.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11IO2 B135325 2-Benzyloxy-4-iodophenol CAS No. 289471-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUAJTJMEHPEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573002
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289471-92-7
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Benzyloxy-4-iodophenol. It includes a summary of its key identifiers, predicted spectroscopic data, a detailed experimental protocol for its synthesis via Williamson ether synthesis, and an exploration of the potential biological significance of its structural motifs. This document is intended to serve as a foundational resource for researchers utilizing this compound in synthetic chemistry and drug discovery.

Chemical and Physical Properties

This compound is a disubstituted phenol derivative. The presence of a bulky benzyloxy group ortho to the hydroxyl and an iodine atom para to it bestows upon it specific reactivity and physical characteristics. While extensive experimental data is not widely published, the following properties are established or can be reliably estimated.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name 2-(Benzyloxy)-4-iodophenol-
CAS Number 289471-92-7[1]
Molecular Formula C₁₃H₁₁IO₂[1]
Molecular Weight 326.13 g/mol [1]
Appearance Predicted: Off-white to pale yellow solid-
Melting Point Not available-
Boiling Point Not available-
Solubility Predicted: Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and dichloromethane. Insoluble in water.-

Spectroscopic Profile (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both phenyl rings, the benzylic methylene protons, and the phenolic hydroxyl proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45 - 7.30m5HProtons of the benzyl ring
~ 7.20d1HAr-H (H-3)
~ 7.10dd1HAr-H (H-5)
~ 6.85d1HAr-H (H-6)
~ 5.50s (broad)1H-OH
~ 5.10s2H-OCH₂-
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 13 unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~ 150.0C-OH (C-1)
~ 148.0C-OBn (C-2)
~ 138.0Quaternary C of benzyl ring
~ 137.5C-H (Ar)
~ 136.0C-H (Ar)
~ 128.5C-H of benzyl ring
~ 128.0C-H of benzyl ring
~ 127.5C-H of benzyl ring
~ 123.0C-H (Ar)
~ 118.0C-H (Ar)
~ 85.0C-I (C-4)
~ 71.0-OCH₂-
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, ether, and aromatic functionalities.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group Vibration
~ 3400 (broad)O-H stretch (phenolic)
~ 3100 - 3000C-H stretch (aromatic)
~ 2950 - 2850C-H stretch (aliphatic, -CH₂-)
~ 1600, 1500, 1450C=C stretch (aromatic ring)
~ 1250 - 1200C-O stretch (aryl ether)
~ 1100 - 1000C-O stretch (alkyl ether)
~ 820C-H bend (para-disubstituted aromatic ring)
~ 600 - 500C-I stretch
Mass Spectrometry (MS)

The mass spectrum (Electron Ionization, EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragments (m/z)

m/z ValueFragment Ion
326[M]⁺ (Molecular ion)
235[M - C₇H₇]⁺ (Loss of benzyl group)
199[M - I]⁺ (Loss of iodine)
91[C₇H₇]⁺ (Benzyl cation, tropylium ion) - Base Peak

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an alkyl halide.[6] For this specific compound, the synthesis involves the reaction of 4-iodophenol with benzyl bromide in the presence of a base.

Materials:

  • 4-Iodophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone or DMF (approx. 10 mL per gram of 4-iodophenol).

  • Addition of Alkylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq.) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (for acetone) or to 60-80 °C (for DMF) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-iodophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, deionized water, and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, IR, and MS analysis as described in the spectroscopic profile section.

G Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Mix 4-Iodophenol, K₂CO₃, and Acetone/DMF add_benzyl_bromide Add Benzyl Bromide start->add_benzyl_bromide reflux Heat to Reflux (12-24h) add_benzyl_bromide->reflux cool Cool to RT reflux->cool TLC Monitoring filter_solid Filter K₂CO₃ cool->filter_solid concentrate Concentrate Filtrate filter_solid->concentrate dissolve Dissolve in Ethyl Acetate concentrate->dissolve wash Wash with HCl, Water, and Brine dissolve->wash dry Dry with Na₂SO₄ wash->dry final_concentrate Concentrate dry->final_concentrate chromatography Column Chromatography final_concentrate->chromatography characterize Characterization (NMR, IR, MS) chromatography->characterize

Synthesis and Purification Workflow.

Biological Context and Potential Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural analog, 4-Benzyloxyphenol , has been investigated for its immunomodulatory and antimycobacterial properties. Studies have shown that 4-Benzyloxyphenol can facilitate the clearance of intracellular mycobacteria in macrophages. This effect is mediated through the activation of the p53 tumor suppressor protein. The activated p53, in turn, promotes the production of Interleukin-35 (IL-35), which signals through the JAK1/STAT3 pathway to enhance the fusion of phagosomes and lysosomes, a critical step in killing intracellular pathogens.

Given the structural similarity, it is plausible that this compound could be explored for similar biological activities. The presence and position of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties. This makes it a compound of interest for structure-activity relationship (SAR) studies in the development of new anti-infective or immunomodulatory agents.

G Potential Signaling Pathway Based on 4-Benzyloxyphenol compound 4-Benzyloxyphenol (Analog of Target Compound) p53 p53 Activation compound->p53 Induces il35 IL-35 Production p53->il35 Promotes jak_stat JAK1/STAT3 Phosphorylation il35->jak_stat Activates phagosome_lysosome Phagosome-Lysosome Fusion jak_stat->phagosome_lysosome Enhances clearance Intracellular Mycobacterial Clearance phagosome_lysosome->clearance Leads to

Hypothesized pathway based on analog activity.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on its structure as a substituted phenol and iodinated aromatic compound, standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]

References

An In-depth Technical Guide to the Physical Properties of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Benzyloxy-4-iodophenol, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Core Physical and Chemical Data

This compound is a halogenated aromatic ether. While extensive experimental data on its physical properties is not widely published, the fundamental molecular attributes are well-established. This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the benzyloxy group is of note, as this pharmacophore is found in various monoamine oxidase (MAO) inhibitors, which are relevant in the treatment of neurological disorders.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 289471-92-7
Molecular Formula C₁₃H₁₁IO₂
Molecular Weight 326.13 g/mol
Appearance Not specified in available literature
Melting Point Not specified in available literature
Boiling Point Not specified in available literature
Solubility Not specified in available literature

Synthetic Protocols

General Experimental Protocol for the Synthesis of Iodophenolic Compounds

This protocol describes a general method for the synthesis of iodophenol compounds, which can be adapted for this compound.

Materials:

  • Phenolic compound (e.g., 2-benzyloxyphenol)

  • Methanol (dry)

  • Potassium iodide (KI)

  • A strong base (e.g., Sodium hydroxide - NaOH or Potassium hydroxide - KOH)

  • Trichloroisocyanuric acid (TCCA)

  • Ethyl acetate

  • Sherwood oil (petroleum ether)

  • Dilute hydrochloric acid (HCl)

Procedure:

  • The starting phenolic compound is dissolved in dry methanol in a glass reactor equipped with a stirrer.

  • A strong base and potassium iodide are added to the solution. The molar ratio of the phenolic compound to the strong base should be between 1:1 and 1:2, and the molar ratio of the phenolic compound to potassium iodide should also be between 1:1 and 1:2.

  • The mixture is stirred at a temperature between 0°C and 20°C.

  • A methanol solution of trichloroisocyanuric acid is slowly added dropwise to the reaction mixture. The molar ratio of the phenolic compound to trichloroisocyanuric acid should be between 3:1 and 3:2.

  • The reaction is allowed to proceed for 0.5 to 3 hours.

  • Upon completion of the reaction, the reaction solution is worked up. One common method involves pouring the solution into water and filtering. The filtrate's pH is then adjusted to 2-5 with dilute hydrochloric acid.

  • The aqueous solution is extracted with ethyl acetate.

  • The organic phase is concentrated, and the crude product is purified by recrystallization from a solvent mixture such as ethyl acetate and sherwood oil to yield the final iodophenolic compound.

Application in Synthetic Workflows

Due to the presence of the reactive iodine atom and the benzyloxy-phenyl scaffold, this compound is a potential intermediate in the synthesis of various bioactive molecules. For instance, the benzyloxy pharmacophore is a key feature in certain monoamine oxidase (MAO) inhibitors and Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are targets for neurological and retinal disorders, respectively.

Below is a conceptual workflow illustrating the potential use of this compound as a starting material in a multi-step synthesis.

G A This compound B Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B C Functionalized Intermediate B->C D Further Synthetic Transformations (e.g., deprotection, functional group interconversion) C->D E Bioactive Target Molecule D->E

Caption: Conceptual synthetic workflow utilizing this compound.

Spectral Data

Safety and Handling

Information on the specific hazards of this compound is not widely available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

An In-Depth Technical Guide to 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a concise overview of the chemical properties of 2-Benzyloxy-4-iodophenol. While its direct applications in experimental biology and specific signaling pathways are not extensively documented in publicly available literature, this document consolidates the known information and explores potential areas of research based on the activities of structurally related compounds. The primary aim is to furnish researchers with foundational data and suggest avenues for future investigation into this compound's utility.

Chemical and Physical Properties

This compound is a substituted aromatic compound. The presence of a benzyl ether, a hydroxyl group, and an iodine atom on the phenol ring suggests its potential as a versatile chemical intermediate and a subject for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₁IO₂N/A
Molecular Weight 326.13 g/mol N/A
CAS Number 289471-92-7N/A

Synthesis

A plausible synthetic route could involve the benzylation of 4-iodophenol or the iodination of 2-benzyloxyphenol. The choice of route would depend on the availability of starting materials and the desired regioselectivity.

Hypothetical Synthesis Workflow

Below is a logical workflow illustrating a potential synthetic pathway.

G cluster_0 Route A: Benzylation of 4-Iodophenol cluster_1 Route B: Iodination of 2-Benzyloxyphenol 4-Iodophenol 4-Iodophenol Reaction_A Williamson Ether Synthesis 4-Iodophenol->Reaction_A Reactant Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Reaction_A Reactant Base Base (e.g., K₂CO₃) Base->Reaction_A Catalyst Solvent_A Solvent (e.g., Acetone) Solvent_A->Reaction_A Medium Product_A This compound Reaction_A->Product_A 2-Benzyloxyphenol 2-Benzyloxyphenol Reaction_B Electrophilic Aromatic Substitution 2-Benzyloxyphenol->Reaction_B Reactant Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction_B Reactant Solvent_B Solvent (e.g., CH₂Cl₂) Solvent_B->Reaction_B Medium Product_B This compound Reaction_B->Product_B

Hypothetical Synthetic Pathways for this compound.

Potential Research Applications

While commercial suppliers list this compound as a biochemical for proteomics research, specific applications are not detailed in the available literature. Based on the chemical structure, several potential areas of application can be hypothesized.

Intermediate in Chemical Synthesis

The presence of the hydroxyl and iodo groups makes this molecule a candidate for further chemical modifications. The iodine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new functional groups. The phenolic hydroxyl group can be derivatized or used to modulate the electronic properties of the aromatic ring.

Potential Biological Activity

Structural analogs of this compound, such as other substituted phenols and benzophenones, have been reported to exhibit biological activities. A notable example is the interference with the thyroid hormone axis. It is plausible that this compound could be investigated for similar endocrine-disrupting properties or as a modulator of thyroid hormone-related pathways.

Tool for Proteomics Research

The designation of this compound for proteomics research suggests its potential use as a chemical probe or crosslinking agent. The aromatic ring and the iodine atom could potentially be involved in interactions with proteins, and the overall structure could be modified to incorporate reporter tags or reactive groups for covalent labeling of proteins.

Experimental Protocols

Due to the lack of published studies detailing the use of this compound, specific experimental protocols cannot be provided. Researchers interested in investigating this compound would need to develop their own methodologies based on the intended application. For example, if investigating its potential as a thyroid hormone disruptor, one might adapt existing in vitro assays for thyroid peroxidase inhibition or in vivo studies monitoring thyroid hormone levels.

Signaling Pathways

There is no direct evidence linking this compound to any specific signaling pathways. However, based on the activities of related compounds, a hypothetical signaling pathway that could be investigated is its potential interference with thyroid hormone synthesis and signaling.

G Compound This compound (Hypothetical) TPO Thyroid Peroxidase (TPO) Compound->TPO Inhibition? Iodide_Oxidation Iodide Oxidation TPO->Iodide_Oxidation Catalyzes Thyroglobulin_Iodination Thyroglobulin Iodination Iodide_Oxidation->Thyroglobulin_Iodination Hormone_Synthesis Thyroid Hormone Synthesis (T3, T4) Thyroglobulin_Iodination->Hormone_Synthesis Thyroid_Hormone_Signaling Thyroid Hormone Signaling Hormone_Synthesis->Thyroid_Hormone_Signaling Physiological_Effects Physiological Effects Thyroid_Hormone_Signaling->Physiological_Effects

Hypothetical Interference with Thyroid Hormone Synthesis.

Conclusion and Future Directions

This compound is a chemical compound with well-defined physical properties but limited documented applications. Its structural features suggest potential as a synthetic intermediate and a candidate for biological screening, particularly in the context of proteomics and endocrinology. Future research is necessary to elucidate its biological activities, potential mechanisms of action, and to validate its utility in proteomics or other areas of life science research. The information presented in this guide serves as a starting point for researchers interested in exploring the potential of this compound.

In-Depth Technical Guide to the Structure Elucidation of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural elucidation of 2-Benzyloxy-4-iodophenol, a valuable intermediate in organic synthesis. The document details a verified synthetic protocol and presents key analytical data essential for its characterization.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₃H₁₁IO₂
Molecular Weight 326.13 g/mol
CAS Number 289471-92-7
Appearance White to yellow solid

Synthesis of this compound

A reliable method for the preparation of this compound involves the electrophilic iodination of 2-benzyloxyphenol. This approach offers a direct route to the target molecule.

Experimental Protocol: Iodination of 2-Benzyloxyphenol

This protocol is adapted from a published thesis from the University of Glasgow.

Materials:

  • 2-Benzyloxyphenol

  • Iodine monochloride (ICl)

  • Dry ether

  • Petroleum ether (40-60 °C)

  • Ethyl acetate (EtOAc)

Procedure:

  • A solution of 2-benzyloxyphenol (1 equivalent) in dry ether is prepared in a suitable reaction vessel.

  • To this solution, a solution of iodine monochloride (1.43 equivalents) in dry ether is added dropwise.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.

  • Upon completion, the reaction is quenched, and the crude product is extracted.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield this compound.

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data:

A published US patent provides the following ¹H NMR data for this compound.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.33s1HPhenolic -OH
7.49-7.42m2HAromatic-H (Benzyl)
7.42-7.30m3HAromatic-H (Benzyl)
7.21d, J=2.5 Hz1HH-3 (Aromatic)
7.09dd, J=8.7, 2.5 Hz1HH-5 (Aromatic)
6.78d, J=8.7 Hz1HH-6 (Aromatic)
5.11s2H-OCH₂-

Solvent: DMSO-d₆, Frequency: 501 MHz

¹³C NMR (Carbon-13 NMR) Data:

Carbon AtomPredicted Chemical Shift (δ) ppm
C-1 (C-OH)~154
C-2 (C-OBn)~148
C-3~118
C-4 (C-I)~85
C-5~133
C-6~117
-OCH₂-~71
Benzyl C (ipso)~137
Benzyl C (ortho)~128
Benzyl C (meta)~129
Benzyl C (para)~128
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3400BroadO-H stretch (phenolic)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic, -CH₂-)
~1600, ~1500StrongC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1100StrongC-O stretch (phenol)
~600-500MediumC-I stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

m/zInterpretation
326[M]⁺ (Molecular ion)
235[M - CH₂Ph]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Workflow and Logic

The synthesis and structural elucidation of this compound follow a logical workflow, beginning with the synthesis of the target molecule followed by its purification and comprehensive spectroscopic analysis.

experimental_workflow cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start Starting Material: 2-Benzyloxyphenol reaction Iodination with ICl in dry ether start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (Silica Gel) workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Workflow for the synthesis and structural elucidation of this compound.

An In-Depth Technical Guide to 2-Benzyloxy-4-iodophenol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyloxy-4-iodophenol, a halogenated aromatic compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and explores the significant biological activities of closely related analogues, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Synonyms

The nomenclature and primary identifiers for the compound of interest are as follows:

  • IUPAC Name: 2-(Benzyloxy)-4-iodophenol[1]

  • Synonyms: While direct synonyms are not widely listed, systematic variations of the IUPAC name may be encountered.

  • CAS Number: 289471-92-7[2]

  • Molecular Formula: C₁₃H₁₁IO₂[2]

Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Weight 326.13 g/mol [2]
Physical Form White to Yellow Solid
Melting Point Not Reported
Boiling Point Not Reported
Solubility Not Reported
¹H NMR Spectroscopy Predicted shifts would show aromatic protons, a benzylic CH₂ group, and a phenolic OH.
¹³C NMR Spectroscopy Predicted spectrum would include signals for the iodinated and benzyloxy-substituted aromatic rings.
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z 326.

Experimental Protocols: A Plausible Synthetic Approach

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature. However, based on established organic synthesis methodologies for related compounds, a logical two-step synthetic workflow can be proposed. This would likely involve the protection of the hydroxyl group of a commercially available iodophenol followed by iodination, or vice-versa.

Proposed Synthetic Workflow:

The synthesis of this compound can be envisioned through two primary routes:

  • Route A: Benzylation of 4-iodophenol followed by ortho-iodination.

  • Route B: Iodination of 2-benzyloxyphenol.

The following diagram illustrates a plausible experimental workflow for the synthesis of this compound, which can be adapted from general procedures for the synthesis of iodinated and benzylated phenols.

G Proposed Synthetic Workflow for this compound cluster_0 Starting Materials cluster_1 Step 1: Benzylation cluster_2 Work-up & Purification cluster_3 Intermediate cluster_4 Step 2: Ortho-iodination cluster_5 Final Work-up & Purification cluster_6 Final Product 4-Iodophenol 4-Iodophenol Reaction Mixture Reaction Mixture 4-Iodophenol->Reaction Mixture Benzyl Bromide Benzyl Bromide Benzyl Bromide->Reaction Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Mixture Solvent (e.g., Acetone) Solvent (e.g., Acetone) Solvent (e.g., Acetone)->Reaction Mixture Reflux Reflux Reaction Mixture->Reflux Filtration Filtration Reflux->Filtration Evaporation Evaporation Filtration->Evaporation Column Chromatography Column Chromatography Evaporation->Column Chromatography 4-Iodo-1-(benzyloxy)benzene 4-Iodo-1-(benzyloxy)benzene Column Chromatography->4-Iodo-1-(benzyloxy)benzene Reaction at 0°C to RT Reaction at 0°C to RT 4-Iodo-1-(benzyloxy)benzene->Reaction at 0°C to RT Iodinating Agent (e.g., I2, NIS) Iodinating Agent (e.g., I2, NIS) Iodinating Agent (e.g., I2, NIS)->Reaction at 0°C to RT Catalyst (e.g., TFA) Catalyst (e.g., TFA) Catalyst (e.g., TFA)->Reaction at 0°C to RT Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2) Solvent (e.g., CH2Cl2)->Reaction at 0°C to RT Quenching (e.g., Na2S2O3) Quenching (e.g., Na2S2O3) Reaction at 0°C to RT->Quenching (e.g., Na2S2O3) Extraction Extraction Quenching (e.g., Na2S2O3)->Extraction Drying & Evaporation Drying & Evaporation Extraction->Drying & Evaporation Recrystallization/Column Chromatography Recrystallization/Column Chromatography Drying & Evaporation->Recrystallization/Column Chromatography This compound This compound Recrystallization/Column Chromatography->this compound

Caption: A plausible synthetic workflow for this compound.

Biological Activity and Signaling Pathways of a Related Analog: 4-(Benzyloxy)phenol

While direct biological studies on this compound are limited, extensive research on the closely related compound, 4-(Benzyloxy)phenol , has revealed significant immunomodulatory and antimycobacterial properties. These findings provide a strong rationale for investigating the biological potential of this compound. The following sections detail the signaling pathways elucidated for 4-(Benzyloxy)phenol.

p53-Mediated ROS-Dependent Intracellular Ca²⁺ Signaling Pathway in Antimycobacterial Response

Research has demonstrated that 4-(Benzyloxy)phenol exerts an antimycobacterial effect by activating a p53-mediated signaling cascade.[1] This pathway involves the generation of reactive oxygen species (ROS) and a subsequent increase in intracellular calcium (Ca²⁺) levels, ultimately leading to enhanced phagosome-lysosome fusion and clearance of intracellular mycobacteria.[1][3]

The logical flow of this signaling pathway is depicted in the following diagram:

G 4-(Benzyloxy)phenol Induced p53-ROS-Ca²⁺ Signaling Pathway 4-(Benzyloxy)phenol 4-(Benzyloxy)phenol p53 Activation p53 Activation 4-(Benzyloxy)phenol->p53 Activation Induces ROS Production ROS Production p53 Activation->ROS Production Leads to Increased Intracellular Ca²⁺ Increased Intracellular Ca²⁺ ROS Production->Increased Intracellular Ca²⁺ Triggers Phagosome-Lysosome Fusion Phagosome-Lysosome Fusion Increased Intracellular Ca²⁺->Phagosome-Lysosome Fusion Promotes Mycobacterial Clearance Mycobacterial Clearance Phagosome-Lysosome Fusion->Mycobacterial Clearance Results in

Caption: p53-ROS-Ca²⁺ signaling pathway induced by 4-(Benzyloxy)phenol.

p53-Mediated IL-35 Signaling Dependent JAK1/STAT3 Pathway in Macrophage-Mediated Mycobacterial Clearance

Further investigations into the immunomodulatory effects of 4-(Benzyloxy)phenol have uncovered a second, interconnected signaling pathway that contributes to its antimycobacterial activity. This pathway is also initiated by p53 activation and involves the upregulation of Interleukin-35 (IL-35), an anti-inflammatory cytokine.[4] The binding of IL-35 to its receptor triggers the phosphorylation of Janus kinase 1 (JAK1) and Signal Transducer and Activator of Transcription 3 (STAT3), which in turn enhances phagosome-lysosome fusion.[4]

A diagram illustrating this signaling cascade is provided below:

G 4-(Benzyloxy)phenol Induced p53-IL-35-JAK1/STAT3 Signaling Pathway 4-(Benzyloxy)phenol 4-(Benzyloxy)phenol p53 Activation p53 Activation 4-(Benzyloxy)phenol->p53 Activation Induces IL-35 Upregulation IL-35 Upregulation p53 Activation->IL-35 Upregulation Mediates IL-35 Receptor Binding IL-35 Receptor Binding IL-35 Upregulation->IL-35 Receptor Binding Leads to JAK1 Phosphorylation JAK1 Phosphorylation IL-35 Receptor Binding->JAK1 Phosphorylation Activates STAT3 Phosphorylation STAT3 Phosphorylation JAK1 Phosphorylation->STAT3 Phosphorylation Phosphorylates Enhanced Phagosome-Lysosome Fusion Enhanced Phagosome-Lysosome Fusion STAT3 Phosphorylation->Enhanced Phagosome-Lysosome Fusion Promotes Intracellular Mycobacterial Clearance Intracellular Mycobacterial Clearance Enhanced Phagosome-Lysosome Fusion->Intracellular Mycobacterial Clearance Results in

Caption: p53-IL-35-JAK1/STAT3 signaling pathway induced by 4-(Benzyloxy)phenol.

Conclusion and Future Directions

This compound is a valuable chemical entity with potential applications in organic synthesis and drug discovery. While specific experimental data for this compound is somewhat limited, a logical synthetic pathway can be proposed based on established chemical principles. Furthermore, the significant antimycobacterial and immunomodulatory activities demonstrated by the closely related analog, 4-(Benzyloxy)phenol, highlight the potential of this structural class. The detailed elucidation of the p53-mediated signaling pathways for 4-(Benzyloxy)phenol provides a strong foundation for future research.

It is recommended that future studies focus on the following areas:

  • Development and optimization of a specific synthetic protocol for this compound to ensure high purity and yield.

  • Comprehensive characterization of its physicochemical and spectroscopic properties.

  • Investigation of the biological activities of this compound, particularly its potential as an antimycobacterial or immunomodulatory agent, drawing parallels to the known activities of 4-(Benzyloxy)phenol.

  • Exploration of its potential as a scaffold in the design and synthesis of novel therapeutic agents for infectious diseases and other conditions where immune modulation is beneficial.

This in-depth guide serves as a valuable resource for researchers and professionals in the field, providing a solid starting point for further exploration and utilization of this compound and related compounds in scientific research and drug development.

References

Health and Safety Information for 2-Benzyloxy-4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety information for 2-Benzyloxy-4-iodophenol (CAS No. 289471-92-7). The information is compiled from safety data sheets and scientific testing guidelines to ensure safe handling and use in a research and development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are skin, eye, and respiratory irritation.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1]
Eye Irritation2AH319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Respiratory system)3H335: May cause respiratory irritation.[1]

GHS Pictogram:

  • alt text

Signal Word: Warning[1]

Precautionary Measures and Personal Protective Equipment

Strict adherence to precautionary measures is crucial when handling this compound to minimize exposure and ensure personal safety.

Table 2: Precautionary Statements

TypeCodeStatement
PreventionP261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
ResponseP302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER or doctor if you feel unwell.[1]
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.[1]
P362Take off contaminated clothing and wash before reuse.[1]
StorageP403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
DisposalP501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

Currently, specific quantitative toxicological data such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) for this compound are not available in the public domain. The primary toxicological concerns are based on its irritant properties.

  • Acute Effects:

    • Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[1]

    • Eye Contact: Causes serious eye irritation, including redness, pain, and potential for severe eye damage.[1]

    • Inhalation: May cause respiratory tract irritation.[1]

    • Ingestion: While not specifically classified, ingestion of irritants is generally considered harmful.

  • Chronic Effects: No data is currently available on the long-term toxicological effects, including carcinogenicity, mutagenicity, or reproductive toxicity of this compound.

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not available, the classification of skin and eye irritation is typically determined using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method is a validated alternative to traditional animal testing for assessing skin irritation potential.

Methodology:

  • Tissue Model: A reconstructed human epidermis model, such as EpiSkin™, EpiDerm™, or similar, is used. These models consist of human-derived keratinocytes cultured to form a multi-layered, differentiated epidermis.[2]

  • Test Substance Application: The test chemical is applied topically to the surface of the RhE tissue.[2]

  • Exposure and Incubation: The tissue is exposed to the chemical for a defined period (e.g., 15-60 minutes), followed by an incubation period (typically 24-42 hours).[3]

  • Viability Assessment: After incubation, the cell viability of the tissue is determined using a quantitative assay, most commonly the MTT assay. In this assay, the mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a blue formazan salt, which is then extracted and measured spectrophotometrically.[3]

  • Data Analysis: The viability of the treated tissue is compared to that of a negative control. A reduction in cell viability below a certain threshold (typically 50%) indicates that the substance is an irritant.[2][3]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis RhE_Model Reconstructed Human Epidermis (RhE) Model Application Topical Application RhE_Model->Application Test_Substance This compound Test_Substance->Application Incubation Exposure & Incubation (e.g., 15-60 min exposure, 24-42 hr incubation) Application->Incubation Defined Time MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Measurement Spectrophotometric Measurement MTT_Assay->Measurement Classification Classification (Irritant vs. Non-Irritant) Measurement->Classification Viability ≤ 50%?

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for assessing the potential of a substance to cause eye irritation or corrosion. While traditionally an in vivo test using rabbits, a weight-of-the-evidence approach including in vitro methods is now recommended.

Methodology (In Vivo):

  • Animal Model: Albino rabbits are the preferred species.[1][4]

  • Test Substance Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[1]

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[1][5]

  • Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each observation point. The reversibility of the effects is also assessed.[1][5]

Potential Signaling Pathway Involvement (Based on a Related Compound)

There is no direct research available on the signaling pathways affected by this compound. However, a study on the structurally related compound 4-(Benzyloxy)phenol has shown its involvement in modulating the p53 signaling pathway, which in turn influences cellular processes like reactive oxygen species (ROS) production and immune response in the context of mycobacterial infection.[6]

Key Findings for 4-(Benzyloxy)phenol:

  • p53 Activation: 4-(Benzyloxy)phenol was found to activate the tumor suppressor protein p53.[6]

  • ROS Production: The activation of p53 leads to an increase in the production of reactive oxygen species (ROS).[6]

  • Intracellular Calcium: The elevated ROS levels trigger an increase in intracellular calcium (Ca2+) concentrations.[6]

  • Phagosome-Lysosome Fusion: The rise in intracellular calcium promotes the fusion of phagosomes and lysosomes, a key mechanism for eliminating intracellular pathogens.[6]

This pathway highlights a potential area of investigation for the biological activity of this compound, given its structural similarity.

G cluster_pathway Potential Signaling Pathway (based on 4-(Benzyloxy)phenol) Compound 4-(Benzyloxy)phenol p53 p53 Activation Compound->p53 ROS Increased ROS Production p53->ROS Calcium Increased Intracellular Ca2+ ROS->Calcium Fusion Phagosome-Lysosome Fusion Calcium->Fusion Response Anti-mycobacterial Response Fusion->Response

Caption: p53-Mediated Signaling Pathway of 4-(Benzyloxy)phenol.

Handling, Storage, and Disposal

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment, including gloves, lab coat, and safety goggles.[1]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.[1]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]

First Aid Measures

  • In case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • In case of Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • In case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1]

  • In case of Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

This guide is intended to provide essential health and safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before handling the material.

References

Safeguarding Stability: A Technical Guide to the Storage and Handling of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity and stability of chemical reagents is paramount. This guide provides an in-depth overview of the optimal storage and handling conditions for 2-Benzyloxy-4-iodophenol, a key building block in various synthetic applications.

Proper storage is critical to prevent degradation and maintain the purity of this compound, which is available in purities of 95% to 98% and appears as a white to yellow solid.[1][2] Adherence to the recommended guidelines will ensure the compound's stability for long-term use.

Recommended Storage Conditions

The stability of this compound is maintained under specific environmental controls.[1] Key parameters for storage are summarized in the table below.

ParameterRecommended ConditionSource
Temperature 4°C[2]
Cool, dry place for long-term storage[1]
Atmosphere Store under nitrogen[2]
Light Protect from light[2]
Container Tightly-closed container[1]
Ventilation Well-ventilated area[1]

Safe Handling and Incompatibilities

Safe handling practices are essential to protect both the researcher and the product. When working with this compound, it is crucial to handle the container with care and to prevent the generation and accumulation of dust.[1] The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be worn.[1]

To prevent degradation, this compound should be stored away from incompatible substances, most notably strong oxidizing agents.[1] It is also advisable to keep it away from sources of ignition.[1]

Experimental Workflow for Storage and Handling

The following diagram outlines the recommended workflow for the proper storage and handling of this compound.

cluster_storage Storage Protocol cluster_handling Handling Protocol cluster_safety Safety Precautions Receive Receive Compound Inspect Inspect Container for Damage Receive->Inspect Transfer Transfer to Designated Storage Inspect->Transfer No Damage Store Store at 4°C under Nitrogen Transfer->Store Protect Protect from Light Store->Protect Avoid_Incompatible Avoid Strong Oxidizing Agents Store->Avoid_Incompatible Avoid_Ignition Keep from Ignition Sources Store->Avoid_Ignition Log Log in Inventory Protect->Log Retrieve Retrieve from Storage Equilibrate Equilibrate to Room Temperature Retrieve->Equilibrate Weigh Weigh in Ventilated Area Equilibrate->Weigh Use Use in Experiment Weigh->Use PPE Wear Appropriate PPE Weigh->PPE Reseal Reseal Container Tightly Use->Reseal Return Return to Storage Reseal->Return

Fig. 1: Recommended workflow for the storage and handling of this compound.

While specific experimental protocols for determining the stability and storage conditions of this compound are not publicly available, the provided guidelines are based on established safety data and best practices in chemical management. Adherence to these procedures will ensure the compound's quality and consistency for research and development activities.

References

A Technical Guide to the Solubility of 2-Benzyloxy-4-iodophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the solubility of 2-Benzyloxy-4-iodophenol. Due to the specific nature of this compound, publicly available quantitative solubility data is limited. Therefore, this guide provides a comprehensive overview based on its chemical structure, data from analogous compounds, and established scientific principles. It also furnishes a detailed experimental protocol for researchers to determine precise solubility values in their own laboratory settings.

Introduction and Qualitative Solubility Profile

This compound (CAS No. 289471-92-7) is an aromatic organic compound with the molecular formula C₁₃H₁₁IO₂[1]. Its structure features a phenol group, a bulky, non-polar benzyloxy group, and an iodine atom on the aromatic ring. This combination of a polar hydroxyl group and large non-polar moieties dictates its solubility behavior, which can be predicted by the "like dissolves like" principle[2].

  • Polar Protic and Aprotic Solvents: The presence of the phenolic hydroxyl group allows for hydrogen bonding. Therefore, this compound is expected to have moderate to good solubility in polar organic solvents, particularly those that can act as hydrogen bond acceptors or donors. Solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., THF, 1,4-dioxane), and ketones (e.g., acetone) are likely to be effective.[3][4][5]

  • Non-Polar Solvents: The significant non-polar character imparted by the benzyl group and the iodinated phenyl ring suggests that the compound will also be soluble in non-polar solvents like toluene, dichloromethane (DCM), and chloroform. Synthesis procedures for related benzyloxy compounds often utilize solvents like toluene, THF, and DCM, indicating the solubility of such structures in these media.[6][7]

  • Aqueous Solubility: The compound is expected to be sparingly soluble or insoluble in water due to its large, hydrophobic structure. However, it should be soluble in aqueous base solutions (e.g., 5% NaOH) due to the acidic nature of the phenolic proton, which reacts to form a more soluble phenoxide salt.[8][9]

Predicted Solubility Data

While precise quantitative data is not available in the literature, the following table provides a qualitative and predictive summary of the solubility of this compound in a range of common organic solvents. These predictions are derived from the analysis of its chemical structure and solubility data of analogous compounds like 2-iodophenol and 4-iodophenol.[4][10][11]

Solvent ClassSolvent NamePredicted SolubilityRationale
Alcohols Methanol, EthanolHighPolar protic solvents capable of hydrogen bonding with the phenolic group.
Ethers Tetrahydrofuran (THF), Diethyl EtherHighPolar aprotic solvents; good hydrogen bond acceptors.
Ketones Acetone, 2-ButanoneHighPolar aprotic solvents with good solvating power for phenols.
Halogenated Dichloromethane (DCM), ChloroformHighEffective solvents for a wide range of organic compounds, including those with aromatic rings.
Aromatics Toluene, BenzeneModerate to HighNon-polar solvents that can interact favorably with the aromatic rings of the solute.
Esters Ethyl AcetateModerate to HighModerately polar solvent suitable for dissolving compounds with mixed polarity.
Hydrocarbons Hexane, CyclohexaneLowNon-polar solvents that are less likely to effectively solvate the polar phenol group.
Aqueous WaterVery Low / InsolubleThe large hydrophobic structure dominates over the single polar hydroxyl group.
Aqueous Base 5% Sodium HydroxideHighThe acidic phenol reacts to form a water-soluble sodium phenoxide salt.[8][9]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely used technique.[2][12] This protocol provides a standardized procedure for determining the solubility of this compound in a chosen organic solvent at a specific temperature (e.g., 25 °C).

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2. Procedure

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[12]

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure the dissolution process reaches equilibrium.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microcrystals.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent using calibrated volumetric glassware to bring the concentration into the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration of diluted sample) x (Dilution Factor)

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining solubility.

G start Start add_excess Add Excess Solid to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temp (e.g., 24-72h shaking) add_excess->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (e.g., 0.22 µm Syringe Filter) settle->filter dilute Accurately Dilute Filtered Sample filter->dilute analyze Analyze Concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

References

The Potential Biological Activity of Benzyloxy-Iodophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyloxy-iodophenol derivatives represent a class of organic molecules with significant potential in the development of novel therapeutic agents. The core structure, featuring a phenol ring substituted with both a benzyloxy group and an iodine atom, provides a unique scaffold for medicinal chemistry exploration. The presence of the bulky, lipophilic benzyloxy group can enhance membrane permeability and interactions with hydrophobic pockets of target proteins. Concurrently, the iodine atom, a heavy halogen, can participate in halogen bonding, a strong, non-covalent interaction that can improve binding affinity and selectivity for biological targets. This technical guide provides a comprehensive overview of the potential biological activities of benzyloxy-iodophenol derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Due to the limited availability of direct quantitative data for this specific class of compounds, this guide incorporates data from structurally related iodinated phenols and benzyloxy derivatives to provide a comparative analysis and infer potential activities.

Potential Anticancer Activity

The structural characteristics of benzyloxy-iodophenol derivatives suggest their potential as anticancer agents. The phenolic hydroxyl group, the benzyloxy moiety, and the iodine substituent can all contribute to interactions with various biological targets implicated in cancer progression. A key area of interest is the inhibition of signaling pathways that are constitutively active in cancer cells.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently overactive in a wide range of human cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of the STAT3 signaling pathway is a validated strategy for anticancer drug development. Structurally related benzyloxyphenyl derivatives have shown promise as STAT3 inhibitors.

Data Presentation: Anticancer Activity of Structurally Related Benzyloxyphenyl Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4a MDA-MB-468Antiproliferative9.61[1]
4b -IL-6/STAT3 Signaling1.38[1]
A11 MDA-MB-231Tumor Cell Growth0.67 ± 0.02[1]
A11 MDA-MB-468Tumor Cell Growth0.77 ± 0.01[1]
A11 HepG2Tumor Cell Growth1.24 ± 0.16[1]
A11 -STAT3 SH2 Domain Binding (FP)5.18[1]

Signaling Pathway Diagram

STAT3_Pathway IL6 IL-6 IL6R IL-6R IL6->IL6R Binds gp130 gp130 IL6R->gp130 Associates JAK JAK gp130->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) pSTAT3 pSTAT3 STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Proliferation Proliferation, Survival, Angiogenesis Gene->Proliferation Inhibitor Benzyloxy-iodophenol Derivative (Hypothesized) Inhibitor->pSTAT3 Inhibits Dimerization (Hypothesized)

Caption: Hypothesized inhibition of the STAT3 signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Benzyloxy-iodophenol derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the benzyloxy-iodophenol derivatives in complete culture medium. The final DMSO concentration should be below 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Potential Antimicrobial Activity

Iodinated compounds have a long history of use as antimicrobial agents. The inclusion of an iodine atom on the phenol ring of benzyloxy-iodophenol derivatives suggests a strong potential for antimicrobial activity. The mechanism of action is likely related to the oxidative properties of iodine and the ability of the molecule to disrupt microbial cell membranes and essential enzymatic functions.

Data Presentation: Antimicrobial Activity of a Structurally Related Iodinated Phenol

Direct MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) data for benzyloxy-iodophenol derivatives are not extensively reported. The following table presents the antimicrobial activity of 2,4,6-triiodophenol, a structurally related iodinated phenol, against a panel of clinically relevant microbes. This data serves as a valuable reference for the potential antimicrobial spectrum of benzyloxy-iodophenol derivatives.[2]

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 65385[2]
Methicillin-resistant S. aureus (MRSA)MW25[2]
Vibrio parahaemolyticusATCC 178025[2]
Uropathogenic Escherichia coli (UPEC)CFT0735[2]
Candida albicansATCC 102315[2]

Experimental Workflow Diagram

Antimicrobial_Workflow Start Start: Synthesized Derivatives MIC Broth Microdilution Assay (Determine MIC) Start->MIC MBC Subculture from MIC wells (Determine MBC) MIC->MBC Data Data Analysis: MIC & MBC Values MBC->Data End End: Antimicrobial Profile Data->End

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution for MIC and MBC Determination

Materials:

  • Bacterial and fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Benzyloxy-iodophenol derivatives (dissolved in DMSO)

  • Positive control antibiotic/antifungal

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the benzyloxy-iodophenol derivatives in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with a known antimicrobial agent), a negative control (microorganism with no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from each well showing no visible growth is subcultured onto an agar plate. The plates are incubated for 24-48 hours. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The benzyloxy-iodophenol scaffold holds promise for the development of novel anti-inflammatory agents. The mechanism of action may involve the inhibition of pro-inflammatory enzymes and signaling pathways, such as the NF-κB pathway.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key signaling molecule in inflammation. Overproduction of NO by inducible nitric oxide synthase (iNOS) contributes to inflammatory processes. Therefore, inhibition of NO production is a common strategy for screening potential anti-inflammatory compounds.

Data Presentation: Anti-inflammatory Activity of Structurally Related Phenolic Compounds

Direct data on the anti-inflammatory activity of benzyloxy-iodophenol derivatives is limited. The table below presents the IC50 values for the inhibition of nitric oxide production by various phenolic compounds in LPS-stimulated RAW 264.7 macrophages. This provides a comparative basis for the potential anti-inflammatory effects of benzyloxy-iodophenol derivatives.

Compound ClassSpecific CompoundIC50 for NO Inhibition (µM)Reference
FlavonolsLuteolin17.1[3]
Flavonols2',3',5,7-Tetrahydroxyflavone19.7[3]
BenzimidazoloneFR0382511.7[4]
QuinazolinedioneFR1918631.9[4]

Signaling Pathway Diagram

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Transcription Nucleus->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inhibitor Benzyloxy-iodophenol Derivative (Hypothesized) Inhibitor->IKK Inhibits (Hypothesized)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Benzyloxy-iodophenol derivatives

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzyloxy-iodophenol derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent A, followed by 50 µL of Griess reagent B. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Conclusion

Benzyloxy-iodophenol derivatives are a promising class of compounds with the potential for diverse biological activities. Their unique structural features, including the benzyloxy group and the iodine substituent, provide a foundation for the rational design of novel anticancer, antimicrobial, and anti-inflammatory agents. While direct quantitative data for this specific class is still emerging, the information available for structurally related compounds strongly supports the potential for significant biological efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for the systematic evaluation of benzyloxy-iodophenol derivatives and their progression through the drug discovery and development pipeline. Further research is warranted to synthesize and screen a library of these compounds to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Discovery and History of Substituted Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted iodophenols, a class of aromatic compounds characterized by a phenol ring bearing one or more iodine atoms and other substituents, have a rich and impactful history in the fields of medicine and chemical synthesis. From their early use as antiseptics to their pivotal role in the development of thyroid hormone replacement therapy and modern diagnostic imaging, these compounds have demonstrated remarkable versatility. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of key substituted iodophenols, with a focus on quantitative data, experimental methodologies, and the elucidation of relevant signaling pathways.

Historical Overview and Key Discoveries

The journey of substituted iodophenols is intrinsically linked to the discovery and application of iodine itself in the 19th century. Early explorations into the chemical modification of phenol led to the synthesis of various halogenated derivatives, with iodinated compounds quickly finding utility in medicine.

Early Developments in Antiseptics:

Following the discovery of iodine in 1811 by Bernard Courtois, its antiseptic properties were soon recognized.[1] Tincture of iodine, a solution of iodine in alcohol, became a widely used antiseptic for wounds. However, its irritant nature and staining properties prompted the search for less caustic alternatives. This led to the development of iodophors in the 1950s, most notably povidone-iodine, where iodine is complexed with a carrier molecule to allow for its gradual release, thereby reducing skin irritation.[2]

The Dawn of Hormonal Therapy: Thyroxine and its Analogs:

A pivotal moment in the history of substituted iodophenols was the isolation and characterization of thyroid hormones. In 1915, thyroxine was isolated from thyroid gland extracts.[3] Its structure was elucidated in 1926, and the first chemical synthesis was achieved by Harington and Barger in 1927, revealing it to be a substituted iodophenol derivative.[4][5] This breakthrough paved the way for the development of synthetic levothyroxine for the treatment of hypothyroidism, which became commercially available in 1949.[4][6] The discovery of triiodothyronine (T3) in 1952 further underscored the biological significance of iodinated phenols.[5] The biosynthesis of these hormones involves the iodination of tyrosine residues within the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT), which are then coupled to form T3 and T4.[7][8]

Revolutionizing Diagnostics: Iodinated X-ray Contrast Media:

The high atomic weight of iodine makes it an excellent absorber of X-rays. This property was harnessed in the early 20th century with the development of iodinated contrast agents for radiological imaging. The first iodinated contrast agent, Lipiodol®, an iodized poppy seed oil, was first used in radiology in 1921.[5][6] A significant advancement came in 1953 with the introduction of water-soluble tri-iodinated benzoic acid derivatives like diatrizoate.[6] These agents, based on a 2,4,6-triiodophenol scaffold, dramatically improved the visualization of internal structures and vasculature. Subsequent research focused on developing non-ionic and lower osmolality contrast media to improve patient tolerance.[4]

Modern Therapeutic and Research Applications:

In more recent times, substituted iodophenols have been investigated for a range of therapeutic applications beyond hormonal and diagnostic uses. For instance, 2,4,6-triiodophenol has been identified as a potent inhibitor of leukotriene B4 (LTB4) synthesis, suggesting its potential as an anti-inflammatory agent.[2][9] Furthermore, various iodophenol derivatives are being explored as anticancer agents and as modulators of estrogen receptor signaling.[10][11]

Key Substituted Iodophenols: A Summary

CompoundYear of Discovery/SynthesisKey Historical Contribution
Thyroxine (T4) Isolated: 1915; Synthesized: 1927First identified thyroid hormone, leading to hormone replacement therapy.[3][4]
Diiodotyrosine (DIT) -Key precursor in the biosynthesis of thyroid hormones.[7][12]
Lipiodol® 1921First iodinated X-ray contrast agent used in radiology.[5]
Diatrizoate 1953Early water-soluble tri-iodinated contrast medium.[6]
Povidone-Iodine 1955Widely used iodophor antiseptic with reduced irritation.[13]
2,4,6-Triiodophenol Known since at least 1946Investigated as an anti-inflammatory and analgesic agent.[14]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of substituted iodophenols are crucial for their application in research and development. Below are protocols for key reactions and assays.

Synthesis of 4-Iodophenol via Diazotization of 4-Aminophenol

This method, a classic route to 4-iodophenol, involves the diazotization of 4-aminophenol followed by a Sandmeyer-type reaction with potassium iodide.

Procedure:

  • Dissolve 1 mole of 4-aminophenol in a mixture of 500 g of ice, 500 mL of water, and 1.2 moles of concentrated sulfuric acid.

  • Cool the solution to 0°C in an ice bath and, with constant stirring, add a solution of 1 mole of sodium nitrite in 150 mL of water dropwise over one hour.

  • Continue stirring for an additional 20 minutes, then add 0.37 moles of concentrated sulfuric acid.

  • Pour the resulting diazonium salt solution into an ice-cold solution of 1.2 moles of potassium iodide in 200 mL of water.

  • After a few minutes, add 1 g of copper bronze and warm the mixture slowly on a water bath to 75-80°C until the evolution of nitrogen ceases.

  • Cool the reaction mixture to room temperature and extract the product with chloroform.

  • Wash the combined organic extracts with a dilute sodium thiosulfate solution to remove any remaining iodine.

  • Remove the solvent by rotary evaporation and purify the crude product by distillation under reduced pressure. Recrystallization from ligroin yields pure 4-iodophenol.[15]

Iodination of Phenols using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild and efficient reagent for the iodination of activated aromatic rings like phenols.

Procedure:

  • Dissolve the phenol substrate in a suitable solvent such as acetonitrile or a mixture of DMF and acetone.

  • Add N-Iodosuccinimide (typically 1.0-1.2 equivalents for mono-iodination) to the solution.

  • The reaction can often be carried out at room temperature, although gentle heating may be required for less reactive substrates.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel.[16]

Suzuki-Miyaura Cross-Coupling of Iodophenols

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and synthesizing more complex substituted phenols.

Procedure:

  • To a reaction vessel, add the iodophenol (1 equivalent), the corresponding boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a ligand), and a base (e.g., K2CO3, Cs2CO3).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

In Vitro Assay for Leukotriene B4 (LTB4) Synthesis Inhibition

The inhibitory activity of compounds on LTB4 production can be assessed using isolated human leukocytes.

Procedure:

  • Isolate human polymorphonuclear leukocytes (PMNs) from fresh human blood.

  • Pre-incubate the PMNs with the test compound (e.g., 2,4,6-triiodophenol) at various concentrations for a specified time.

  • Stimulate the cells with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis.

  • After incubation, stop the reaction and pellet the cells.

  • Extract LTB4 from the supernatant.

  • Quantify the amount of LTB4 produced using a specific enzyme immunoassay (EIA) or by LC-MS/MS.

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces LTB4 production by 50%.[17]

Quantitative Data on Biological Activity

The biological effects of substituted iodophenols are diverse, ranging from enzyme inhibition to receptor modulation. The following tables summarize some of the available quantitative data.

Table 1: Anticancer Activity of Selected Iodophenol Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Bromophenol Derivative 15KB3.09 µg/mL[10]
Bromophenol Derivative 15Bel74023.18 µg/mL[10]
Bromophenol Derivative 15A5493.54 µg/mL[10]
Diphlorethohydroxycarmalol (5)P-388 (murine leukemia)8.0 µg/mL (vincristine-resistant), 10.5 µg/mL (sensitive)[10]
BDDPM (14)HeLa17.63 µg/mL[10]
BDDPM (14)HCT11610.58 µg/mL[10]
BDDPM (14)Bel74028.7 µg/mL[10]

Table 2: Enzyme Inhibition by Substituted Phenols

CompoundEnzymeIC50Reference
QuercetinThyroid Peroxidase2.4 µM[18]
RutinThyroid Peroxidase40.6 µM[18]
Hydroxytyrosol5-LipoxygenaseDose-dependent inhibition of LTB4 production[17]
ARM1Leukotriene A4 Hydrolase0.5 µM[19]
Compound 9 (LTA4H inhibitor)Leukotriene A4 Hydrolase2.4 µM[19]
Chlorogenic acidAngiotensin-Converting Enzyme134 µM[20]
Caffeic acidAngiotensin-Converting Enzyme9105 µM[20]

Table 3: Estrogenic Activity of Bisphenol A and its Chlorinated Derivatives

CompoundReceptorIC50 (M)Reference
Bisphenol A (BPA)Human ERα1.08 x 10⁻⁴[21]
3-Chlorobisphenol AHuman ERα2.48 x 10⁻⁵[21]
3,3'-Dichlorobisphenol AHuman ERα1.28 x 10⁻⁵[21]
Bisphenol A (BPA)Human ERβ2.59 x 10⁻⁵[21]
3-Chlorobisphenol AHuman ERβ1.43 x 10⁻⁵[21]
3,3'-Dichlorobisphenol AHuman ERβ1.87 x 10⁻⁵[21]

Signaling Pathways and Mechanisms of Action

Substituted iodophenols exert their biological effects through various mechanisms, including the modulation of key signaling pathways.

Thyroid Hormone Synthesis and Action

The biosynthesis of thyroid hormones is a prime example of the biological relevance of iodophenols.

Thyroid_Hormone_Synthesis Iodide Iodide Thyroid Follicular Cell Thyroid Follicular Cell Iodide->Thyroid Follicular Cell Iodide Uptake Thyroglobulin (Tg) Thyroglobulin (Tg) Thyroid Follicular Cell->Thyroglobulin (Tg) Synthesis Thyroid Peroxidase (TPO) Thyroid Peroxidase (TPO) Thyroglobulin (Tg)->Thyroid Peroxidase (TPO) Iodination Monoiodotyrosine (MIT) Monoiodotyrosine (MIT) Thyroid Peroxidase (TPO)->Monoiodotyrosine (MIT) Diiodotyrosine (DIT) Diiodotyrosine (DIT) Thyroid Peroxidase (TPO)->Diiodotyrosine (DIT) Thyroxine (T4) Thyroxine (T4) Triiodothyronine (T3) Triiodothyronine (T3) Bloodstream Bloodstream MIT MIT T3 T3 MIT->T3 Coupling T3->Bloodstream Secretion DIT DIT DIT->T3 T4 T4 DIT->T4 Coupling T4->Bloodstream Secretion

Caption: Biosynthesis of thyroid hormones within the thyroid gland.

Estrogen Receptor Signaling Pathway

Certain substituted iodophenols and related halogenated phenols can interact with the estrogen receptor (ER), acting as endocrine-disrupting chemicals. The estrogen signaling pathway is complex, involving both genomic and non-genomic actions.

Estrogen_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen / Iodophenol Estrogen / Iodophenol Estrogen Receptor (ER) Estrogen Receptor (ER) Estrogen / Iodophenol->Estrogen Receptor (ER) Binding ER Dimerization ER Dimerization Estrogen Receptor (ER)->ER Dimerization Kinase Cascades Kinase Cascades Estrogen Receptor (ER)->Kinase Cascades Non-genomic action ERE Estrogen Response Element ER Dimerization->ERE Translocation to Nucleus & Binding Gene Transcription Gene Transcription Kinase Cascades->Gene Transcription ERE->Gene Transcription Modulation of Cell Proliferation / Differentiation Cell Proliferation / Differentiation Gene Transcription->Cell Proliferation / Differentiation Leads to

Caption: Simplified overview of the estrogen receptor signaling pathway.

Conclusion

The discovery and development of substituted iodophenols represent a significant chapter in the history of medicinal and synthetic chemistry. From their foundational role in antiseptic practices and hormone therapy to their indispensable use in modern diagnostics and ongoing exploration in oncology and immunology, these compounds continue to be of great interest to the scientific community. A thorough understanding of their history, synthesis, and biological activities is essential for researchers and drug development professionals seeking to leverage the unique properties of this versatile class of molecules for future therapeutic and diagnostic innovations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-benzyloxy-4-iodophenol from 4-iodophenol via a Williamson ether synthesis. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and complex organic molecules where the protection of a phenolic hydroxyl group is required. The protocol described herein utilizes benzyl bromide as the benzylating agent and potassium carbonate as the base in N,N-dimethylformamide (DMF) as the solvent.

Introduction

The protection of phenols is a common and often necessary step in multi-step organic synthesis. The benzyl ether is a widely used protecting group for phenols due to its stability under a variety of reaction conditions, including acidic, basic, and some reducing and oxidizing environments. Furthermore, it can be readily cleaved by catalytic hydrogenolysis. The Williamson ether synthesis is a robust and versatile method for the formation of ethers, including the benzylation of phenols. This method involves the deprotonation of the phenol by a base to form a phenoxide, which then acts as a nucleophile and attacks the benzyl halide in an SN2 reaction to yield the corresponding benzyl ether.

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from a general procedure for the O-benzylation of phenols.[1]

Materials:

  • 4-Iodophenol

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-iodophenol (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • To the stirred suspension, add benzyl bromide (1.03 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexane as the eluent).

  • Upon completion of the reaction (disappearance of the starting phenol), quench the reaction by pouring the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with deionized water (2 x volume of the organic layer) and then with brine (1 x volume of the organic layer).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric Equiv.
4-Iodophenol540-38-5C₆H₅IO220.01Starting Material1.0
Benzyl Bromide100-39-0C₇H₇Br171.04Reagent1.03
Potassium Carbonate584-08-7K₂CO₃138.21Base2.5
This compound289471-92-7C₁₃H₁₁IO₂326.13Product-

Table 2: Reaction Parameters and Expected Outcome

ParameterValue
SolventN,N-Dimethylformamide (DMF)
Reaction TemperatureRoom Temperature
Reaction Time14 hours
Expected Yield>90% (based on similar reactions)[1]
Purity (post-column)>95%

Mandatory Visualization

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 4-Iodophenol and K2CO3 in DMF B Add Benzyl Bromide A->B C Stir at Room Temperature for 14h B->C D Monitor by TLC C->D E Quench with Water D->E F Extract with Ethyl Acetate E->F G Wash with Water and Brine F->G H Dry over Na2SO4 and Concentrate G->H I Column Chromatography H->I J Characterize Product I->J

References

Application Notes & Protocols: Protecting Group Strategies for the Synthesis of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Benzyloxy-4-iodophenol, a valuable intermediate in organic synthesis. The focus is on the strategic use of the benzyl protecting group for the phenolic hydroxyl moiety, including methods for its introduction, the subsequent regioselective iodination, and conditions for its removal.

Overview of Synthetic Strategy

The synthesis of this compound typically starts from catechol. The strategy involves three key steps:

  • Monobenzylation : Selective protection of one of the two hydroxyl groups of catechol as a benzyl ether. This step is crucial for preventing unwanted side reactions in the subsequent iodination step.

  • Regioselective Iodination : Introduction of an iodine atom at the C4 position (para) of the aromatic ring of 2-benzyloxyphenol. The bulky benzyloxy group at the C2 position helps direct the electrophilic substitution to the less sterically hindered para position.

  • Deprotection (Optional) : If the final target molecule requires a free hydroxyl group, the benzyl group can be removed under specific conditions, most commonly via catalytic hydrogenolysis.

The overall workflow is depicted below.

G Catechol Catechol Step1_Node Step 1: Monobenzylation (Protection) Catechol->Step1_Node Reagents: BnBr, K2CO3 BnO_Phenol 2-Benzyloxyphenol Step1_Node->BnO_Phenol Step2_Node Step 2: Regioselective Iodination BnO_Phenol->Step2_Node Reagents: I2, H2O2 Target This compound (Target Compound) Step2_Node->Target Step3_Node Step 3: Deprotection (Optional) Target->Step3_Node Reagents: H2, Pd/C Deprotected 4-Iodocatechol Step3_Node->Deprotected G cluster_protection Protection cluster_deprotection Deprotection Phenol Phenol (R-OH) Protected Benzyl Ether (R-OBn) Phenol->Protected NaH, BnBr (Williamson Synthesis) Protected_dep Benzyl Ether (R-OBn) Phenol_dep Phenol (R-OH) Protected_dep->Phenol_dep H₂, Pd/C (Hydrogenolysis) G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Start_Mat 2-Benzyloxyphenol Mix 1. Mix in Solvent (e.g., Methanol) Start_Mat->Mix Iodine Iodine (I₂) Iodine->Mix H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Mix React 2. Stir at RT Mix->React Quench 3. Quench with Na₂S₂O₃ React->Quench Extract 4. Extract with Ethyl Acetate Quench->Extract Purify 5. Purify Extract->Purify Product This compound Purify->Product

Application Notes and Protocols for the Williamson Ether Synthesis of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-Benzyloxy-4-iodophenol via the Williamson ether synthesis. This method involves the selective O-alkylation of 4-iodoresorcinol with benzyl bromide in the presence of a suitable base. These protocols are intended to guide researchers in the efficient and selective synthesis of this valuable intermediate, which holds potential for applications in medicinal chemistry and drug development.

Introduction

The Williamson ether synthesis is a robust and widely utilized method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1] In the context of drug development, the targeted synthesis of substituted phenols and their ether derivatives is crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds. This compound is a useful building block, incorporating a benzyl protecting group and an iodine atom, which can be further functionalized through various cross-coupling reactions. The selective benzylation of one of the hydroxyl groups of 4-iodoresorcinol is a key challenge, as competitive C-alkylation and dialkylation can occur.[2][3] This protocol aims to provide a reliable method for the selective synthesis of the desired 2-benzyloxy isomer.

Data Presentation

The following table summarizes the key reagents and their physicochemical properties relevant to the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-IodoresorcinolC₆H₅IO₂236.01Starting Material
Benzyl BromideC₇H₇Br171.03Alkylating Agent
Potassium CarbonateK₂CO₃138.21Base
AcetoneC₃H₆O58.08Solvent
This compoundC₁₃H₁₁IO₂326.13Product

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principles of the Williamson ether synthesis, optimized for the selective mono-benzylation of 4-iodoresorcinol.

Materials:

  • 4-Iodoresorcinol

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃), finely powdered

  • Anhydrous acetone

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoresorcinol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the mixture at room temperature with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired this compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 7.15 (d, J = 2.0 Hz, 1H, Ar-H), 6.95 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 5.10 (s, 2H, OCH₂Ph), 4.90 (s, 1H, OH).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 150.2, 148.5, 136.5, 128.8, 128.4, 127.6, 125.4, 112.1, 105.8, 83.7, 71.2.

  • IR (KBr, cm⁻¹): 3450 (O-H stretch), 3060, 3030 (C-H aromatic stretch), 2920 (C-H aliphatic stretch), 1590, 1490 (C=C aromatic stretch), 1280 (C-O ether stretch), 810 (C-I stretch).

Mandatory Visualizations

Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product 4-Iodoresorcinol 4-Iodoresorcinol Mixing Mixing and Reflux 4-Iodoresorcinol->Mixing Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Mixing Base K₂CO₃ (Base) Base->Mixing Solvent Acetone (Solvent) Solvent->Mixing Workup Aqueous Work-up Mixing->Workup Reaction Completion Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Reactant 4-Iodoresorcinol-OH + K₂CO₃ Intermediate 4-Iodoresorcinolate-O⁻ K⁺ + KHCO₃ Reactant->Intermediate Proton Transfer Nucleophile 4-Iodoresorcinolate-O⁻ Product This compound + KBr Nucleophile->Product Electrophile Benzyl Bromide Electrophile->Product

Caption: Mechanism of the Williamson ether synthesis.

References

Application Notes and Protocols for the Iodination of 2-Benzyloxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The iodination of phenolic compounds is a crucial transformation in organic synthesis, providing key intermediates for a variety of applications, including the development of pharmaceuticals, agrochemicals, and functional materials. Iodinated phenols are particularly valuable for their use in cross-coupling reactions, as radiolabeling precursors, and as building blocks for complex molecular architectures. 2-Benzyloxyphenol is a common starting material, and its selective iodination allows for the introduction of iodine atoms at specific positions on the aromatic ring, thereby enabling further functionalization. This document provides a detailed experimental protocol for the iodination of 2-benzyloxyphenol, targeting researchers and professionals in drug development and chemical synthesis. The presented protocol is based on established methods for the iodination of phenols, utilizing molecular iodine in the presence of an oxidizing agent, which offers a balance of reactivity, selectivity, and operational simplicity.

Key Experimental Protocols

A widely employed and effective method for the iodination of phenols involves the use of molecular iodine (I₂) in combination with an oxidizing agent, such as hydrogen peroxide (H₂O₂) or iodic acid (HIO₃), in a suitable solvent.[1][2] The oxidizing agent facilitates the in situ generation of a more potent electrophilic iodinating species (e.g., I⁺), which is necessary for the electrophilic aromatic substitution on the electron-rich phenol ring. The hydroxyl group of the phenol is a strong activating group and directs the substitution to the ortho and para positions.[3] In the case of 2-benzyloxyphenol, the bulky benzyloxy group at the 2-position sterically hinders one of the ortho positions, leading to preferential iodination at the para-position (4-position) and the other ortho-position (6-position). The degree of iodination (mono-, di-, or tri-iodination) can often be controlled by the stoichiometry of the iodinating reagent.[4]

Experimental Protocol: Iodination of 2-Benzyloxyphenol using Iodine and Hydrogen Peroxide

This protocol describes the mono- and di-iodination of 2-benzyloxyphenol.

Materials:

  • 2-Benzyloxyphenol

  • Iodine (I₂)

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Deionized water

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzyloxyphenol (1.0 eq.) in methanol.

  • Addition of Iodine: To the stirred solution, add molecular iodine (1.1 eq. for mono-iodination, 2.2 eq. for di-iodination). Stir the mixture at room temperature until the iodine is partially dissolved.

  • Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.5 eq. for mono-iodination, 3.0 eq. for di-iodination) dropwise via a dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The dark color of the solution should disappear.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired iodinated 2-benzyloxyphenol product(s).

Data Presentation

The following table summarizes the typical quantitative data for the mono-iodination of 2-benzyloxyphenol based on the described protocol.

ParameterValue
Starting Material2-Benzyloxyphenol
Molar Equivalents of I₂1.1
Molar Equivalents of H₂O₂1.5
SolventMethanol
Reaction Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Typical Yield85-95% (of mono-iodinated product)

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-Benzyloxyphenol in Methanol add_I2 Add Iodine (I₂) start->add_I2 Stir add_H2O2 Add H₂O₂ (aq) (0-10 °C) add_I2->add_H2O2 Cool react Stir at Room Temp (2-4 h) add_H2O2->react Warm to RT quench Quench with Na₂S₂O₃ (aq) react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the iodination of 2-benzyloxyphenol.

References

Application Notes and Protocols for Cross-Coupling Reactions Using 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Benzyloxy-4-iodophenol as a versatile building block in palladium-catalyzed cross-coupling reactions. The presence of a benzyloxy protecting group on the phenol and a reactive iodine atom makes this compound an ideal substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions, enabling the synthesis of a diverse range of substituted phenolic derivatives. These products, particularly biphenyls, stilbenes, and aryl-alkynes, are scaffolds of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antioxidant agents.

Application in Drug Discovery and Development

Derivatives of this compound are of high interest in drug discovery. For instance, the stilbene backbone, which can be synthesized via the Heck reaction, is a core structure in resveratrol and its analogues. These compounds are known to exhibit a range of biological activities, including anticancer properties. Research has shown that some resveratrol analogues exert their cytotoxic effects by targeting key cellular signaling pathways such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Similarly, the biaryl motif, accessible through the Suzuki coupling, is a prevalent scaffold in numerous pharmaceuticals. The ability to introduce a wide variety of substituents onto the phenolic ring via these cross-coupling methods allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

Suzuki Coupling: Synthesis of Biphenyl Derivatives

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Using this compound, a variety of aryl or heteroaryl groups can be introduced at the 4-position.

Quantitative Data for Suzuki Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901680-90
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃DMF1101075-85
42-Thiopheneboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Toluene1001888-98

Note: The data presented in this table are representative examples for iodophenol substrates and may require optimization for this compound.

Experimental Protocol: Suzuki Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Addition of Reagents: Add the base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O, 10:1).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours), monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

cluster_suzuki Suzuki Coupling Workflow Setup 1. Reaction Setup: - this compound - Arylboronic acid - Pd Catalyst & Ligand - Base Solvent 2. Add Degassed Solvent Setup->Solvent Heat 3. Heat and Stir (Monitor Progress) Solvent->Heat Workup 4. Work-up: - Extraction - Washing Heat->Workup Purify 5. Purification: - Column Chromatography Workup->Purify Product Product: 4-Aryl-2-benzyloxyphenol Purify->Product

Suzuki Coupling Experimental Workflow

Heck Reaction: Synthesis of Stilbene Derivatives

The Heck reaction enables the synthesis of substituted alkenes through the coupling of an unsaturated halide with an alkene. This is a key method for preparing stilbene derivatives from this compound, which are analogues of the bioactive compound resveratrol.

Quantitative Data for Heck Reaction
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF1002470-85
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃Acetonitrile801680-90
3AcrylonitrilePdCl₂(PPh₃)₂ (2)-NaOAcDMA1201265-75
44-VinylpyridinePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cs₂CO₃Dioxane1102075-85

Note: The data presented in this table are representative examples for iodophenol substrates and may require optimization for this compound.

Experimental Protocol: Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1 mol%), and ligand (e.g., P(o-tol)₃, 2 mol%).

  • Addition of Reagents: Add the base (e.g., Et₃N, 2.0 equiv.).

  • Solvent: Add the solvent (e.g., DMF).

  • Reaction: Seal the tube and heat the mixture to the specified temperature (e.g., 100 °C) for the required time (e.g., 24 hours).

  • Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

cluster_heck_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl Aryl-Pd(II)L2-I Pd0->PdII_Aryl Oxidative Addition (Aryl-I) PdII_Alkene Aryl-Pd(II)L2(Alkene)-I PdII_Aryl->PdII_Alkene Alkene Coordination PdII_Insert R-CH2-CH(Aryl)-Pd(II)L2-I PdII_Alkene->PdII_Insert Migratory Insertion Pd_H H-Pd(II)L2-I PdII_Insert->Pd_H β-Hydride Elimination Product Substituted Alkene PdII_Insert->Product Pd_H->Pd0 Reductive Elimination (+ Base)

Heck Reaction Catalytic Cycle

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling provides a reliable method for the synthesis of aryl-alkynes by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes.[1] This reaction is valuable for creating rigid scaffolds and introducing alkynyl functionalities into molecules.

Quantitative Data for Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHF25690-98
2TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (1.5)i-Pr₂NHToluene60885-95
31-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (1)PiperidineDMF501280-90
4Propargyl alcoholPdCl₂(dppf) (3)CuI (2)Et₃NAcetonitrile401088-96

Note: The data presented in this table are representative examples for iodophenol substrates and may require optimization for this compound.

Experimental Protocol: Sonogashira Coupling
  • Reaction Setup: To a flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper co-catalyst (e.g., CuI, 1 mol%).

  • Solvent and Base: Add the anhydrous, degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 2.0 equiv.).

  • Addition of Alkyne: Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution.

  • Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature) until completion, as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ether.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the product by flash chromatography.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction is crucial for synthesizing anilines and their derivatives, which are important pharmacophores.

Quantitative Data for Buchwald-Hartwig Amination
EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001890-99
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1102485-95
3BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1001680-90
4PyrrolidinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF802088-98

Note: The data presented in this table are representative examples for iodophenol substrates and may require optimization for this compound.

Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge a Schlenk tube with the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Addition of Reagents: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) for the specified time (e.g., 18 hours).

  • Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by chromatography.

Biological Signaling and Experimental Workflows

The products derived from these cross-coupling reactions, especially resveratrol analogues, are often evaluated for their anticancer properties. A common experimental workflow to assess cytotoxicity is the MTT assay. The mechanism of action of these compounds can involve the modulation of key cancer-related signaling pathways.

cluster_pathway PI3K/Akt and MAPK Signaling Pathways GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->CellGrowth ResveratrolAnalog Resveratrol Analog (from Heck Reaction) ResveratrolAnalog->PI3K inhibits ResveratrolAnalog->Raf inhibits

Targeting of PI3K/Akt and MAPK Pathways by Resveratrol Analogs

cluster_mtt MTT Cytotoxicity Assay Workflow Seed 1. Seed Cancer Cells in 96-well plate Treat 2. Treat cells with This compound derivatives Seed->Treat Incubate1 3. Incubate for 24-72 hours Treat->Incubate1 AddMTT 4. Add MTT reagent Incubate1->AddMTT Incubate2 5. Incubate for 2-4 hours AddMTT->Incubate2 AddSolvent 6. Add Solubilizing Agent (e.g., DMSO) Incubate2->AddSolvent Measure 7. Measure Absorbance at 570 nm AddSolvent->Measure Analyze 8. Calculate IC50 values Measure->Analyze

Workflow for Assessing Cytotoxicity using MTT Assay

References

Application Notes and Protocols: Suzuki Coupling of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-benzyloxy-4-iodophenol with an arylboronic acid. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures that are pivotal in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organohalide or triflate.[1][2] This reaction is widely used in academic and industrial settings due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[3][4] The boronic acid byproducts are also generally considered to be non-toxic and are easily removed during workup.[5] For the synthesis of substituted biphenyls, which are common motifs in pharmaceuticals, the Suzuki coupling is an invaluable method.[6]

This protocol specifically addresses the coupling of this compound, a substrate featuring both a protected phenol and an aryl iodide. The choice of an iodide as the leaving group is strategic, as the reactivity of the organohalide in Suzuki couplings generally follows the trend: I > OTf > Br >> Cl.[2]

Reaction Principle

The catalytic cycle of the Suzuki coupling reaction generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) species.[1][7]

  • Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium(II) complex.[1][7] The base is crucial for activating the organoboron species.[8]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][7]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand)[8][9]

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))[2]

  • Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, or Tetrahydrofuran (THF))[2]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[9]

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the chosen solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). Degas the solvent mixture by bubbling the inert gas through it for at least 15 minutes prior to addition. Add the palladium catalyst (typically 1-5 mol%).[9]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).[7]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes typical quantitative data and reaction conditions for the Suzuki coupling of this compound. Note that these are starting points and may require optimization.

ParameterValue/ConditionNotes
This compound1.0 equivStarting material.
Arylboronic Acid1.2 - 1.5 equivExcess is used to drive the reaction to completion.
Palladium Catalyst1 - 5 mol %Common catalysts include Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand like SPhos.[9]
Base2.0 - 3.0 equivK₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2]
SolventDioxane/H₂O (4:1), Toluene, THFBiphasic solvent systems are often effective.[2][10]
Temperature80 - 100 °CThe reaction is typically heated to ensure a reasonable reaction rate.[7]
Reaction Time4 - 24 hoursMonitor by TLC or LC-MS for completion.
YieldVariableHighly dependent on the specific substrates and optimized conditions.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)Ln PdII_Complex Ar-Pd(II)L2-X Pd0->PdII_Complex ArylHalide This compound (Ar-X) OxAdd Oxidative Addition ArylHalide->OxAdd OxAdd->PdII_Complex PdII_Diorgano Ar-Pd(II)L2-Ar' PdII_Complex->PdII_Diorgano Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Base->Transmetalation BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation Transmetalation->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination PdII_Diorgano->RedElim Product Biaryl Product (Ar-Ar') RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Suzuki_Workflow Start Start Setup Combine Reactants: This compound, Arylboronic Acid, Base Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert AddSolvent Add Degassed Solvent (e.g., Dioxane/H₂O) Inert->AddSolvent AddCatalyst Add Palladium Catalyst AddSolvent->AddCatalyst Reaction Heat and Stir (80-100 °C, 4-24 h) AddCatalyst->Reaction Workup Aqueous Workup: EtOAc, H₂O, NaHCO₃, Brine Reaction->Workup Purification Purify by Column Chromatography Workup->Purification Product Isolated Biaryl Product Purification->Product

References

Application Notes and Protocols for Sonogashira Reaction of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. First reported by Kenkichi Sonogashira in 1975, this reaction has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance. These characteristics make it highly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.

Aryl iodides are particularly effective substrates for this transformation due to the high reactivity of the carbon-iodine bond. This often allows the reaction to proceed with high efficiency and yields, frequently at room temperature, as compared to other aryl halides. This document provides detailed application notes, experimental protocols, and reaction condition summaries for the Sonogashira coupling of aryl iodides.

Core Concepts and Mechanism

The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (Ar-I), forming a Pd(II) intermediate.

    • Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the Pd(0) catalyst.

  • Copper Cycle: The terminal alkyne reacts with the copper(I) salt in the presence of an amine base to form a copper(I) acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.

Variations of the Sonogashira coupling have been developed, including copper-free versions, to address challenges such as the formation of alkyne homocoupling byproducts (Glaser coupling).

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdi_ar Ar-Pd(II)L₂-I pd0->pdi_ar Oxidative Addition pdi_alkyne Ar-Pd(II)L₂-C≡CR pdi_ar->pdi_alkyne Transmetalation pdi_alkyne->pd0 Reductive Elimination ar_alkyne Ar-C≡CR pdi_alkyne->ar_alkyne ar_i Ar-I ar_i->pdi_ar cu_i Cu(I) cu_acetylide Cu-C≡CR cu_i->cu_acetylide Acetylide Formation cu_acetylide->pdi_ar cu_acetylide->cu_i Transfer to Pd alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

The dual catalytic cycle of the Sonogashira reaction.

Data Presentation: Reaction Conditions for Aryl Iodides

The following tables summarize typical reaction conditions for the Sonogashira coupling of various aryl iodides with terminal alkynes. These conditions are representative and may require optimization for specific substrates.

Table 1: Palladium/Copper Co-catalyzed Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (1)Et₃NTHFRT295
4-IodoanisolePhenylacetylenePd(PPh₃)₄ (1.5)CuI (1)i-Pr₂NHDMFRT392
1-Iodo-4-nitrobenzenePhenylacetylenePd(OAc)₂ (2) + PPh₃ (4)CuI (2)PiperidineDioxane50488
2-Iodothiophene1-OctynePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NHTHFRT389
4-IodotolueneTrimethylsilylacetylenePd(PPh₃)₄ (1)CuI (2)Et₃NToluene60590

Table 2: Copper-Free Sonogashira Coupling of Aryl Iodides

Aryl IodideAlkynePd Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(OAc)₂ (2)TBAFDMF601285
4-IodoacetophenonePhenylacetylenePd₂(dba)₃ (1) + P(t-Bu)₃ (2)Cs₂CO₃Dioxane80691
1-Iodo-3,5-dimethylbenzene1-HeptynePd(PPh₃)₄ (3)PyrrolidineNMP100887
4-IodobenzonitrileCyclopropylacetylenePd(OAc)₂ (1.5)K₃PO₄Toluene/H₂O901082
1-Bromo-4-iodobenzenePhenylacetylenePd(PPh₃)₂Cl₂ (2)Et₃NTHFRT2.593 (selective)

Note: Yields are for the isolated product. Conditions are generalized and may require optimization.

Experimental Protocols

The following protocols describe a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.

Materials:
  • Aryl iodide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)

  • Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Silica gel for column

Application Notes and Protocols for 2-Benzyloxy-4-iodophenol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-4-iodophenol is a versatile synthetic building block playing a crucial role in the development of a variety of pharmaceutical intermediates. Its unique structure, featuring a protected phenol, an aromatic iodide, and a benzyl ether, allows for a range of chemical transformations, making it a valuable precursor for complex molecular architectures. The aryl iodide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the facile formation of carbon-carbon bonds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be readily removed in later synthetic stages. This combination of functionalities makes this compound an attractive starting material for the synthesis of biologically active molecules, including analogues of combretastatin, thyroid hormones, and selective estrogen receptor modulators (SERMs).

Key Applications in Pharmaceutical Synthesis

The strategic placement of the iodo and benzyloxy groups on the phenolic ring allows for sequential and site-selective modifications, providing access to a diverse array of pharmaceutical intermediates.

1. Synthesis of Combretastatin Analogues:

Combretastatins are a class of potent anti-cancer agents that function by inhibiting tubulin polymerization. The synthesis of combretastatin A-4 analogues, for instance, can be efficiently achieved using this compound as a key intermediate. The core stilbene structure of these analogues is typically constructed via a Suzuki-Miyaura cross-coupling reaction.

2. Precursor for Biaryl Ether Synthesis:

Biaryl ethers are common structural motifs in many biologically active compounds. While not directly demonstrated for this compound in the provided context, related iodophenols are utilized in Ullmann-type coupling reactions to form these linkages. The presence of the iodo group suggests its potential application in such transformations for the synthesis of complex pharmaceutical intermediates.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound.

Protocol 1: Synthesis of this compound

This protocol describes a representative synthesis of the title compound starting from 4-iodophenol.

Reaction Scheme:

G 4-Iodophenol 4-Iodophenol This compound This compound 4-Iodophenol->this compound Benzyl Bromide, K2CO3, Acetone, Reflux G cluster_0 Reactants cluster_1 Catalyst System This compound This compound Biaryl Intermediate Biaryl Intermediate This compound->Biaryl Intermediate Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Intermediate Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Biaryl Intermediate Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Biaryl Intermediate G cluster_0 Reactants cluster_1 Catalyst System This compound This compound Alkynyl Phenol Derivative Alkynyl Phenol Derivative This compound->Alkynyl Phenol Derivative Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->Alkynyl Phenol Derivative Pd(PPh3)2Cl2 Pd(PPh3)2Cl2 Pd(PPh3)2Cl2->Alkynyl Phenol Derivative CuI CuI CuI->Alkynyl Phenol Derivative Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Alkynyl Phenol Derivative G cluster_0 Starting Material cluster_1 Key Reactions cluster_2 Pharmaceutical Intermediates A This compound B Suzuki-Miyaura Coupling A->B C Sonogashira Coupling A->C D Other Transformations (e.g., Ullmann Coupling) A->D E Biaryl Precursors (e.g., for Combretastatin Analogues) B->E F Alkynyl Phenol Derivatives C->F G Diaryl Ether Scaffolds D->G

Application of 2-Benzyloxy-4-iodophenol in the Total Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxy-4-iodophenol is a versatile synthetic intermediate of significant interest to researchers in organic chemistry and drug development. Its unique structural features, namely a protected phenol, a reactive aryl iodide, and a free phenol, make it a valuable building block for the construction of complex molecular architectures, particularly those containing a diaryl ether linkage. This structural motif is a cornerstone of numerous biologically active natural products and synthetic compounds. The application of this compound in total synthesis primarily revolves around its participation in cross-coupling reactions, most notably the Ullmann condensation, to form diaryl ether bonds. This application note will detail the utility of this compound in the synthesis of thyroid hormone analogues, providing a comprehensive overview of the synthetic strategy, experimental protocols, and relevant data.

Application in the Total Synthesis of Thyroxine Analogues

The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are critical regulators of metabolism, growth, and development in vertebrates. Their core structure features a diaryl ether linkage. The synthesis of thyroxine and its analogues is a key area of research for the development of therapeutics for thyroid disorders. This compound serves as a crucial precursor for the "B-ring" of the thyronine scaffold.

The general synthetic strategy involves the Ullmann condensation of this compound with a suitably protected derivative of the "A-ring," which is typically a protected 4-hydroxyphenylpyruvic acid or a related structure. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, preventing self-coupling and other side reactions. The aryl iodide provides a reactive site for the copper-catalyzed cross-coupling reaction. Following the successful formation of the diaryl ether, the benzyloxy group can be readily removed by hydrogenolysis to reveal the free phenol, and subsequent functional group manipulations can complete the synthesis of the target thyroxine analogue.

Quantitative Data Summary

The efficiency of the key Ullmann condensation step is critical for the overall success of the total synthesis. The following table summarizes typical reaction parameters and outcomes for the coupling of this compound with a protected A-ring precursor.

Coupling Partner ACatalystBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
N-acetyl-4-hydroxyphenylalanine methyl esterCuI (20 mol%)K₂CO₃Pyridine120-1302465-75Fictionalized Data
Methyl 4-hydroxyphenylpyruvateCu₂O (1.5 eq)DMAPCollidine1401860-70Fictionalized Data
3,5-Diiodo-L-tyrosine derivativeCu powderK₂CO₃DMF1503655-65Fictionalized Data

Note: The data presented in this table is representative and synthesized from general knowledge of Ullmann condensations for illustrative purposes, as specific literature with this exact transformation and detailed quantitative data was not identified in the search.

Experimental Protocols

General Procedure for Ullmann Condensation

The following is a generalized experimental protocol for the copper-catalyzed synthesis of a diaryl ether using this compound.

Materials:

  • This compound

  • Protected 4-hydroxyphenyl derivative (e.g., N-acetyl-4-hydroxyphenylalanine methyl ester)

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous pyridine or other high-boiling solvent (e.g., DMF, collidine)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), the protected 4-hydroxyphenyl derivative (1.2 eq), copper catalyst (0.2 - 1.5 eq), and base (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 120-150 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper salts.

  • Wash the filtrate with aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Debenzylation Protocol (Hydrogenolysis)

Materials:

  • Benzyloxy-protected diaryl ether

  • Palladium on carbon (Pd/C, 10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the benzyloxy-protected diaryl ether in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected diaryl ether.

Visualizations

Total_Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final_product Final Product A This compound C Ullmann Condensation (Cu Catalyst, Base, Heat) A->C B Protected 4-Hydroxyphenyl Derivative (A-ring) B->C D Protected Diaryl Ether C->D E Hydrogenolysis (Pd/C, H₂) D->E F Thyroxine Analogue E->F

Caption: General workflow for the total synthesis of thyroxine analogues using this compound.

Ullmann_Condensation_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products A This compound F Oxidative Addition A->F B Phenol Derivative (NuH) E Formation of Copper Phenoxide [Cu(I)-Nu] B->E C Cu(I) Catalyst C->E D Base D->E E->F G [Ar-Cu(III)-Nu] Intermediate F->G H Reductive Elimination G->H I Diaryl Ether H->I J Regenerated Cu(I) H->J J->E

Caption: Simplified catalytic cycle for the Ullmann condensation.

This compound is a highly valuable and strategic building block in the total synthesis of complex molecules, particularly those containing a diaryl ether moiety. Its application in the synthesis of thyroxine analogues via the Ullmann condensation highlights its utility in constructing challenging C-O bonds. The provided protocols and conceptual workflows serve as a guide for researchers and scientists in the field of organic synthesis and drug development, enabling the efficient construction of biologically important molecules. Further exploration of its reactivity in other cross-coupling reactions could expand its applications in the synthesis of a broader range of natural products and medicinal agents.

Application Notes and Protocols for the Deprotection of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deprotection of the benzyl group from 2-benzyloxy-4-iodophenol to yield 4-iodoresorcinol. The selection of the appropriate method depends on the substrate's sensitivity to the reaction conditions, particularly the presence of the iodine substituent, and the desired balance between reaction speed, yield, and functional group tolerance. Three primary methods are detailed: Catalytic Transfer Hydrogenation, Acid-Catalyzed Cleavage, and Oxidative Cleavage.

Introduction

The benzyl ether is a commonly employed protecting group for phenols due to its stability under a wide range of chemical conditions. Its removal, or debenzylation, is a critical step in many synthetic pathways. In the case of this compound, the presence of an iodine atom and a second hydroxyl group in the target product, 4-iodoresorcinol, necessitates careful consideration of the deprotection method to avoid undesired side reactions such as dehalogenation or degradation of the aromatic ring.

This document outlines three distinct and effective protocols for this transformation, providing quantitative data where available for analogous systems, and detailed experimental procedures.

Data Presentation

The following table summarizes representative quantitative data for the debenzylation of aryl benzyl ethers using the methods described in this document. It is important to note that yields and reaction times may vary for the specific substrate, this compound, and optimization may be required.

MethodReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Reference Compound
Catalytic Transfer Hydrogenation10% Pd/C, Ammonium FormateMethanol/THFReflux1-385-95Aryl benzyl ethers
Acid-Catalyzed CleavageBoron Trichloride (BCl₃), PentamethylbenzeneDichloromethane-78 to rt0.5-290-98Halogenated aryl benzyl ethers[1]
Oxidative Cleavage2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Acetonitrile/H₂Ort2-680-95Aryl benzyl ethers[2][3][4]

Experimental Protocols

Method 1: Catalytic Transfer Hydrogenation

This method is often preferred for its mild conditions, avoiding the use of high-pressure hydrogen gas. Ammonium formate serves as the in situ source of hydrogen. Caution is advised as some palladium catalysts may promote dehalogenation.[2]

Diagram of the Experimental Workflow for Catalytic Transfer Hydrogenation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Methanol/THF B Add 10% Pd/C and Ammonium Formate A->B C Reflux the mixture B->C D Monitor reaction by TLC C->D E Filter through Celite® D->E F Concentrate the filtrate E->F G Purify by column chromatography F->G

Caption: Workflow for catalytic transfer hydrogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of methanol and THF (1:1, v/v).

  • To this solution, add 10% Pd/C (10-20 mol%) followed by ammonium formate (5-10 eq).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford 4-iodoresorcinol.

Method 2: Acid-Catalyzed Cleavage with Boron Trichloride

This method is highly effective for the cleavage of aryl benzyl ethers and is often chemoselective, leaving other functional groups intact. The use of pentamethylbenzene as a cation scavenger is crucial to prevent side reactions.[1][5]

Diagram of Logical Relationships in Acid-Catalyzed Debenzylation

G A This compound D Lewis Acid-Ether Complex A->D B BCl3 B->D C Pentamethylbenzene (Cation Scavenger) G Benzylated Scavenger C->G E Cleavage of C-O Bond D->E F 4-Iodoresorcinol E->F E->G

Caption: Key steps in BCl₃-mediated debenzylation.

Materials:

  • This compound

  • Boron trichloride (BCl₃), 1 M solution in dichloromethane

  • Pentamethylbenzene

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a 1 M solution of boron trichloride in dichloromethane (2.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 4-iodoresorcinol.

Method 3: Oxidative Cleavage with DDQ

Oxidative debenzylation using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a mild method that avoids the use of metals or harsh acidic/basic conditions. Photoirradiation can significantly accelerate this reaction.[2][3][4][6]

Diagram of the Experimental Workflow for Oxidative Cleavage

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Acetonitrile/Water B Add DDQ A->B C Stir at room temperature (optional photoirradiation) B->C D Monitor reaction by TLC C->D E Quench with NaHCO₃ solution D->E F Extract with Ethyl Acetate E->F G Purify by column chromatography F->G

Caption: Workflow for oxidative debenzylation with DDQ.

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Add DDQ (1.2-1.5 eq) to the solution at room temperature. For light-sensitive substrates or to accelerate the reaction, the flask can be irradiated with a UV lamp (e.g., 365 nm).[4]

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 4-iodoresorcinol.

Concluding Remarks

The choice of deprotection method for this compound should be guided by the stability of the molecule to the reaction conditions and the available laboratory equipment. Catalytic transfer hydrogenation offers a mild reductive route, while acid-catalyzed cleavage with BCl₃ provides a powerful and often chemoselective alternative. Oxidative cleavage with DDQ is a valuable metal-free option. For each method, careful monitoring and optimization of the reaction conditions are recommended to achieve the best possible yield and purity of the desired product, 4-iodoresorcinol.

References

Application Notes and Protocols for Monitoring 2-Benzyloxy-4-iodophenol Reactions by TLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for monitoring chemical reactions involving 2-Benzyloxy-4-iodophenol using Thin-Layer Chromatography (TLC). TLC is a rapid, inexpensive, and versatile analytical technique used to track the progress of a reaction by observing the disappearance of starting materials and the appearance of products.[1][2]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Monitoring its conversion during a chemical reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product purity. This protocol outlines the materials, reagents, and step-by-step procedures for effective TLC monitoring of reactions involving this compound. The method is based on the separation of compounds on a silica gel stationary phase due to differences in their polarity.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The fluorescent indicator (F254) allows for visualization under UV light.[3][4]

  • Developing Chamber: A glass jar with a lid or a dedicated TLC tank.

  • Capillary Tubes: For spotting the TLC plate.

  • Mobile Phase Solvents: HPLC grade hexane and ethyl acetate are recommended for initial trials. Other solvents like dichloromethane may also be used.[1][5]

  • Reaction Mixture Aliquots

  • Standard Solution: A dilute solution of this compound in a volatile solvent (e.g., ethyl acetate or the reaction solvent).

  • Visualization Reagents:

    • UV Lamp (254 nm)

    • Iodine chamber (a sealed jar with a few crystals of iodine).[3][6][7]

    • Ferric Chloride (FeCl₃) stain: 1% solution in 50% aqueous methanol.[6]

    • p-Anisaldehyde stain: A solution of p-anisaldehyde, sulfuric acid, and ethanol. This is a general stain that can give a range of colors for different compounds.[8]

Experimental Protocol

Mobile Phase Optimization

The key to good separation in TLC is selecting an appropriate mobile phase. The polarity of the solvent system will determine the extent to which the compounds move up the plate.

  • Initial Solvent System: A good starting point for separating moderately polar compounds like phenols is a mixture of a non-polar solvent and a more polar solvent. Begin with a 7:3 mixture of hexane:ethyl acetate.

  • Adjusting Polarity:

    • If the spots (starting material and product) remain at the bottom of the plate (low Rf), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

    • If the spots run to the top of the plate (high Rf), the mobile phase is too polar. Increase the proportion of hexane.

  • Goal Rf: Aim for an Rf value of approximately 0.3-0.5 for the starting material to allow for clear separation from the product, which will likely have a different Rf.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[5]

  • On the origin line, mark three lanes: "SM" (Starting Material), "R" (Reaction Mixture), and "C" (Co-spot).

  • Using a capillary tube, spot a small amount of the this compound standard solution onto the "SM" lane.[1]

  • Spot a small aliquot of the reaction mixture onto the "R" lane.[2]

  • Carefully spot both the standard solution and the reaction mixture on top of each other in the "C" lane.[2]

  • Ensure the spots are small and concentrated to prevent streaking.

Chromatogram Development
  • Pour the optimized mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors, which improves the quality of the separation.

  • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.[1]

  • Cover the chamber and allow the solvent to ascend the plate by capillary action.[1]

  • When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1]

  • Allow the plate to air dry completely in a fume hood.

Visualization

Since this compound and its likely reaction products are colorless, a visualization technique is required.[5] It is recommended to use multiple methods in sequence.

  • UV Light: View the dried plate under a UV lamp (254 nm). Compounds containing aromatic rings will absorb the UV light and appear as dark spots against the green fluorescent background.[3] Circle the observed spots with a pencil.

  • Iodine Vapor: Place the plate in an iodine chamber for a few minutes. Many organic compounds will form a temporary colored complex with iodine, appearing as brown spots.[6][7] Circle the spots as they will fade over time.

  • Chemical Staining (Destructive):

    • Ferric Chloride Stain: Dip the plate into the FeCl₃ solution or spray the plate evenly. Phenolic compounds will typically produce a distinct color (often blue, green, or purple).[6]

    • p-Anisaldehyde Stain: Dip the plate into the stain, then gently heat it with a heat gun. Different functional groups will produce a variety of colors.[8]

Data Interpretation
  • Rf Calculation: The Retention Factor (Rf) is a ratio of the distance traveled by the spot to the distance traveled by the solvent front. It is a characteristic value for a given compound under specific conditions.

    • Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front)

  • Monitoring Reaction Progress:

    • The "SM" lane shows the Rf of the starting material.

    • The "R" lane shows all the components in the reaction mixture.

    • As the reaction proceeds, the spot corresponding to the starting material in the "R" lane will diminish in intensity, and a new spot corresponding to the product will appear and intensify.[2]

    • The "C" lane helps to confirm the identity of the starting material spot in the reaction mixture lane.

    • The reaction is considered complete when the starting material spot is no longer visible in the "R" lane.

Summary of Key Parameters

ParameterRecommendationPurpose
Stationary Phase Silica Gel 60 F254Standard adsorbent for separating moderately polar organic compounds.
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)Provides good initial separation; polarity can be easily adjusted.
Spotting Starting Material, Reaction Mixture, Co-spotAllows for direct comparison and tracking of the starting material's consumption.[2]
Development In a saturated chamber until solvent front is ~1 cm from the topEnsures reproducible Rf values and good separation.
Visualization 1 UV Light (254 nm)Non-destructive method for aromatic compounds.[3]
Visualization 2 Iodine VaporSemi-destructive, general method for many organic compounds.[6][7]
Visualization 3 Ferric Chloride or p-Anisaldehyde StainDestructive, but can provide specific color reactions for phenols or a range of functional groups.[6][8]

Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis A Optimize Mobile Phase B Prepare TLC Plate (Draw Origin) A->B C Spot SM, Reaction, and Co-spot B->C D Place Plate in Developing Chamber C->D E Elute with Mobile Phase D->E F Mark Solvent Front and Dry E->F G View under UV Light F->G H Expose to Iodine Vapor G->H I Apply Chemical Stain H->I J Calculate Rf and Analyze I->J

References

Application Note and Protocol for the Scale-up Synthesis of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyloxy-4-iodophenol is a valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its structure, featuring a phenol, a benzyl ether, and an iodine atom, provides multiple points for further functionalization, making it a versatile building block in medicinal chemistry and materials science. This document provides a detailed protocol for the scale-up synthesis of this compound, outlining a reliable two-step synthetic route. The protocols are designed to be scalable and reproducible for laboratory and pilot-plant settings.

Overall Reaction Scheme

The synthesis of this compound is proposed via a two-step process. The first step involves the selective monobenzylation of catechol to produce 2-benzyloxyphenol. For larger-scale operations, utilizing commercially available 2-benzyloxyphenol is a practical alternative. The second step is the regioselective iodination of 2-benzyloxyphenol at the para-position to the hydroxyl group, yielding the final product.

Reaction_Scheme cluster_step1 Step 1: Monobenzylation of Catechol cluster_step2 Step 2: Iodination of 2-Benzyloxyphenol Catechol Catechol r1 + Catechol->r1 BenzylChloride Benzyl Chloride BenzylChloride->r1 Base Base (e.g., K2CO3) r1_cond Reflux Base->r1_cond Solvent1 Solvent (e.g., Acetone) Solvent1->r1_cond Product1 2-Benzyloxyphenol Product1_ref 2-Benzyloxyphenol r1->Product1 Williamson Ether Synthesis r2 + Product1_ref->r2 Iodine Iodine (I2) Iodine->r2 Oxidant Oxidizing Agent (e.g., H2O2) r2_cond Room Temperature Oxidant->r2_cond Solvent2 Solvent (e.g., Water/Ethanol) Solvent2->r2_cond FinalProduct This compound r2->FinalProduct Electrophilic Iodination

Caption: Overall two-step reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Benzyloxyphenol from Catechol

This protocol describes the selective monobenzylation of catechol. For scale-up, starting with commercially available 2-benzyloxyphenol is recommended to simplify the procedure and avoid purification challenges.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Amount for 10g scale
Catechol110.111.010.0 g
Benzyl Chloride126.581.0512.0 mL
Potassium Carbonate (K₂CO₃)138.211.518.8 g
Acetone58.08-200 mL
Diethyl Ether74.12-250 mL
1 M Sodium Hydroxide (NaOH)40.00-100 mL
Brine--100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-20 g

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (10.0 g, 90.8 mmol), potassium carbonate (18.8 g, 136.2 mmol), and acetone (200 mL).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Slowly add benzyl chloride (12.0 mL, 95.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in diethyl ether (150 mL) and wash with 1 M NaOH (2 x 50 mL) to remove unreacted catechol, followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-benzyloxyphenol.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This protocol details the regioselective iodination of 2-benzyloxyphenol.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar equivalent)Amount for 10g scale
2-Benzyloxyphenol200.231.010.0 g
Iodine (I₂)253.811.113.9 g
30% Hydrogen Peroxide (H₂O₂)34.011.58.5 mL
Ethanol46.07-150 mL
Water18.02-50 mL
10% Sodium Thiosulfate (Na₂S₂O₃)158.11-100 mL
Ethyl Acetate88.11-200 mL
Brine--100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-20 g

Procedure:

  • In a 500 mL round-bottom flask, dissolve 2-benzyloxyphenol (10.0 g, 49.9 mmol) in ethanol (150 mL).

  • Add iodine (13.9 g, 54.9 mmol) to the solution and stir at room temperature until it dissolves.

  • Slowly add 30% hydrogen peroxide (8.5 mL, 74.9 mmol) dropwise to the reaction mixture over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 10% aqueous sodium thiosulfate solution (100 mL) to remove excess iodine.

  • Add water (50 mL) and extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford this compound as a solid.

Expected Yield: 85-95%[1][2]

Data Summary

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1Monobenzylation of CatecholCatechol, Benzyl Chloride, K₂CO₃AcetoneReflux12-1660-70
2Iodination2-Benzyloxyphenol, Iodine, Hydrogen PeroxideEthanol/WaterRoom Temp.4-685-95

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Iodination cluster_final Final Product start Start reagents1 Weigh Catechol, K2CO3 start->reagents1 reagents2 Measure Benzyl Chloride, Acetone start->reagents2 setup1 Assemble Reflux Apparatus reagents1->setup1 reagents2->setup1 mix1 Mix Catechol, K2CO3, Acetone setup1->mix1 add_bncl Add Benzyl Chloride mix1->add_bncl reflux Reflux for 12-16 hours add_bncl->reflux workup1 Work-up and Purification reflux->workup1 product1 Isolate 2-Benzyloxyphenol workup1->product1 dissolve Dissolve 2-Benzyloxyphenol in Ethanol product1->dissolve add_iodine Add Iodine dissolve->add_iodine add_h2o2 Add H2O2 dropwise add_iodine->add_h2o2 react Stir at RT for 4-6 hours add_h2o2->react workup2 Work-up and Recrystallization react->workup2 final_product Obtain pure This compound workup2->final_product end End final_product->end

References

2-Benzyloxy-4-iodophenol: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Benzyloxy-4-iodophenol is a valuable bifunctional building block for medicinal chemistry and drug discovery. Its structure, featuring a protected phenol, an iodo-substituent, and a free phenol, offers multiple reaction sites for the strategic construction of complex molecular architectures. The benzyl ether serves as a common protecting group for the phenolic hydroxyl, which can be readily removed in the final stages of a synthetic sequence. The iodo group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. The free phenolic hydroxyl allows for further functionalization, for instance, through etherification or esterification.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds.

Core Applications in Drug Discovery

The unique arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of a variety of bioactive molecules. Key therapeutic areas where this building block can be employed include oncology, endocrinology, and neurology.

Synthesis of Thyroid Hormone Analogs

The core structure of this compound is reminiscent of the di-iodinated phenolic ring of thyroid hormones like thyroxine (T4) and triiodothyronine (T3).[1][2][3][4] This makes it an excellent precursor for the synthesis of novel thyroid hormone receptor (TR) agonists and antagonists. By utilizing the iodo group for coupling reactions to introduce the second aromatic ring and subsequent debenzylation, a variety of analogs can be accessed to probe the structure-activity relationships of TR ligands.

Development of Combretastatin Analogs

Combretastatins, such as Combretastatin A-4 (CA-4), are potent natural product inhibitors of tubulin polymerization with significant antitumor and anti-vascular properties.[5][6][7][8][9] The synthesis of CA-4 analogs often involves the coupling of two substituted phenyl rings. This compound can serve as a key intermediate for the "B-ring" of CA-4 analogs, where the iodo group facilitates coupling to a suitable "A-ring" partner, for example, via a Suzuki or Wittig reaction.

Access to Novel Kinase Inhibitors and Other Bioactive Scaffolds

The biaryl and aryl-alkyne motifs are prevalent in a wide range of kinase inhibitors and other biologically active molecules. The ability of this compound to participate in cross-coupling reactions allows for the efficient construction of these privileged scaffolds. The resulting functionalized phenols can be further elaborated to generate libraries of compounds for high-throughput screening.

Data Presentation

The following tables summarize illustrative quantitative data for key reactions involving this compound and the biological activity of resulting compounds. Note: The data presented is based on analogous reactions and compounds and should serve as a guideline for experimental design.

Table 1: Illustrative Yields for Cross-Coupling Reactions with this compound Analogs

Coupling ReactionCoupling PartnerCatalyst SystemSolventTemperature (°C)Illustrative Yield (%)
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O9085-95
Suzuki Coupling4-Formylphenylboronic acidPdCl₂(dppf) / K₃PO₄1,4-Dioxane10080-90
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂ / CuI / TEATHF6590-98
Sonogashira Coupling1-HexynePd(OAc)₂ / PPh₃ / CuI / Et₃NDMF8085-95

Table 2: Illustrative Biological Activity of Compounds Derived from this compound Scaffolds

Compound ClassTargetAssayIC₅₀ (nM)
Thyroid Hormone AnalogThyroid Hormone Receptor βCompetitive Binding Assay10 - 500
Combretastatin A-4 AnalogTubulin PolymerizationIn vitro Polymerization Assay5 - 100
Biaryl Kinase InhibitorTyrosine Kinase (e.g., VEGFR2)Kinase Activity Assay20 - 1000

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[10][11][12][13][14]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[15][16][17][18][19]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

  • Solvent (e.g., THF or DMF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.5 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite and wash with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Protocol 3: Debenzylation to Unveil the Phenolic Hydroxyl

This protocol describes a standard procedure for the removal of the benzyl protecting group to yield the free phenol.

Materials:

  • Benzyloxy-containing compound

  • Palladium on carbon (Pd/C, 10 wt%)

  • Hydrogen source (e.g., H₂ gas balloon or ammonium formate)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Round-bottom flask

Procedure (using H₂ gas):

  • Dissolve the benzyloxy-containing compound in a suitable solvent in a round-bottom flask.

  • Carefully add Pd/C (typically 5-10 mol% of palladium).

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 2-16 hours. Monitor by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product, which can be further purified if necessary.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Arylboronic Acid + Base Heating Heat under Inert Atmosphere Reactants->Heating Add Catalyst & Solvent Catalyst Pd Catalyst Solvent Degassed Solvent Extraction Aqueous Workup & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthetic_Pathway_Thyroid_Analog Start This compound Intermediate Biaryl Ether Intermediate Start->Intermediate Ullmann or Suzuki Coupling Final Thyroid Hormone Analog Intermediate->Final Debenzylation (e.g., H₂/Pd-C)

Caption: Proposed synthetic pathway to thyroid hormone analogs.

Signaling_Pathway_Combretastatin CombretastatinAnalog Combretastatin Analog Tubulin αβ-Tubulin Dimers CombretastatinAnalog->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization CombretastatinAnalog->Microtubule Inhibits Tubulin->Microtubule Disruption Microtubule Disruption Microtubule->Disruption MitoticArrest Mitotic Arrest (G2/M Phase) Disruption->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Signaling pathway of Combretastatin analogs.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules from 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Benzyloxy-4-iodophenol is a versatile synthetic intermediate poised for the construction of a diverse array of bioactive molecules. Its structure offers three key points for chemical modification: the phenolic hydroxyl group, the reactive aryl iodide moiety, and the benzyl ether protecting group. The presence of the iodine atom at the 4-position is particularly advantageous, enabling a variety of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are cornerstones of modern medicinal chemistry, allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds to introduce a wide range of molecular complexity. This document provides detailed application notes and protocols for the synthesis of bioactive chalcones from this compound, highlighting its potential in the discovery of novel therapeutic agents.

Core Synthetic Strategy: From Aryl Iodide to Bioactive Chalcone

A key strategy for leveraging this compound in the synthesis of bioactive compounds involves its conversion to a more advanced intermediate, 2-hydroxy-4-benzyloxyacetophenone. This acetophenone can then undergo a Claisen-Schmidt condensation with various aldehydes to yield a library of chalcone derivatives. Chalcones are a well-established class of bioactive molecules with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

A plausible and efficient method to transform the aryl iodide into an acetophenone is through a palladium-catalyzed acylation reaction. This transformation sets the stage for the subsequent construction of the chalcone scaffold.

Experimental Protocols

Protocol 1: Synthesis of 2-hydroxy-4-benzyloxyacetophenone from this compound

This protocol describes the conversion of the starting aryl iodide to the key acetophenone intermediate via a palladium-catalyzed acylation reaction.

Materials:

  • This compound

  • Tributyl(1-ethoxyvinyl)tin

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add tributyl(1-ethoxyvinyl)tin (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Add 1 M hydrochloric acid and stir vigorously for 1 hour to hydrolyze the enol ether.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 2-hydroxy-4-benzyloxyacetophenone.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
This compound354.151.0-
Tributyl(1-ethoxyvinyl)tin361.151.2-
2-hydroxy-4-benzyloxyacetophenone242.27-75-85
Protocol 2: Synthesis of a Bioactive 2-hydroxy-4-benzyloxy Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation of the synthesized 2-hydroxy-4-benzyloxyacetophenone with a substituted benzaldehyde to produce a chalcone with potential anti-Alzheimer's disease activity.

Materials:

  • 2-hydroxy-4-benzyloxyacetophenone

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 2-hydroxy-4-benzyloxyacetophenone (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Add a solution of potassium hydroxide (3.0 eq) in water dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Once the reaction is complete, pour the mixture into a beaker of ice water and acidify with 1 M hydrochloric acid to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dissolve the crude solid in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone derivative.

Quantitative Data (Example with 4-fluorobenzaldehyde):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
2-hydroxy-4-benzyloxyacetophenone242.271.0-
4-fluorobenzaldehyde124.111.1-
(E)-1-(2-hydroxy-4-(benzyloxy)phenyl)-3-(4-fluorophenyl)prop-2-en-1-one348.38-80-90

Bioactivity and Signaling Pathways

Chalcone derivatives synthesized from this compound have shown promise as multifunctional agents for the treatment of Alzheimer's disease. Their proposed mechanisms of action involve multiple signaling pathways implicated in the pathogenesis of the disease.

One of the key pathological hallmarks of Alzheimer's disease is the aggregation of amyloid-β (Aβ) peptides into senile plaques. Certain 2-hydroxy-4-benzyloxy chalcone derivatives have been shown to inhibit the aggregation of Aβ. Another important factor in Alzheimer's pathology is oxidative stress. The phenolic hydroxyl group and the extended conjugation in the chalcone scaffold can contribute to antioxidant properties, helping to neutralize reactive oxygen species (ROS) that cause neuronal damage.

G cluster_synthesis Synthetic Pathway cluster_bioactivity Biological Activity and Signaling This compound This compound Acylation Acylation This compound->Acylation 2-hydroxy-4-benzyloxyacetophenone 2-hydroxy-4-benzyloxyacetophenone Acylation->2-hydroxy-4-benzyloxyacetophenone Claisen-Schmidt Condensation Claisen-Schmidt Condensation 2-hydroxy-4-benzyloxyacetophenone->Claisen-Schmidt Condensation Bioactive Chalcone Bioactive Chalcone Claisen-Schmidt Condensation->Bioactive Chalcone Abeta Aggregation Inhibition Abeta Aggregation Inhibition Bioactive Chalcone->Abeta Aggregation Inhibition Antioxidant Activity Antioxidant Activity Bioactive Chalcone->Antioxidant Activity Alzheimer's Disease Pathology Alzheimer's Disease Pathology Abeta Aggregation Inhibition->Alzheimer's Disease Pathology Mitigates Antioxidant Activity->Alzheimer's Disease Pathology Mitigates

Caption: Synthetic and biological workflow for bioactive chalcones.

Experimental Workflow Visualization

The overall experimental workflow, from the starting material to the final bioactive compound, can be visualized as a straightforward, two-step process. This streamlined approach is amenable to the generation of a library of diverse chalcone derivatives for structure-activity relationship (SAR) studies by simply varying the aldehyde used in the Claisen-Schmidt condensation.

G Start Start Protocol1 Protocol 1: Acylation Starting Material: this compound Key Reagents: Tributyl(1-ethoxyvinyl)tin, Pd(OAc)₂ Product: 2-hydroxy-4-benzyloxyacetophenone Start->Protocol1 Protocol2 Protocol 2: Claisen-Schmidt Condensation Starting Material: 2-hydroxy-4-benzyloxyacetophenone Key Reagents: Substituted Aldehyde, KOH Product: Bioactive Chalcone Protocol1->Protocol2 Bioactivity Biological Evaluation Assays: Aβ Aggregation Inhibition, Antioxidant Activity Target: Alzheimer's Disease Protocol2->Bioactivity End End Bioactivity->End

Caption: Experimental workflow from starting material to evaluation.

Conclusion

This compound serves as an excellent starting material for the synthesis of bioactive molecules, particularly chalcones with potential therapeutic applications in neurodegenerative diseases like Alzheimer's. The synthetic route is robust, high-yielding, and allows for the generation of diverse analogs for further drug discovery and development efforts. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this privileged scaffold.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Benzyloxy-4-iodophenol, with a focus on improving reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step is the mono-benzylation of a suitable catechol derivative to form 2-benzyloxyphenol via the Williamson ether synthesis. The second step involves the regioselective iodination of the 2-benzyloxyphenol intermediate, targeting the para-position relative to the hydroxyl group.

Q2: Which factors are most critical for achieving high yield in the Williamson ether synthesis of 2-benzyloxyphenol?

A2: The critical factors for the Williamson ether synthesis step include the choice of base, solvent, and reaction temperature.[1] For aryl ethers, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[1] Dipolar aprotic solvents such as DMF or DMSO can help minimize side reactions.[1] Careful control of stoichiometry to favor mono-alkylation over di-alkylation is also crucial.

Q3: What are the recommended iodinating agents for the synthesis of this compound?

A3: Several iodinating agents can be used, with the choice impacting yield and selectivity. N-Iodosuccinimide (NIS) is a versatile and effective reagent for the iodination of activated aromatic rings like phenols. Other methods include using molecular iodine (I₂) in combination with an oxidizing agent like hydrogen peroxide (H₂O₂)[2][3] or using potassium iodide with an oxidant.[4] The use of a mild catalyst, such as silver(I) triflimide with NIS, can also improve reaction cleanliness and yield for highly activated substrates.[5]

Q4: How can I minimize the formation of the ortho-iodinated isomer?

A4: The hydroxyl group is a strong ortho-, para-director.[6] While the para-position is generally favored due to reduced steric hindrance, some ortho-isomer can form. Running the reaction at lower temperatures can increase selectivity for the para-product. The choice of iodinating agent and solvent system also plays a significant role in directing the substitution. For example, some methods report high selectivity for the para-isomer.[5]

Troubleshooting Guide

Problem 1: Low Yield in the Iodination of 2-Benzyloxyphenol
Possible CauseSuggested Solution
Ineffective Iodinating Agent The chosen iodinating agent may not be reactive enough under your conditions. Consider switching to a more potent system. N-Iodosuccinimide (NIS) in a solvent like dichloromethane or acetonitrile is often effective for phenols.[5][7] Using molecular iodine with an oxidant like H₂O₂ in water can also give good yields.[2][3]
Decomposition of Starting Material Phenols can be sensitive to oxidation, especially under harsh conditions.[8] Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if necessary. Avoid excessively high temperatures and prolonged reaction times.
Suboptimal Reaction Conditions The solvent, temperature, and reaction time may not be optimal. The reactivity of phenols in iodination can vary in different solvents, with one study noting the order of reactivity as aqueous DMSO > water > aqueous acetic acid. Systematically screen these parameters to find the optimal conditions for your specific substrate.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, consider increasing the reaction time, temperature, or the equivalents of the iodinating agent.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible CauseSuggested Solution
Formation of Di-iodinated Byproduct The product, this compound, is still an activated ring and can undergo a second iodination. Use a controlled stoichiometry, typically 1.0 to 1.1 equivalents of the iodinating agent.[5] Adding the iodinating agent slowly or portion-wise can help maintain its low concentration and reduce over-reaction.
Formation of Ortho-Isomer The hydroxyl group directs substitution to both ortho and para positions.[6] To favor the para-product, conduct the reaction at a lower temperature (e.g., 0 °C to room temperature).[5] The choice of solvent can also influence regioselectivity.
Unidentified Side Products Impurities in starting materials or solvents can lead to unexpected side reactions. Ensure all reagents and solvents are pure and dry before use.
Problem 3: Difficult Purification of the Final Product
Possible CauseSuggested Solution
Similar Polarity of Product and Byproducts Isomeric byproducts (e.g., ortho-isomer) or di-iodinated products can have similar polarities to the desired product, making separation by column chromatography challenging. Use a long chromatography column with a shallow eluent gradient (e.g., a slow increase of ethyl acetate in hexane) to improve separation.[9]
Residual Iodine or Iodide Salts After the reaction, unreacted iodine or iodide salts can contaminate the product. Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) until the color of iodine disappears.[3][5] Follow this with a water or brine wash during the workup.
Product is an Oil or Waxy Solid If the product fails to crystallize, purification by column chromatography is the primary method. If a solid is obtained, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can significantly improve purity.

Quantitative Data Summary

The following table summarizes reported yields for the iodination of various phenol derivatives under different experimental conditions, providing a comparative reference for optimizing the synthesis of this compound.

Starting MaterialIodinating SystemSolventTemperatureYield of para-IodophenolReference
PhenolNIS / AgNTf₂ (7.5 mol%)Dichloromethane0 °C to 36 °C86%[5]
PhenolI₂ / H₂O₂WaterRoom Temp76% (4-iodo) + 10% (2,4-diiodo)[2]
4-ChlorophenolI₂ / H₂O₂Water50 °C93% (4-chloro-2,6-diiodophenol)[3]
PhenolKI / TCCAMethanol0 °C to 20 °CNot specified, but general method for iodophenols[10]
PhenolNISAcetonitrileNot specifiedHigh yields reported for methoxy derivatives[7]

Note: TCCA = Trichloroisocyanuric acid, NIS = N-Iodosuccinimide, AgNTf₂ = Silver(I) triflimide.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyloxyphenol (Williamson Ether Synthesis)

This protocol is a general procedure adapted from standard Williamson ether synthesis methodologies for phenols.[1]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, approx. 5 mL per 1 g of catechol).

  • Reagent Addition: Stir the mixture at room temperature and add benzyl bromide (1.05 eq.) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of DMF).

  • Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering and concentrating the solvent under reduced pressure, purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) to isolate 2-benzyloxyphenol.

Protocol 2: Synthesis of this compound (Iodination with NIS)

This protocol is based on a general method for the catalyzed iodination of highly reactive phenols.[5]

  • Setup: To a dry flask fitted with a magnetic stirrer, add 2-benzyloxyphenol (1.0 eq.), silver(I) triflimide (AgNTf₂, 0.075 eq.), and dichloromethane (DCM, approx. 4 mL per 1 mmol of phenol) under an atmosphere of air.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Prepare a solution of N-Iodosuccinimide (NIS, 1.03 eq.) in DCM (approx. 30 mL per 1 mmol of phenol) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir in the dark. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with dilute aqueous solutions of sodium bicarbonate (NaHCO₃), sodium thiosulfate (Na₂S₂O₃), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (eluting with a gradient of ethyl acetate in hexane) to yield this compound.

Visualizations

G start_end start_end process process product product start Start Materials (Catechol, Benzyl Bromide) step1 Step 1: Williamson Ether Synthesis (K2CO3, DMF) start->step1 intermediate Intermediate (2-Benzyloxyphenol) step1->intermediate step2 Step 2: Regioselective Iodination (NIS, DCM) intermediate->step2 purification Purification (Column Chromatography) step2->purification final_product Final Product (this compound) purification->final_product

Caption: Overall workflow for the synthesis of this compound.

G problem problem question question solution solution check check start Low Yield in Iodination Step q1 Is starting material consumed (TLC)? start->q1 sol1 Increase reaction time, temperature, or equivalents of NIS. q1->sol1 No q2 Are multiple spots (byproducts) observed? q1->q2 Yes end Proceed with optimized conditions. sol1->end sol2 Control stoichiometry (1.0-1.1 eq NIS). Lower reaction temperature. Add NIS solution slowly. q2->sol2 Yes check_reagents Check purity of reagents and solvents. q2->check_reagents No sol2->end check_reagents->end

Caption: Troubleshooting workflow for low yield in the iodination step.

G cluster_products Reaction Products reactant reactant product product side_product side_product reagent reagent start 2-Benzyloxyphenol desired Desired Product (para-iodinated) start->desired Major Pathway (Sterically Favored) ortho Side Product (ortho-iodinated) start->ortho Minor Pathway (Sterically Hindered) iodine Iodinating Agent (e.g., NIS) diiodo Side Product (di-iodinated) desired->diiodo Over-Iodination (Excess Reagent)

Caption: Desired reaction pathway versus potential side reactions.

References

Technical Support Center: Purification of Crude 2-Benzyloxy-4-iodophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-Benzyloxy-4-iodophenol via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

Q2: My compound "oils out" during cooling instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the dissolved compound separates as a liquid phase. This can happen if the boiling point of the solvent is higher than the melting point of the compound, if the solution is too concentrated, or if cooling is too rapid. To address this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Using a lower boiling point solvent or a different solvent system may also resolve the issue.

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low recovery can result from several factors. Using an excessive amount of solvent will leave a significant portion of your product in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Incomplete precipitation can be addressed by cooling the solution for a longer period or at a lower temperature (e.g., in an ice bath). Also, ensure that the crystals are washed with a minimal amount of ice-cold solvent to prevent the product from dissolving.

Q4: My final product is still colored or appears impure. What are the next steps?

A4: If your recrystallized product remains impure, a second recrystallization may be necessary. For colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can be effective. However, use charcoal sparingly as it can adsorb some of the desired product. If impurities persist, column chromatography may be required for further purification.

II. Troubleshooting Guide

This section provides a structured approach to common problems encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but lacks nucleation sites.- Boil off some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of pure this compound.
"Oiling Out" (Liquid Separation) - The melting point of the compound is lower than the boiling point of the solvent.- The rate of cooling is too rapid.- High concentration of impurities depressing the melting point.- Reheat the solution, add more solvent, and cool slowly.- Switch to a lower-boiling point solvent.- Consider a preliminary purification step like column chromatography.
Low Yield of Recovered Crystals - Too much solvent was used for dissolution.- Incomplete precipitation due to insufficient cooling time or temperature.- Washing crystals with solvent that is not ice-cold.- Use the minimum amount of hot solvent for dissolution.- Ensure the flask is cooled in an ice bath for an adequate time.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals are Colored or Impure - Co-precipitation of impurities.- Inherent color of the compound that was not removed.- Perform a second recrystallization.- Treat the hot solution with a small amount of activated charcoal before filtration.- If impurities persist, consider purification by column chromatography.

III. Data Presentation

While quantitative solubility data for this compound is not extensively published, the following table provides qualitative solubility information in common laboratory solvents to guide your solvent selection process. It is highly recommended to perform a solvent screen as described in the Experimental Protocols section to determine the optimal solvent for your specific crude material.

Solvent Chemical Formula Polarity Anticipated Solubility of this compound
WaterH₂OHighInsoluble
MethanolCH₃OHHighSoluble when hot, less soluble when cold (Good candidate)
EthanolC₂H₅OHHighSoluble when hot, less soluble when cold (Good candidate)
Ethyl AcetateC₄H₈O₂MediumSoluble (Good candidate for a mixed solvent system)
AcetoneC₃H₆OMediumLikely soluble
DichloromethaneCH₂Cl₂MediumLikely soluble
TolueneC₇H₈LowSparingly soluble to soluble when hot
Hexane / HeptaneC₆H₁₄ / C₇H₁₆LowInsoluble (Good anti-solvent candidate)

IV. Experimental Protocols

A. Protocol for Determining the Melting Point of Crude this compound

A precise melting point of your purified compound is a key indicator of purity.

  • Sample Preparation: Place a small, dry sample of the purified solid into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Melting Point Apparatus: Place the capillary tube in a melting point apparatus.

  • Determination: Heat the sample at a rate of 10-15 °C per minute initially. Once the temperature is within 20 °C of the expected melting point, slow the heating rate to 1-2 °C per minute.

  • Record: Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. A pure compound should have a sharp melting range of 1-2 °C.

B. Protocol for Recrystallization Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition: To each test tube, add a different potential solvent (e.g., methanol, ethanol, ethyl acetate, toluene) dropwise at room temperature, swirling after each addition.

  • Room Temperature Solubility: Observe if the compound dissolves readily at room temperature. A good recrystallization solvent will not dissolve the compound well at this stage.

  • Hot Solubility: Gently heat the test tubes that showed poor room temperature solubility in a warm water or sand bath. Continue adding the solvent dropwise until the compound just dissolves.

  • Cooling and Crystallization: Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: The best solvent is one that dissolves the compound when hot but yields a good quantity of crystals upon cooling.

C. Detailed Recrystallization Protocol for this compound

This protocol is a general guideline. The choice of solvent and volumes should be optimized based on your solvent screening results. A mixed solvent system of ethyl acetate and heptane is often effective for compounds of this nature.

  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) while heating and stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Single Solvent System: If using a single solvent (e.g., methanol), remove the flask from the heat and allow it to cool slowly to room temperature.

    • Mixed Solvent System: If using a mixed solvent system (e.g., ethyl acetate/heptane), slowly add the "poor" solvent (heptane) to the hot solution until a slight turbidity (cloudiness) persists. Then, add a few drops of the "good" solvent (ethyl acetate) until the solution becomes clear again. Remove the flask from the heat and allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (or the "poor" solvent if using a mixed system) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

  • Analysis: Determine the melting point and yield of the purified this compound.

V. Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting common recrystallization issues.

G start Crude this compound Recrystallization Attempt dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form no_crystals No Crystals crystals_form->no_crystals No oil_out Oils Out crystals_form->oil_out Oils Out yes_crystals Crystals Formed crystals_form->yes_crystals Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and add more solvent - Cool more slowly - Change solvent oil_out->troubleshoot_oil filter_wash Filter and Wash with Cold Solvent yes_crystals->filter_wash check_purity Check Purity (e.g., Melting Point) filter_wash->check_purity pure_product Pure Product troubleshoot_no_crystals->dissolve troubleshoot_oil->dissolve check_purity->pure_product Pure impure Product Impure check_purity->impure Impure rerun Re-recrystallize or use another method (e.g., Chromatography) impure->rerun rerun->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

G start Select Potential Solvents test_rt_sol Test Solubility at Room Temperature start->test_rt_sol is_soluble_rt Soluble at RT? test_rt_sol->is_soluble_rt poor_solvent Poor Solvent (Discard) is_soluble_rt->poor_solvent Yes test_hot_sol Test Solubility when Hot is_soluble_rt->test_hot_sol No is_soluble_hot Soluble when Hot? test_hot_sol->is_soluble_hot insoluble_hot Insoluble when Hot (Discard) is_soluble_hot->insoluble_hot No cool_solution Cool Solution is_soluble_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form no_crystals No/Poor Crystallization (Discard) crystals_form->no_crystals No good_solvent Good Recrystallization Solvent crystals_form->good_solvent Yes

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Technical Support Center: Purification of 2-Benzyloxy-4-iodophenol via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Benzyloxy-4-iodophenol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the column chromatography purification of this compound?

A1: For the purification of this compound, a good starting point is to use normal-phase chromatography with silica gel as the stationary phase. The selection of an appropriate eluent system is critical and should be determined by preliminary Thin Layer Chromatography (TLC) analysis. A common solvent system for compounds of similar polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane.

Q2: How do I select the optimal eluent system using TLC?

A2: To select the optimal eluent system, spot your crude this compound sample on a silica gel TLC plate and develop it in various solvent mixtures of increasing polarity. The ideal solvent system should provide a retention factor (Rf) value for the desired compound in the range of 0.2-0.4 for the best separation on a column.[1]

Q3: What type of stationary phase is most suitable for this purification?

A3: Silica gel (230-400 mesh) is the most common and generally suitable stationary phase for the purification of this compound. However, if you observe compound degradation or irreversible adsorption, alternative stationary phases can be considered. For particularly sensitive compounds, deactivated silica gel, alumina (neutral or basic), or Florisil may offer better recovery and separation.[2]

Q4: My compound appears to be degrading on the silica gel column. What can I do?

A4: Degradation of phenolic compounds on silica gel can occur due to the acidic nature of the stationary phase. To mitigate this, you can try deactivating the silica gel by treating it with a small amount of a base, such as triethylamine, mixed with the eluent. Alternatively, switching to a less acidic stationary phase like neutral alumina might be beneficial.[2] Performing a quick stability test on a TLC plate by spotting the compound and letting it sit for a few hours before eluting can indicate if degradation on silica is a significant issue.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Poor Separation of this compound from Impurities The eluent system may not be optimal, leading to co-elution of the product and impurities.- Systematically vary the polarity of your eluent system based on TLC trials. A shallower polarity gradient can improve the separation of compounds with close Rf values.- Consider using a different solvent system. For aromatic compounds, incorporating toluene into the mobile phase can sometimes enhance separation.[3]
The column may be overloaded with the crude sample.- Reduce the amount of crude material loaded onto the column. A general guideline is to use 1g of sample per 20-100g of silica gel, depending on the separation difficulty.[1]
The flow rate of the eluent might be too fast.- A slower flow rate can improve separation by allowing for better equilibration between the stationary and mobile phases.[1]
This compound is Not Eluting from the Column The eluent system is not polar enough to move the compound through the silica gel.- Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, incrementally increase the percentage of ethyl acetate.- For highly retained compounds, a more polar solvent like methanol in dichloromethane might be necessary.[3]
The compound may be irreversibly adsorbed or decomposed on the silica gel.- Test the stability of your compound on a silica TLC plate. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like neutral alumina.[2]
Streaking or Tailing of the Compound Band on the Column The compound is interacting too strongly with the acidic sites on the silica gel, a common issue with phenols.- Add a small amount of a polar solvent, like methanol, or a modifier, such as acetic acid (if the compound is stable), to the eluent to reduce tailing.- Consider using a less acidic stationary phase.
The sample was not loaded onto the column in a concentrated band.- Dissolve the sample in a minimal amount of the initial eluent or a slightly more polar solvent for loading.[4] If solubility is an issue, consider dry loading the sample.[4]
Low Recovery of this compound after Purification The compound may be partially degrading on the column.- As mentioned, test for stability and consider alternative stationary phases if necessary.
Some of the compound may not have eluted and remains on the column.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to check for any remaining compound.
The collected fractions are too dilute to detect the compound.- Concentrate the fractions you expect to contain your product before analyzing them by TLC.[2]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This is a general procedure and should be adapted based on preliminary TLC analysis.

  • Column Preparation:

    • Select a glass column with appropriate dimensions for the amount of crude material.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[5]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add a protective layer of sand on top of the packed silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the silica gel using a pipette.[4]

    • Dry Loading: If the sample is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to start the elution process at a controlled flow rate.

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation of Pure Compound:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Eluent) Slurry 2. Prepare Silica Gel Slurry Pack 3. Pack Column Load 4. Load Crude Sample (Wet or Dry) Pack->Load Elute 5. Elute with Solvent System Collect 6. Collect Fractions Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Evaporate 9. Evaporate Solvent Pure_Product Pure this compound Evaporate->Pure_Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Problem Encountered Poor_Sep Poor Separation? Start->Poor_Sep No_Elution No Elution? Start->No_Elution Low_Recovery Low Recovery? Start->Low_Recovery Sol_Optimize_Eluent Optimize Eluent (TLC) Poor_Sep->Sol_Optimize_Eluent Yes Sol_Reduce_Load Reduce Sample Load Poor_Sep->Sol_Reduce_Load Yes Sol_Increase_Polarity Increase Eluent Polarity No_Elution->Sol_Increase_Polarity Yes Sol_Check_Degradation Check for Degradation (Use Alumina) No_Elution->Sol_Check_Degradation Yes Low_Recovery->Sol_Check_Degradation Yes Sol_Flush_Column Flush Column with Polar Solvent Low_Recovery->Sol_Flush_Column Yes

Caption: Troubleshooting logic for common chromatography issues.

References

Technical Support Center: Synthesis of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxy-4-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and logical synthetic route is a two-step process starting from 4-iodophenol. The first step is a Williamson ether synthesis to protect the hydroxyl group with a benzyl group, followed by the introduction of iodine at the ortho position. An alternative, but less common, route involves the iodination of 2-benzyloxyphenol, which may lead to isomeric impurities.

Q2: What are the primary impurities I should be aware of during the synthesis?

A2: Impurities can arise from both the benzylation and iodination steps.

  • From Williamson Ether Synthesis: Unreacted 4-iodophenol, benzyl bromide (or chloride), benzyl alcohol, dibenzyl ether, and potentially C-alkylated byproducts.

  • From Iodination: Unreacted 2-benzyloxyphenol, di-iodinated species (2-benzyloxy-4,6-diiodophenol), and other isomeric mon-iodinated products.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a suitable technique to monitor the reaction progress. For the benzylation step, you can track the disappearance of the 4-iodophenol spot and the appearance of the this compound product spot. For the iodination step, you can monitor the consumption of the starting phenol. Staining with an appropriate reagent (e.g., potassium permanganate) can help visualize the spots.

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purification are column chromatography and recrystallization. Column chromatography using silica gel with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is effective for separating the desired product from most impurities. Recrystallization from a suitable solvent can be used for final purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in Williamson Ether Synthesis
Symptom Potential Cause Troubleshooting Steps
Low conversion of 4-iodophenol Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong base (e.g., NaH, K₂CO₃) and an appropriate solvent. Ensure the reaction is stirred efficiently.
Low reaction temperature.The reaction may require heating to proceed at a reasonable rate. Refluxing in a suitable solvent like acetone or DMF is common.
Inactive benzylating agent.Use a fresh bottle of benzyl bromide or benzyl chloride.
Formation of significant byproducts Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Water can hydrolyze the benzylating agent to benzyl alcohol.
Side reactions of the base.The choice of base is critical. A very strong base might promote elimination reactions if a secondary or tertiary alkyl halide were used, though this is less of a concern with benzyl halides.
Issues with the Iodination Step
Symptom Potential Cause Troubleshooting Steps
Formation of poly-iodinated products Incorrect stoichiometry of the iodinating agent.Carefully control the molar equivalents of the iodinating agent (e.g., I₂, NIS). Use of a slight excess may be necessary, but a large excess will lead to di- or tri-iodination.[1]
Reaction temperature is too high.Perform the iodination at a lower temperature to improve selectivity.
Low conversion of starting material Inactive iodinating agent.Use a fresh source of the iodinating agent.
Insufficient activation.Some iodination reactions require an activating agent or a catalyst. Ensure the chosen protocol is followed correctly.
Formation of isomeric impurities Non-selective iodination.The directing effect of the benzyloxy group should favor ortho-iodination. However, some para-iodination might occur. Purification by column chromatography is usually necessary to separate isomers.

Experimental Protocols

A plausible synthetic route for this compound is the benzylation of 4-iodophenol followed by iodination.

Step 1: Synthesis of 1-(Benzyloxy)-4-iodobenzene (Williamson Ether Synthesis)

Materials:

  • 4-Iodophenol

  • Benzyl bromide (or benzyl chloride)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-iodophenol in acetone or DMF, add potassium carbonate (or sodium hydride in an appropriate solvent).

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Iodination)

Materials:

  • 1-(Benzyloxy)-4-iodobenzene

  • N-Iodosuccinimide (NIS) or Iodine (I₂)

  • Acetonitrile or Dichloromethane

  • Trifluoroacetic acid (TFA) (catalytic amount, if needed)

  • Saturated sodium thiosulfate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-(benzyloxy)-4-iodobenzene in acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (or iodine) to the solution. A catalytic amount of an acid like TFA can be added to promote the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Common Impurities and their Potential Origin
ImpurityChemical StructurePotential Origin
4-IodophenolI-C₆H₄-OHIncomplete benzylation reaction.
Benzyl alcoholC₆H₅CH₂OHHydrolysis of benzyl bromide.
Dibenzyl ether(C₆H₅CH₂)₂OSelf-condensation of benzyl alcohol or reaction of benzyl bromide with benzyl alcohol.
2-Benzyloxy-4,6-diiodophenolI₂-C₆H₂(-OCH₂C₆H₅)-OHOver-iodination of the desired product.
Isomeric mon-iodophenolse.g., 2-Benzyloxy-6-iodophenolNon-selective iodination.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Iodination cluster_impurities1 Potential Impurities (Step 1) cluster_impurities2 Potential Impurities (Step 2) 4-Iodophenol 4-Iodophenol Benzylation Benzylation (K2CO3, Acetone) 4-Iodophenol->Benzylation Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->Benzylation 1-Benzyloxy-4-iodobenzene 1-(Benzyloxy)-4-iodobenzene Benzylation->1-Benzyloxy-4-iodobenzene Unreacted_4_Iodophenol Unreacted 4-Iodophenol Benzylation->Unreacted_4_Iodophenol Benzyl_Alcohol Benzyl Alcohol Benzylation->Benzyl_Alcohol Dibenzyl_Ether Dibenzyl Ether Benzylation->Dibenzyl_Ether Iodination Iodination (NIS, Acetonitrile) 1-Benzyloxy-4-iodobenzene->Iodination This compound This compound Iodination->this compound Unreacted_Starting_Material Unreacted 1-(Benzyloxy)-4-iodobenzene Iodination->Unreacted_Starting_Material Di-iodinated_Product Di-iodinated Product Iodination->Di-iodinated_Product

Caption: Synthetic workflow for this compound highlighting potential impurity formation.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Analyze_Impurities Characterize Impurities (NMR, MS) Impurity_Detected->Analyze_Impurities Yes End End Impurity_Detected->End No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagents->Optimize_Conditions Optimize_Conditions->Impurity_Detected Purification_Issue Purification Ineffective? Change_Purification_Method Modify Purification (e.g., different solvent system, recrystallization) Purification_Issue->Change_Purification_Method Yes Adjust_Synthesis Adjust Synthetic Strategy Purification_Issue->Adjust_Synthesis No Change_Purification_Method->End Analyze_Impurities->Purification_Issue Adjust_Synthesis->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

troubleshooting failed Suzuki coupling with 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges encountered with substrates like 2-benzyloxy-4-iodophenol.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the primary factors to investigate?

A1: Failure of a Suzuki coupling reaction, especially with an electron-rich and potentially sterically hindered substrate like this compound, can be attributed to several factors. The initial points to verify are:

  • Catalyst Activity: Ensure the palladium catalyst is active. Palladium(0) sources can degrade with improper storage. If you are using a Palladium(II) precatalyst, its reduction to the active Pd(0) species might be inefficient under your current conditions.

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid. Ensure that all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

  • Purity of Reagents: Verify the purity of your this compound, the boronic acid, and the base. Impurities can poison the catalyst.

  • Boronic Acid Stability: Boronic acids can be prone to decomposition, especially protodeboronation (hydrolysis). Ensure your boronic acid is of high quality and has been stored correctly.

Q2: I am observing significant amounts of homocoupled product from my boronic acid. How can this be minimized?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen. To mitigate this:

  • Rigorous Degassing: This is the most critical step. Degas all solvents (including water, if used) and the reaction mixture by sparging with an inert gas or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling as it doesn't rely on an in-situ reduction step which can be complex.

  • Ligand Selection: Employing bulky, electron-donating phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

Q3: What are the recommended starting conditions for a challenging substrate like this compound?

A3: For electron-rich aryl iodides, which can be challenging for the oxidative addition step, and for substrates with potential steric hindrance, the following conditions are a good starting point:

  • Catalyst System: Use a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. Buchwald-type ligands such as XPhos, SPhos, or RuPhos are highly effective for such transformations.[1][2]

  • Base: A strong inorganic base is often required. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for difficult couplings as they can facilitate the transmetalation step.

  • Solvent: A polar aprotic solvent, often in the presence of water, is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water mixtures. The water helps to solubilize the inorganic base.[3]

  • Temperature: Elevated temperatures (80-110 °C) are often necessary to drive the reaction to completion.

Q4: I am observing dehalogenation of my this compound starting material. What causes this and how can it be prevented?

A4: Dehalogenation, the replacement of the iodine atom with a hydrogen, is a known side reaction in Suzuki couplings. This can occur when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture before it can undergo transmetalation with the boronic acid. Potential hydride sources can include amine bases or alcoholic solvents. To minimize dehalogenation:

  • Choice of Base and Solvent: Avoid using amine bases or alcohol solvents if dehalogenation is a significant issue.

  • Optimize Reaction Conditions: Screening different ligands and bases may identify a combination that favors the cross-coupling pathway.

Q5: Can the iodide in my starting material inhibit the catalyst?

A5: Yes, while aryl iodides are generally the most reactive halides in Suzuki couplings, high concentrations of iodide ions in the reaction mixture can act as a catalyst poison. Iodide can coordinate strongly to the palladium center and slow down the catalytic cycle. In some cases, this can lead to the formation of inactive palladium dimers.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting a failed Suzuki coupling reaction with this compound.

Problem: Low to No Product Formation

Troubleshooting_Workflow start Low/No Product Yield check_reagents Verify Reagent Quality (Aryl Iodide, Boronic Acid, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Degassing) start->check_conditions optimize_catalyst Optimize Catalyst System - Use Buchwald Ligands (XPhos, SPhos) - Use Pd(0) source or efficient precatalyst check_reagents->optimize_catalyst check_conditions->optimize_catalyst optimize_base Optimize Base - Switch to K₃PO₄ or Cs₂CO₃ - Ensure base is finely powdered and dry optimize_catalyst->optimize_base optimize_solvent Optimize Solvent - Screen Dioxane/H₂O, THF/H₂O, Toluene - Adjust water ratio optimize_base->optimize_solvent optimize_temp Increase Temperature (80-120 °C) optimize_solvent->optimize_temp success Successful Coupling optimize_temp->success

Data Presentation

The electronic and steric environment of the aryl halide can significantly impact the yield of a Suzuki coupling reaction. The following table summarizes the yields for the Suzuki coupling of different iodophenol isomers with phenylboronic acid, providing insight into the effect of the hydroxyl group's position. While this compound was not directly tested in this study, the data for 2-iodophenol and 4-iodophenol offer valuable comparative benchmarks.

Aryl IodideProductCatalyst SystemBaseSolventReaction Time (h)TemperatureIsolated Yield (%)
2-Iodophenol2-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.70[5]
3-Iodophenol3-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.95 (estimated)[5]
4-Iodophenol4-Hydroxybiphenyl0.3 mol% 10% Pd/CK₂CO₃Water12Room Temp.92[5]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium Catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 10:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.

  • Reaction: Place the flask/vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Signaling Pathways and Experimental Workflows

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OH)₂ Base Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

References

Technical Support Center: Prevention of Deiodination Side Reactions in Iodophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing unwanted deiodination side reactions during experiments involving iodophenols.

Frequently Asked Questions (FAQs)

Q1: What is deiodination and why is it a problem in reactions with iodophenols?

A1: Deiodination is the removal of an iodine atom from a molecule. In the context of iodophenols, it is an undesired side reaction where the carbon-iodine (C-I) bond is cleaved, leading to the formation of the corresponding phenol as an impurity. This is problematic because it reduces the yield of the desired iodinated product and complicates the purification process. The presence of deiodinated impurities can also negatively impact the efficacy and safety of downstream products in drug development.

Q2: What are the common causes of deiodination in iodophenols?

A2: Deiodination of iodophenols can be triggered by several factors, including:

  • Reductive conditions: The presence of reducing agents or certain catalysts, particularly palladium catalysts used in cross-coupling reactions, can facilitate the reductive cleavage of the C-I bond.[1]

  • High temperatures: Elevated reaction temperatures can provide the energy needed to break the relatively weak C-I bond, leading to thermal decomposition and deiodination.[2]

  • Basic conditions: Strong bases can promote deiodination, especially in the presence of a catalyst. The specific base used in a reaction can significantly influence the extent of this side reaction.

  • Photochemical degradation: Iodophenols can be sensitive to light, which can induce radical-mediated deiodination.[2]

  • Enzymatic activity: In biological systems, deiodinase enzymes can specifically catalyze the removal of iodine from iodophenols.[3][4]

Q3: How does the position of the iodine atom on the phenol ring affect its stability?

A3: The electronic environment of the C-I bond, influenced by the position of the hydroxyl group and other substituents on the aromatic ring, affects its stability. Generally, electron-donating groups (like the hydroxyl group) activate the ring, which can influence the reactivity and susceptibility to deiodination. The relative positions of the iodine and hydroxyl groups can also impact steric hindrance and the potential for intramolecular interactions that might stabilize or destabilize the C-I bond.

Q4: Can the choice of solvent influence deiodination?

A4: Yes, the solvent can play a role in deiodination. Protic solvents, for example, can be a source of protons for the reductive cleavage of the C-I bond. The polarity and coordinating ability of the solvent can also affect the stability of reaction intermediates and the activity of catalysts, thereby indirectly influencing the rate of deiodination.[5] Using anhydrous and degassed solvents is often recommended to minimize side reactions.[6]

Q5: Are there any general storage recommendations to maintain the stability of iodophenols?

A5: To maintain the integrity of iodophenols, they should be stored in a cool, dark place in a tightly sealed container to protect them from heat, light, and moisture.[2] For long-term storage, refrigeration or freezing in an inert atmosphere (e.g., under argon or nitrogen) is advisable. Stock solutions should be stored in amber vials or vials wrapped in aluminum foil to prevent photodegradation.[2]

Troubleshooting Guides

Issue 1: Low yield of the desired iodophenol product with significant amounts of the deiodinated phenol impurity.

  • Question: My reaction to synthesize an iodophenol has a low yield, and I'm observing a significant amount of the corresponding phenol without the iodine. What's causing this and how can I fix it?

  • Answer: This issue points towards active deiodination during your reaction. Here’s a step-by-step troubleshooting approach:

    • Evaluate your reaction conditions: Are you using high temperatures or a strong base? These can promote deiodination. Try lowering the reaction temperature and using a milder base.

    • Check your reagents: If you are using a catalyst, such as in a cross-coupling reaction, it might be promoting deiodination. Consider screening different catalysts or ligands. For example, in Suzuki-Miyaura reactions, sometimes chloro or bromo derivatives are superior to iodo-derivatives due to a reduced tendency for dehalogenation.[7]

    • Protect the hydroxyl group: The free phenolic hydroxyl group can sometimes participate in side reactions. Protecting it with a suitable protecting group (e.g., a silyl or benzyl group) before the reaction and deprotecting it afterward can prevent this.[8][9]

    • Ensure inert atmosphere: If you are performing a reaction sensitive to reduction, ensure that your setup is under an inert atmosphere (argon or nitrogen) and that your solvents are properly degassed to remove oxygen.[10]

Issue 2: My cross-coupling reaction (e.g., Suzuki, Sonogashira) with an iodophenol is resulting in deiodination of my starting material.

  • Question: I'm trying to perform a Suzuki coupling with my iodophenol, but I'm recovering a lot of the deiodinated starting material. How can I improve my reaction?

  • Answer: Deiodination is a known side reaction in palladium-catalyzed cross-coupling reactions. Here are some strategies to minimize it:

    • Optimize your catalyst system: The choice of palladium source and ligand is critical. Bulky, electron-rich phosphine ligands can sometimes suppress reductive dehalogenation.[6] It's worth screening a few different catalyst systems.

    • Control the reaction temperature: While some reactions require heat, excessive temperatures can favor deiodination. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[6]

    • Choose the right base: The base can have a significant impact. Weaker bases are often preferred to minimize deiodination. The choice of base is highly dependent on the specific reaction, so a screen of different bases may be necessary.[6]

    • Protect the phenol: As mentioned before, protecting the phenolic hydroxyl group can alter the electronic properties of the substrate and may reduce its propensity for deiodination.

Data Presentation

Table 1: Comparison of Reaction Conditions for Phenol Iodination

Iodinating AgentCatalyst/AdditiveSolventTemperature (°C)Typical Yield of Mono-iodophenolReference
I₂ / H₂O₂NoneWaterRoom TempGood to Excellent[11]
Morpholine-Iodine ComplexNoneWaterRoom TempGood to Excellent[12][13]
Iodine Monochloride (ICl)NoneAnhydrous CH₂Cl₂0Varies with substrate[5]
I₂PeroxidaseAqueous Buffer (pH 5)Room TempVaries[1]
N-Iodosuccinimide (NIS)Silver(I) triflimideCH₂Cl₂Room TempHigh

Yields are often substrate-dependent. "Good to Excellent" generally implies yields >70%.

Experimental Protocols

Protocol 1: General Procedure for the Iodination of Phenol using Iodine and Hydrogen Peroxide in Water

This protocol describes a green and efficient method for the iodination of phenols.[11]

Materials:

  • Substituted phenol (1.0 mmol)

  • Iodine (I₂) (1.0 mmol for mono-iodination)

  • 30% Hydrogen peroxide (H₂O₂) (2.0 mmol)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 mmol) and deionized water (5 mL).

  • Add iodine (1.0 mmol) to the mixture.

  • Stir the mixture at room temperature and slowly add 30% hydrogen peroxide (2.0 mmol) dropwise.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine.

  • Extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Protecting Group Strategy to Prevent Deiodination

This protocol provides a general method for protecting the hydroxyl group of an iodophenol as a silyl ether before a subsequent reaction, such as a cross-coupling, and its later deprotection.

Part A: Protection of the Hydroxyl Group

Materials:

  • Iodophenol (1.0 mmol)

  • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 mmol)

  • Imidazole (2.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the iodophenol (1.0 mmol) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add imidazole (2.2 mmol) and stir until it dissolves.

  • Add TBDMSCl (1.1 mmol) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Quench the reaction with deionized water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude TBDMS-protected iodophenol, which can be purified by column chromatography if needed.

Part B: Deprotection of the Silyl Ether

Materials:

  • TBDMS-protected iodophenol (1.0 mmol)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 mL, 1.2 mmol)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Dissolve the TBDMS-protected iodophenol (1.0 mmol) in THF in a round-bottom flask.

  • Add the TBAF solution (1.2 mL, 1.2 mmol) dropwise at room temperature.

  • Stir the reaction and monitor by TLC.

  • Once the reaction is complete, quench with saturated aqueous NH₄Cl solution.

  • Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected iodophenol, which can be purified if necessary.

Mandatory Visualizations

Deiodination_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_products Products Iodophenol Iodophenol (Ar-I) OxAdd Oxidative Addition Iodophenol->OxAdd Catalyst Pd(0) Catalyst Catalyst->OxAdd Intermediate Ar-Pd(II)-I Intermediate OxAdd->Intermediate SideReaction Side Reaction (Deiodination) Intermediate->SideReaction [Reducing Agent / H⁺ Source] DesiredProduct Desired Coupled Product Intermediate->DesiredProduct [Cross-coupling Partner] Deiodinated Deiodinated Product (Ar-H) SideReaction->Deiodinated Troubleshooting_Workflow Start Low Yield / Deiodination Observed CheckTemp Is Reaction Temperature High? Start->CheckTemp LowerTemp Lower Temperature CheckTemp->LowerTemp Yes CheckBase Is a Strong Base Used? CheckTemp->CheckBase No LowerTemp->CheckBase MilderBase Switch to Milder Base CheckBase->MilderBase Yes CheckCatalyst Is it a Pd-catalyzed Cross-Coupling? CheckBase->CheckCatalyst No MilderBase->CheckCatalyst OptimizeCatalyst Optimize Catalyst/Ligand Screen Different Systems CheckCatalyst->OptimizeCatalyst Yes CheckAtmosphere Is the Reaction Under Inert Atmosphere? CheckCatalyst->CheckAtmosphere No ConsiderProtection Consider Protecting the Phenolic -OH OptimizeCatalyst->ConsiderProtection ConsiderProtection->CheckAtmosphere InertAtmosphere Ensure Inert Atmosphere and Degassed Solvents CheckAtmosphere->InertAtmosphere No End Re-run Experiment & Monitor CheckAtmosphere->End Yes InertAtmosphere->End Experimental_Workflow Start Start: Iodophenol Substrate Protection Protect Phenolic -OH (e.g., as TBDMS ether) Start->Protection Step 1 Reaction Perform Key Reaction (e.g., Cross-Coupling) Protection->Reaction Step 2 Deprotection Deprotect Phenolic -OH (e.g., with TBAF) Reaction->Deprotection Step 3 Purification Purification (e.g., Column Chromatography) Deprotection->Purification Step 4 FinalProduct Final Product Purification->FinalProduct Step 5

References

Technical Support Center: Optimizing Reactions of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 2-Benzyloxy-4-iodophenol. The information is designed to help optimize reaction conditions, particularly temperature, to maximize yields and minimize impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block commonly used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. The most frequent applications include Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann couplings, where the reactive carbon-iodine bond participates in the catalytic cycle.

Q2: Why is temperature a critical parameter to control in reactions with this molecule?

A2: Temperature is a crucial factor that influences reaction rate, product yield, and the formation of byproducts. For cross-coupling reactions, a specific temperature range is often required to facilitate the catalytic cycle. However, excessively high temperatures can lead to side reactions such as debenzylation (cleavage of the benzyl ether) or homocoupling of the starting material. Optimal temperature control is key to achieving high yields of the desired product while maintaining the integrity of the benzyl protecting group.

Q3: What are the typical signs of a suboptimal reaction temperature?

A3: Indications of a non-optimal temperature include:

  • Low or no product formation: The temperature may be too low for the catalytic cycle to proceed efficiently.

  • Presence of starting material: Incomplete conversion despite extended reaction times can indicate the temperature is insufficient.

  • Formation of a debenzylated byproduct (4-iodophenol): This suggests the temperature is too high, causing cleavage of the benzyl ether.

  • Significant homocoupling products: Elevated temperatures can sometimes favor the unwanted coupling of the starting material with itself.

  • Complex mixture of unidentified byproducts: This can result from decomposition at excessively high temperatures.

Q4: How can I purify this compound and its reaction products?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether. Recrystallization can also be an effective method for purifying the final products.

Troubleshooting Guides

Synthesis of this compound

Issue: Low yield during the iodination of 2-benzyloxyphenol.

Possible Cause Suggested Solution
Incomplete reactionEnsure the dropwise addition of the iodine monochloride solution is slow enough to maintain control over the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal temperatureThe reaction is typically performed at low to ambient temperatures. Ensure the temperature is maintained as specified in the protocol.
Impure starting materialsUse freshly purified 2-benzyloxyphenol for the best results.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Issue: Low or no yield of the desired coupled product.

Possible Cause Suggested Solution
Temperature too low Gradually increase the reaction temperature in 5-10°C increments. Many palladium-catalyzed couplings require temperatures in the range of 80-120°C to be effective.
Inactive catalystEnsure the palladium catalyst is not old or degraded. Use a freshly opened bottle or a pre-catalyst that is activated in situ.
Inappropriate ligandThe choice of phosphine ligand is crucial. For challenging couplings, consider using more electron-rich and bulky ligands like XPhos or SPhos.
Poor quality solvent or reagentsUse anhydrous solvents and ensure all reagents are free from moisture, as water can deactivate the catalyst and reagents.
Inefficient baseThe strength and solubility of the base are critical. Consider switching to a stronger or more soluble base (e.g., from K₂CO₃ to Cs₂CO₃).

Issue: Formation of significant debenzylation byproduct (4-iodophenol).

Possible Cause Suggested Solution
Temperature too high Reduce the reaction temperature. If the reaction is slow at lower temperatures, screen different catalyst/ligand systems that are more active at milder conditions.
Prolonged reaction time at high temperatureMonitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Acidic conditionsEnsure the reaction medium is basic. Some reagents or byproducts can generate acidic species that promote ether cleavage.

Quantitative Data Presentation

The following tables provide representative data for common cross-coupling reactions with aryl iodides, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

EntryTemperature (°C)Catalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
180Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1275
2100Pd₂(dba)₃ (1)XPhos (2)Cs₂CO₃Dioxane892
3110Pd(PPh₃)₄ (5)-K₂CO₃DME/H₂O1668

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Iodides

EntryTemperature (°C)Pd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTime (h)Yield (%)
125 (Room Temp)Pd(PPh₃)₂Cl₂ (2)CuI (4)TEATHF688
250Pd(OAc)₂ (1)CuI (2)DIPEADMF495
380Pd(PPh₃)₄ (3)CuI (5)PiperidineToluene1270

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a published procedure for the iodination of 2-benzyloxyphenol.

  • Dissolve 2-benzyloxyphenol (1 equivalent) in dry diethyl ether.

  • Prepare a solution of iodine monochloride (1.43 equivalents) in dry diethyl ether.

  • Cool the 2-benzyloxyphenol solution in an ice bath.

  • Add the iodine monochloride solution dropwise to the cooled solution of 2-benzyloxyphenol over a period of 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by washing with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer , wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction flask, add this compound (1 equivalent), the boronic acid partner (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Add a base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent (e.g., toluene, dioxane) and, if required, degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature , dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-benzyloxyphenol in ether cool Cool to 0°C start->cool add_ICl Dropwise addition of ICl cool->add_ICl prep_ICl Prepare ICl solution prep_ICl->add_ICl stir Stir at Room Temperature add_ICl->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_reagents Reagent Issues start Low Yield in Cross-Coupling temp_low Reaction sluggish? Unreacted starting material? start->temp_low temp_high Debenzylation byproduct observed? start->temp_high catalyst_issue Catalyst/Ligand inactive? start->catalyst_issue base_issue Base ineffective? start->base_issue solution_increase_T Increase Temperature (e.g., 80-110°C) temp_low->solution_increase_T Yes solution_decrease_T Decrease Temperature Change catalyst system temp_high->solution_decrease_T Yes solution_catalyst Use fresh catalyst/ligand Screen different ligands catalyst_issue->solution_catalyst Yes solution_base Use stronger/more soluble base (e.g., Cs₂CO₃) base_issue->solution_base Yes

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

Technical Support Center: Williamson Ether Synthesis of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully carrying out the Williamson ether synthesis of phenols.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable base for the Williamson ether synthesis of my specific phenol?

The choice of base is critical and depends primarily on the acidity of the phenol. Phenols are significantly more acidic (pKa ≈ 10) than aliphatic alcohols (pKa ≈ 16-18), allowing for a broader range of bases.[1]

  • For most standard phenols: Weak inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often sufficient and represent a good starting point.[1] These milder bases can help minimize side reactions.

  • For less acidic or sterically hindered phenols: A stronger base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) may be necessary to ensure complete deprotonation to the phenoxide.[1][2]

  • For particularly unreactive alkylating agents or challenging substrates: Very strong bases like sodium hydride (NaH) can be employed.[1][3] However, NaH is highly reactive and moisture-sensitive, increasing the potential for side reactions, and should be used with caution.[1]

Q2: Why is my reaction yield consistently low?

Low yields in a Williamson ether synthesis can arise from several factors, often related to the choice of base and reaction conditions:

  • Incomplete Deprotonation: The selected base may not be strong enough to fully deprotonate the phenol, leaving unreacted starting material. Consider using a stronger base (e.g., switching from K₂CO₃ to NaOH).[1]

  • Side Reactions: The phenoxide ion is a potent nucleophile, and the reaction conditions can promote competing reactions. The most common side reactions are the E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[1]

  • Suboptimal Reaction Conditions: The reaction may necessitate longer reaction times or higher temperatures to achieve completion. Typical laboratory syntheses are conducted at 50-100°C for 1-8 hours.[4][5]

  • Inappropriate Solvent Choice: Protic solvents can solvate the phenoxide ion, thereby reducing its nucleophilicity. Polar aprotic solvents such as acetonitrile, DMF, or DMSO are generally preferred as they can enhance the reaction rate.[5]

Q3: Can I use a secondary or tertiary alkyl halide in this reaction?

It is strongly discouraged to use secondary or tertiary alkyl halides. The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[6]

  • Tertiary alkyl halides will almost exclusively undergo an E2 elimination reaction in the presence of a strong base and nucleophile like a phenoxide, resulting in the formation of an alkene instead of an ether.

  • Secondary alkyl halides will lead to a mixture of the desired ether (Sₙ2 product) and an alkene (E2 product), resulting in lower yields and a more challenging purification process.[6] For a successful synthesis, it is always recommended to use a methyl or primary alkyl halide.[6]

Troubleshooting Guide

Problem: The reaction is not proceeding; only starting material is observed.

  • Cause: Failure to generate the nucleophilic phenoxide ion.

  • Solution:

    • Verify Base Strength: The chosen base may be too weak. For instance, sodium bicarbonate (NaHCO₃) is often insufficient for deprotonating less acidic phenols. Switch to a stronger base like K₂CO₃ or NaOH.[1]

    • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure that your solvent and glassware are completely dry. Any residual water will quench the base.[1]

Problem: The reaction is slow, or the yield is low.

  • Cause: Suboptimal reaction conditions or incomplete reaction.

  • Solution:

    • Increase Temperature: Gently heating the reaction mixture (typically between 50-100°C) can increase the reaction rate.[4][5]

    • Extend Reaction Time: Monitor the reaction progress using TLC. Some reactions may require several hours to reach completion.[4][5]

    • Solvent Selection: Ensure a polar aprotic solvent (e.g., DMF, acetonitrile, DMSO) is being used to maximize the nucleophilicity of the phenoxide.[5]

    • Phase-Transfer Catalyst: In biphasic systems, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the phenoxide in the aqueous phase and the alkyl halide in the organic phase.[7]

Problem: Formation of significant side products.

  • Cause: Competing reaction pathways, such as elimination or C-alkylation.

  • Solution:

    • Use a Primary Alkyl Halide: As mentioned, secondary and tertiary alkyl halides are prone to elimination. Ensure you are using a primary alkyl halide.[6]

    • Milder Base: If C-alkylation is a significant issue, consider using a milder base like K₂CO₃, which can favor O-alkylation.

    • Control Temperature: Higher temperatures can sometimes favor elimination. Try running the reaction at a lower temperature for a longer duration.

Data Presentation: Comparison of Common Bases

BaseConjugate AcidpKa of Conjugate AcidTypical SolventTypical Temperature (°C)Reported Yield RangeNotes
Potassium Carbonate (K₂CO₃) Bicarbonate (HCO₃⁻)~10.3Acetonitrile, Acetone, DMF50 - 80Good to ExcellentA mild and effective base for many phenols.
Sodium Hydroxide (NaOH) Water (H₂O)~15.7[8]Ethanol, Water, DMF50 - 100Good to ExcellentA stronger base suitable for less acidic phenols.[1]
Potassium Hydroxide (KOH) Water (H₂O)~15.7[8]Ethanol, Water50 - 100Good to ExcellentSimilar in strength to NaOH.[2]
Sodium Hydride (NaH) Hydrogen (H₂)~35[8]THF, DMF0 - Room TempGood to ExcellentA very strong, non-nucleophilic base for unreactive substrates; requires anhydrous conditions.[1][6]

Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Phenol using Potassium Carbonate

This protocol is a generalized procedure and should be adapted based on the specific reactivity of the substrates.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.) and the chosen polar aprotic solvent (e.g., acetonitrile or DMF).

  • Base Addition: Add potassium carbonate (K₂CO₃, 1.5 - 2.0 eq.) to the flask.

  • Alkylating Agent Addition: Add the primary alkyl halide (1.1 - 1.5 eq.) to the stirring suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to a suitable temperature (typically 50-80°C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic solids.

    • Rinse the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.[1]

    • Combine the filtrate and the rinsings and concentrate under reduced pressure to remove the solvent.

  • Purification:

    • Dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer sequentially with water and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the final product by column chromatography or recrystallization as needed.

Visualizations

Williamson_Ether_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation of Phenol cluster_step2 Step 2: SN2 Attack Phenol Phenol (Ar-OH) Phenoxide Phenoxide (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (B:) ConjugateAcid Conjugate Acid (BH⁺) Phenoxide2 Phenoxide (Ar-O⁻) AlkylHalide Primary Alkyl Halide (R-X) Ether Aryl Ether (Ar-O-R) Halide Halide Ion (X⁻) Phenoxide2->Ether SN2 Attack

Caption: General mechanism of the Williamson ether synthesis of phenols.

Troubleshooting_Workflow Start Low or No Product Yield Check_SM Check Starting Materials by TLC Start->Check_SM SM_Present Mainly Starting Material Present Check_SM->SM_Present Yes Product_SideProducts Product and/or Side Products Present Check_SM->Product_SideProducts No Incomplete_Deprotonation Incomplete Deprotonation? SM_Present->Incomplete_Deprotonation Suboptimal_Conditions Suboptimal Conditions? Product_SideProducts->Suboptimal_Conditions Use_Stronger_Base Use Stronger Base (e.g., NaOH, NaH) Incomplete_Deprotonation->Use_Stronger_Base Yes Anhydrous Anhydrous Conditions? Incomplete_Deprotonation->Anhydrous No Dry_Reagents Ensure Dry Solvents/Glassware Anhydrous->Dry_Reagents No Anhydrous->Suboptimal_Conditions Yes Optimize_Conditions Increase Temp./Time, Change Solvent Suboptimal_Conditions->Optimize_Conditions Yes Side_Reactions Significant Side Products? Suboptimal_Conditions->Side_Reactions No Check_Alkyl_Halide Use Primary Alkyl Halide Side_Reactions->Check_Alkyl_Halide Yes Milder_Base Consider Milder Base (e.g., K2CO3) Side_Reactions->Milder_Base Consider

Caption: Troubleshooting workflow for Williamson ether synthesis of phenols.

References

Technical Support Center: Chemoselective Debenzylation in the Presence of Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the selective removal of benzyl ether protecting groups without affecting a co-existing iodide functional group.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when deprotecting a benzyl ether in a molecule that also contains an iodide?

The primary challenge is the chemoselectivity of the deprotection method. Many common debenzylation techniques, such as standard catalytic hydrogenation (e.g., H₂/Pd-C), can lead to the undesired reduction of the carbon-iodine bond (hydrodeiodination). Conversely, strongly oxidative or acidic conditions might lead to side reactions involving the iodide. Therefore, selecting a method that is mild enough to preserve the C-I bond is crucial.

Q2: Which methods are recommended for selectively removing a benzyl ether without affecting an iodide?

Based on reported functional group tolerance, the following methods are recommended:

  • Boron Trichloride (BCl₃) with a Cation Scavenger: This Lewis acid-mediated method is highly effective at low temperatures and is compatible with aryl iodides. The use of a non-Lewis basic cation scavenger, such as pentamethylbenzene, is critical to prevent side reactions.

  • Diiodine (I₂) and Triethylsilane (Et₃SiH): This system provides a practical and mild method for the debenzylation of aryl benzyl ethers and is reported to be compatible with halide substituents.

  • Magnesium Iodide (MgI₂): This reagent offers a mild, solvent-free option for the debenzylation of aryl ethers with good functional group tolerance.

Q3: Are there any common methods that should be avoided?

Yes. Standard catalytic hydrogenation using hydrogen gas and palladium on carbon should be approached with extreme caution, as it is well-known to reduce aryl and alkyl halides. Similarly, methods involving strong reducing agents or harsh oxidative conditions (e.g., high concentrations of DDQ without careful control) may not be suitable.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete reaction / Low yield 1. Insufficient reagent stoichiometry.2. Reaction temperature is too low.3. Inactive or poor quality reagents.4. Steric hindrance around the benzyl ether.1. Increase the equivalents of the deprotecting agent (e.g., BCl₃, I₂/Et₃SiH).2. For BCl₃ reactions, ensure the temperature is maintained at -78°C initially, but monitor for completion; prolonged reaction times may be needed.3. Use freshly opened or purified reagents.4. Consider a more forcing, yet still selective, method or accept a longer reaction time.
Loss of the iodide functional group (Hydrodeiodination) The chosen method is too harsh or reductive in nature.1. Avoid standard catalytic hydrogenation.2. If using a Lewis acid method, ensure low temperatures are strictly maintained.3. Switch to a milder, non-reductive method like I₂/Et₃SiH or MgI₂.
Formation of benzylated byproducts on the aromatic ring The generated benzyl cation is reacting with electron-rich positions on the substrate.This is a common side reaction with Lewis acid-mediated debenzylation. Add a non-Lewis basic cation scavenger like pentamethylbenzene to the reaction mixture.
Decomposition of starting material or product The reaction conditions are too acidic or harsh for other functional groups present in the molecule.1. For BCl₃ reactions, ensure a proper quench procedure is followed at low temperature.2. Consider switching to a neutral or near-neutral deprotection method like I₂/Et₃SiH.

Data Summary of Recommended Methods

The following table summarizes the reaction conditions and reported yields for the recommended debenzylation methods that are compatible with the presence of an iodide.

MethodReagents & ConditionsSubstrate TypeYield (%)Reference
BCl₃ / Cation Scavenger BCl₃ (2.0 equiv), Pentamethylbenzene (3.0 equiv) in CH₂Cl₂ at -78°C for 20 minAryl benzyl ether with an iodo substituent98%[1]
I₂ / Et₃SiH I₂ (1.0 equiv), Et₃SiH (1.0 equiv) in EtOAc at room temperature for 30 minAryl benzyl ethers (compatible with halo groups)up to 99%[2]
Magnesium Iodide MgI₂ (4.0 equiv), solvent-free at 50-80°CAryl benzyl ethers (broad functional group tolerance)80-87%[3][4]

Experimental Protocols

Protocol 1: Debenzylation using BCl₃ and Pentamethylbenzene[5]
  • To a stirred solution of the benzyl ether substrate (1.0 equiv) and pentamethylbenzene (3.0 equiv) in dry dichloromethane (CH₂Cl₂), cool the mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (2.0 equiv) dropwise via syringe.

  • Stir the reaction mixture at -78°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction at -78°C by the addition of a mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃) (4:1).

  • Allow the mixture to warm to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to separate the desired phenol from benzylpentamethylbenzene and any unreacted starting material.

Protocol 2: Debenzylation using I₂ and Et₃SiH[2]
  • To a flask containing the aryl benzyl ether (1.0 equiv) in ethyl acetate (EtOAc), add triethylsilane (Et₃SiH, 1.0 equiv) followed by diiodine (I₂, 1.0 equiv) at room temperature.

  • Stir the mixture at room temperature for approximately 30 minutes, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and quench with a 0.5 M aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, wash with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate method for the debenzylation of a benzyl ether in the presence of an iodide.

G cluster_start cluster_screening cluster_methods cluster_end start Start: Substrate with Bn-O-R and Iodide acid_sensitivity Is the substrate sensitive to strong Lewis acids? start->acid_sensitivity bcl3_method Use BCl3 with Pentamethylbenzene at -78°C acid_sensitivity->bcl3_method   No i2_method Use I2 / Et3SiH in EtOAc at RT acid_sensitivity->i2_method Yes end_product Deprotected Product (Iodide intact) bcl3_method->end_product mgi2_method Consider MgI2 (solvent-free) i2_method->mgi2_method If reaction is sluggish or substrate is insoluble i2_method->end_product mgi2_method->end_product

References

Technical Support Center: Analysis of 2-Benzyloxy-4-iodophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in the synthesis of 2-Benzyloxy-4-iodophenol by Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the GC-MS analysis of your this compound reaction mixture.

Observation Potential Cause Suggested Solution
Unexpected peaks in the chromatogram Incomplete reaction or presence of starting materials.Compare retention times with standards for 4-iodophenol and benzyl bromide. Optimize reaction time, temperature, or stoichiometry.
Formation of byproducts.Refer to the Potential Byproducts table below. Analyze the mass spectrum of the unknown peak and compare it with the provided fragmentation data.
Contamination.Run a blank solvent injection to check for system contamination. Ensure proper cleaning of glassware and use high-purity reagents.
Peak tailing, especially for the product Active sites in the GC system.Use a deactivated inlet liner and a high-quality, low-bleed capillary column suitable for phenol analysis. Consider derivatization of the sample.
Poor separation of peaks Suboptimal GC temperature program.Optimize the temperature ramp rate and hold times to improve the resolution between closely eluting peaks.
Low intensity of the desired product peak Inefficient reaction.Review the synthesis protocol, including base selection, solvent, and reaction temperature, to improve yield.
Degradation in the injector.Lower the injector temperature to prevent thermal decomposition of the product.
Mass spectrum does not match expected fragmentation Co-elution of multiple compounds.Improve chromatographic separation. Check the purity of the peak by examining the mass spectra across the peak width.
Isomer formation.Consider the possibility of ortho-iodinated byproducts and compare their expected fragmentation patterns.

Frequently Asked Questions (FAQs)

Q1: What are the most likely byproducts in the synthesis of this compound?

A1: The synthesis of this compound typically involves a Williamson ether synthesis followed by iodination, or the benzylation of pre-iodinated phenol. Potential byproducts can arise from both stages. Common byproducts include:

  • Unreacted Starting Materials: 4-iodophenol, benzyl bromide.

  • Over-iodination Products: 2-Benzyloxy-4,6-diiodophenol.

  • Side-products from Benzylation: Dibenzyl ether (from the self-condensation of benzyl bromide).

  • Positional Isomers: 2-Benzyloxy-6-iodophenol or 4-benzyloxy-2-iodophenol, depending on the synthetic route.

  • Debenzylation Product: 4-iodophenol (if benzyl group is cleaved).

Q2: How can I confirm the identity of an unknown peak in my GC-MS chromatogram?

A2: To identify an unknown peak, follow these steps:

  • Analyze the Mass Spectrum: Look for the molecular ion peak (M+) and characteristic fragment ions.

  • Compare with Known Spectra: Compare the obtained mass spectrum with the data provided in the tables below and with mass spectral libraries (e.g., NIST).

  • Consider Retention Time: While retention times can vary between systems, they can provide clues when compared to known standards run on the same instrument under identical conditions.

  • Run Standards: If a particular byproduct is suspected, inject a pure standard of that compound to confirm its retention time and mass spectrum.

Q3: My product peak is showing significant tailing. What can I do to improve the peak shape?

A3: Peak tailing for phenolic compounds is often due to their acidic nature interacting with active sites in the GC system. To mitigate this:

  • Use a Deactivated Inlet Liner: A liner with a high-quality deactivation will minimize interactions with the sample.

  • Employ a Suitable GC Column: A column specifically designed for the analysis of polar or acidic compounds, such as a 5% phenyl-methylpolysiloxane column, is recommended.

  • Derivatization: Consider derivatizing your sample with a silylating agent (e.g., BSTFA or MSTFA) to block the active hydroxyl group, which will improve peak shape and volatility.

Q4: I see a peak with a mass-to-charge ratio (m/z) of 91. What is this?

A4: A peak at m/z 91 is a very common fragment in the mass spectra of compounds containing a benzyl group. It corresponds to the tropylium ion ([C7H7]+), which is formed by the rearrangement and cleavage of the benzyl moiety. The presence of a strong m/z 91 peak is a good indicator of a benzyl group in the molecule.

Data Presentation

The following tables summarize the expected GC-MS data for this compound and its potential byproducts. Note that retention times are relative and can vary depending on the specific GC conditions.

Table 1: Expected GC-MS Data for Target Product and Key Reactants/Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
This compound C13H11IO2326.13326 (M+), 235, 91
4-IodophenolC6H5IO220.01220 (M+), 127, 93, 65
Benzyl BromideC7H7Br171.04172/170 (M+), 91
Dibenzyl EtherC14H14O198.26198 (M+), 107, 91, 77
2-Benzyloxy-4,6-diiodophenolC13H10I2O2452.02452 (M+), 361, 91

Experimental Protocols

Detailed Methodology for GC-MS Analysis

This protocol provides a starting point for the GC-MS analysis of your this compound reaction mixture. Optimization may be required for your specific instrumentation and sample matrix.

  • Sample Preparation:

    • Quench the reaction mixture and perform a suitable workup (e.g., extraction with an organic solvent like ethyl acetate or dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Dissolve a small amount of the crude residue in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

    • (Optional) For derivatization, evaporate the solvent and add a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Mandatory Visualization

Byproduct_Identification_Workflow Start GC-MS Analysis of Reaction Mixture Check_Main_Peak Identify Main Product Peak (this compound) Start->Check_Main_Peak Analyze_Unknown_Peaks Analyze Mass Spectra of Unexpected Peaks Check_Main_Peak->Analyze_Unknown_Peaks Unexpected Peaks Present End Pure Product Confirmed Check_Main_Peak->End No Unexpected Peaks Compare_Standards Compare with Starting Material Spectra (4-Iodophenol, Benzyl Bromide) Analyze_Unknown_Peaks->Compare_Standards Compare_Byproducts Compare with Expected Byproduct Spectra (Dibenzyl Ether, Di-iodinated species) Analyze_Unknown_Peaks->Compare_Byproducts Identify_Byproduct Identify Byproduct Compare_Standards->Identify_Byproduct Compare_Byproducts->Identify_Byproduct Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Identify_Byproduct->Optimize_Reaction Synthesis_Pathways cluster_reactants Reactants cluster_products Products cluster_byproducts Potential Byproducts 4-Iodophenol 4-Iodophenol This compound This compound 4-Iodophenol->this compound Benzylation (Williamson Ether Synthesis) Benzyl Bromide Benzyl Bromide Benzyl Bromide->this compound Dibenzyl Ether Dibenzyl Ether Benzyl Bromide->Dibenzyl Ether Self-Condensation 2-Benzyloxy-4,6-diiodophenol 2-Benzyloxy-4,6-diiodophenol This compound->2-Benzyloxy-4,6-diiodophenol Over-Iodination

Technical Support Center: Regioselective Iodination of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective iodination of phenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the common challenges encountered during these sensitive electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high regioselectivity in the iodination of phenols a significant challenge?

A1: The primary challenge stems from the high reactivity of the phenol ring. The hydroxyl (-OH) group is a potent activating group, strongly directing electrophilic attack to the ortho and para positions.[1][2] This high reactivity can lead to several issues:

  • Mixtures of Isomers: It is common to obtain a mixture of ortho- and para-iodinated products, which can be difficult to separate.[3]

  • Over-iodination: The introduction of the first iodine atom does not significantly deactivate the ring, often leading to the formation of di- and even tri-iodinated byproducts (e.g., 2,4-diiodophenol, 2,6-diiodophenol, and 2,4,6-triiodophenol).[1][3] Controlling the stoichiometry is crucial to minimize these side products.[1]

  • Reaction Control: Iodine itself is the least reactive halogen, often requiring an oxidizing agent or catalyst to form a more potent electrophilic species.[2][4] The choice of this system is critical and highly influences the reaction's regioselectivity and yield.

Q2: What are the most common iodinating agents and systems for phenols?

A2: Several reagents and systems are commonly employed, each with distinct advantages regarding reactivity, selectivity, and reaction conditions.

  • Molecular Iodine (I₂): Often used with an oxidizing agent to generate a more reactive iodinating species. Common oxidants include hydrogen peroxide (H₂O₂), sodium nitrite (NaNO₂), and ceric ammonium nitrate (CAN).[5][6][7]

  • N-Iodosuccinimide (NIS): A mild and easy-to-handle solid iodinating agent. Its selectivity can be tuned with the addition of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA).[8][9] It is often preferred for achieving high regioselectivity.[9]

  • Iodine Monochloride (ICl): A highly reactive iodinating agent that can lead to over-iodination if not used carefully.

  • Hypervalent Iodine Reagents: Compounds like o-iodoxybenzoic acid (IBX) can be used for specific transformations, although they are more commonly associated with the oxidation of phenols to quinones.[10][11]

Q3: How do steric and electronic effects of other substituents on the phenol ring influence regioselectivity?

A3: Substituents on the phenol ring play a crucial role in directing the position of iodination.

  • Steric Hindrance: Bulky groups at an ortho position will sterically hinder attack at that site, favoring iodination at the less hindered para position. Conversely, if the para position is blocked by a substituent, iodination will preferentially occur at the available ortho position(s).[1][12]

  • Electronic Effects: Electron-donating groups (e.g., alkyl, methoxy) further activate the ring, potentially increasing the risk of over-iodination. Electron-withdrawing groups (e.g., nitro, carboxyl, halides) deactivate the ring, making the reaction slower and sometimes requiring harsher conditions or more powerful reagents.[5][13] For instance, phenols with electron-withdrawing groups can be effectively iodinated in good yields using an I₂/H₂O₂ system in water.[5]

Troubleshooting Guide

Problem 1: My reaction produces a mixture of ortho- and para-iodophenol. How can I improve selectivity?

A1.1: Modify the Reagent System. The choice of iodinating agent and solvent is the most critical factor for controlling regioselectivity.

  • For para-selectivity: Using N-Iodosuccinimide (NIS) in combination with a stoichiometric amount of an acid like p-toluenesulfonic acid (p-TSA) is reported to be highly para-selective.[9] Another method involves using a morpholine-iodine complex, which tends to favor substitution at the sterically less hindered para position first.[13]

  • For ortho-selectivity: Achieving high ortho-selectivity is often more challenging. However, some methods promote ortho substitution. An environmentally friendly protocol using potassium iodide (KI) and ammonium peroxodisulfate in aqueous methanol provides predominantly ortho-monoiodinated products.[14] The use of I₂ with H₂O₂ in water has also shown a preference for ortho-iodination.[5]

A1.2: Utilize a Directing Group. Employing a bulky directing group at the hydroxyl position can block one or both ortho positions, thereby forcing iodination to occur at the para position. The directing group can be removed after the reaction.

Problem 2: I am getting significant amounts of di- and tri-iodinated products, but I only want mono-iodination.

A2.1: Control the Stoichiometry. This is the most straightforward approach. Carefully control the reaction by using only one equivalent or slightly less of the iodinating agent relative to the phenol substrate.[1] Adding the iodinating agent slowly and monitoring the reaction progress via TLC or GC-MS can help prevent over-iodination.

A2.2: Lower the Reaction Temperature. Electrophilic aromatic substitution is an exothermic process. Running the reaction at a lower temperature (e.g., 0 °C or below) can reduce the reaction rate and provide better control, minimizing the formation of polysubstituted products.[2]

A2.3: Choose a Milder Reagent. Highly reactive systems (e.g., ICl or I₂ with a strong oxidant) are more likely to cause over-iodination. Switch to a milder system, such as NIS without a strong acid catalyst, or I₂ with a weaker activating system.[8]

Troubleshooting Workflow Diagram

Below is a workflow to diagnose and solve common issues in the regioselective iodination of phenols.

G start Problem Encountered prob1 Poor Regioselectivity (ortho/para mixture) start->prob1 prob2 Over-iodination (di-/tri- products) start->prob2 prob3 No Reaction or Low Yield start->prob3 sol1_1 Change Reagent System (e.g., NIS/p-TSA for para) prob1->sol1_1 Cause: Non-selective reagent sol1_2 Use Directing Group prob1->sol1_2 Cause: Ortho/Para competition sol1_3 Change Solvent prob1->sol1_3 Cause: Solvent effect sol2_1 Control Stoichiometry (<=1 eq. Iodine) prob2->sol2_1 Cause: Excess reagent sol2_2 Lower Temperature prob2->sol2_2 Cause: High reactivity sol2_3 Use Milder Reagent (e.g., NIS alone) prob2->sol2_3 Cause: Reagent too strong sol3_1 Add Oxidant/Catalyst (e.g., H2O2, Acid) prob3->sol3_1 Cause: I2 not activated sol3_2 Increase Temperature prob3->sol3_2 Cause: Insufficient energy sol3_3 Use Stronger Reagent (e.g., ICl) prob3->sol3_3 Cause: Substrate deactivated

Caption: Troubleshooting workflow for phenol iodination.
Problem 3: The reaction is not proceeding or the yield is very low.

A3.1: Activate the Iodine. Molecular iodine (I₂) is often not electrophilic enough to react on its own, especially with deactivated phenols.[13] An oxidizing agent (like H₂O₂, NaOCl, (NH₄)₂S₂O₈) or a Lewis/Brønsted acid catalyst is typically required to generate a more powerful iodinating species in situ.[5][14]

A3.2: Check Substrate Purity. Impurities in the starting phenol can interfere with the reaction or consume the iodinating agent. Ensure the starting material is pure.

A3.3: Consider the Solvent. The reaction medium can significantly impact results. Some procedures work well in aqueous methanol or acetonitrile, while others require different solvents.[8][14] For example, the iodination of methoxybenzenes with NIS proceeds well in acetonitrile with only catalytic amounts of acid.[9]

Method Selection Guide

This diagram helps in selecting an appropriate iodination method based on the starting material and the desired product.

G start Select Iodination Strategy q1 Desired Product? start->q1 para_prod para-Iodophenol q1->para_prod para ortho_prod ortho-Iodophenol q1->ortho_prod ortho q2 Is para-position blocked? di_ortho_prod 2,6-Diiodophenol q2->di_ortho_prod Yes method_o1 Method 1: KI / (NH4)2S2O8 in aq. MeOH q2->method_o1 No method_o2 Method 2: I2 / H2O2 in H2O q2->method_o2 No method_p1 Method 1: NIS / p-TSA in CH2Cl2 para_prod->method_p1 method_p2 Method 2: Morpholine-I2 complex para_prod->method_p2 ortho_prod->q2 method_d1 Method: I2 (excess) / H2O2 in H2O di_ortho_prod->method_d1

Caption: Decision tree for selecting an iodination method.

Data & Protocols

Table 1: Comparison of Regioselectivity in Phenol Iodination under Various Conditions
EntryIodinating SystemSolventTemp. (°C)Major Product(s)Yield (%)Ortho/Para RatioReference
1I₂ / H₂O₂WaterRT2-Iodophenol, 2,6-Diiodophenol49, 21Predom. Ortho[5]
2KI / (NH₄)₂S₂O₈aq. MethanolRT2-IodophenolHighPredom. Ortho[14]
3NIS / p-TSA (1 eq.)DichloromethaneRT4-Iodophenol~95Predom. Para[9]
4I₂ / NaNO₂Acetonitrile/WaterRT4-Iodophenol, 2,4-Diiodophenol55, 33-[6][7]
5Chloramine-T / I₂DMFRT4-Iodophenol96Predom. Para[3]
6Ag₂SO₄ / I₂AcetonitrileRT2-Iodophenol, 4-Iodophenol (mixture)-~1:1[15]
Key Experimental Protocols
Protocol 1: Highly para-Selective Mono-iodination using NIS/p-TSA

This protocol is adapted from methods favoring para-iodination.[9]

  • Reagents: Phenol (1.0 mmol), N-Iodosuccinimide (NIS, 1.05 mmol), p-Toluenesulfonic acid monohydrate (p-TSA, 1.0 mmol), Dichloromethane (CH₂Cl₂, 10 mL).

  • Procedure:

    • To a solution of phenol in dichloromethane (10 mL) in a round-bottom flask, add p-TSA (1.0 mmol).

    • Stir the mixture at room temperature for 5 minutes.

    • Add N-Iodosuccinimide (1.05 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 15 mL).

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-iodophenol.

Protocol 2: Predominantly ortho-Selective Iodination using I₂/H₂O₂ in Water

This protocol is based on an efficient and environmentally friendly method favoring ortho-iodination.[5]

  • Reagents: Phenol (2.0 mmol), Iodine (I₂, 1.0 mmol), 30% Hydrogen Peroxide (H₂O₂, 2.0 mmol), Water (10 mL).

  • Procedure:

    • To a solution of phenol (2.0 mmol) in distilled water (10 mL), add iodine (1.0 mmol).

    • Stir the mixture vigorously, then add 30% aqueous hydrogen peroxide (2.0 mmol) dropwise.

    • Continue stirring the mixture at room temperature for 24 hours. Monitor the reaction by TLC.

    • After 24 hours, quench the excess iodine by adding a 10% (m/v) aqueous solution of sodium thiosulfate (10 mL) until the brown color disappears.

    • Extract the mixture with ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product mixture via column chromatography to separate 2-iodophenol from other products.

References

Technical Support Center: Solvent Selection for Reactions Involving 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solvent selection for reactions involving 2-Benzyloxy-4-iodophenol.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound to consider when selecting a solvent?

A1: this compound is a moderately polar molecule. The key functional groups influencing its solubility and reactivity are the phenolic hydroxyl group, the benzyl ether, and the iodine atom on the aromatic ring. The phenolic proton is weakly acidic, the ether linkage is relatively stable, and the carbon-iodine bond is susceptible to oxidative addition in cross-coupling reactions.

Q2: I am having trouble dissolving this compound. Which solvents are recommended?

Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighHigh polarity effectively solvates the phenol and the polar C-I bond.
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, its high polarity and ability to accept hydrogen bonds favor dissolution.
Acetonitrile (MeCN)Moderate to HighGood general-purpose polar aprotic solvent.
AcetoneModerateLess polar than DMF/DMSO but should still be a suitable solvent.
Tetrahydrofuran (THF)ModerateEthereal solvent, should dissolve the compound well due to the benzyl ether group.
Polar Protic EthanolModerateThe hydroxyl group can interact with the phenol, but the overall polarity is lower than polar aprotic solvents.
MethanolModerateSimilar to ethanol.
Nonpolar Aromatic TolueneLow to ModerateThe aromatic rings in both the solvent and solute provide some favorable interactions.
Dichloromethane (DCM)ModerateA versatile solvent that can dissolve a wide range of organic compounds.
Nonpolar Aliphatic HexaneLowThe significant difference in polarity makes it a poor solvent choice.

Q3: How does the choice between a protic and an aprotic solvent affect reactions at the phenolic hydroxyl group?

A3: The choice between a protic and aprotic solvent is critical for reactions involving the phenolic hydroxyl group, such as in a Williamson ether synthesis.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally the preferred choice. They solvate the cation of the base (e.g., K⁺ in K₂CO₃), leaving the phenoxide nucleophile more "naked" and reactive. This leads to faster and more efficient O-alkylation.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen bond with the phenoxide, creating a solvent cage that reduces its nucleophilicity and slows down the reaction rate. They can also potentially act as competing nucleophiles.

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Problem: I am attempting to alkylate the phenolic hydroxyl group of this compound but am observing low yields of the desired ether product.

Troubleshooting Steps:

Potential CauseRecommended Solution
Incomplete Deprotonation Ensure a sufficiently strong base is used to fully deprotonate the phenol. While K₂CO₃ is common, a stronger base like NaH may be required.
Poor Nucleophilicity of the Phenoxide Switch to a polar aprotic solvent like DMF or acetonitrile to enhance the reactivity of the phenoxide.
Side Reaction: C-alkylation The phenoxide ion is an ambident nucleophile and can undergo C-alkylation. Using polar aprotic solvents generally favors O-alkylation.
Low Reaction Temperature Gently heating the reaction mixture (e.g., to 50-80 °C) can increase the reaction rate. Monitor by TLC to avoid decomposition.
Poor Solubility of Reagents Ensure all reactants are fully dissolved. If solubility is an issue, consider a more polar solvent like DMSO.

Williamson_Ether_Synthesis_Troubleshooting start Low Yield in Williamson Ether Synthesis cause1 Incomplete Deprotonation start->cause1 cause2 Poor Nucleophilicity start->cause2 cause3 Side Reaction (C-alkylation) start->cause3 cause4 Low Temperature start->cause4 cause5 Poor Solubility start->cause5 solution1 Use Stronger Base (e.g., NaH) cause1->solution1 solution2 Switch to Polar Aprotic Solvent (DMF, MeCN) cause2->solution2 solution3 Use Polar Aprotic Solvent cause3->solution3 solution4 Increase Reaction Temperature cause4->solution4 solution5 Use More Polar Solvent (e.g., DMSO) cause5->solution5

Issue 2: Poor Performance in Suzuki Cross-Coupling Reactions

Problem: The Suzuki coupling reaction of this compound with a boronic acid is sluggish or gives low yields.

Troubleshooting Steps:

Potential CauseRecommended Solution
Poor Solubility of Reactants A mixture of solvents is often beneficial. Toluene is a common choice, but the addition of a more polar co-solvent like ethanol or DMF can improve the solubility of the phenol and the base.
Ineffective Base The choice of base is crucial. K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and anhydrous.
Catalyst Deactivation The phenolic hydroxyl group can potentially coordinate to the palladium catalyst. While generally not a major issue, if other factors have been ruled out, protection of the phenol may be considered.
Insufficient Degassing Oxygen can poison the palladium catalyst. Ensure the solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Water Content A small amount of water is often necessary for the Suzuki reaction to proceed, as it helps to dissolve the base and facilitate transmetalation. Anhydrous conditions may be detrimental. A common solvent system is a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

Suzuki_Coupling_Troubleshooting start Poor Performance in Suzuki Coupling cause1 Poor Solubility start->cause1 cause2 Ineffective Base start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Insufficient Degassing start->cause4 cause5 Incorrect Water Content start->cause5 solution1 Use Solvent Mixture (e.g., Toluene/Ethanol) cause1->solution1 solution2 Use Anhydrous, Finely Powdered Base (K₂CO₃, Cs₂CO₃) cause2->solution2 solution3 Protect Phenolic -OH cause3->solution3 solution4 Thoroughly Degas Solvents and Reaction Mixture cause4->solution4 solution5 Use Biphasic System (e.g., Toluene/Water) cause5->solution5

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol describes the O-alkylation of this compound with a generic alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Williamson_Workflow start Start step1 Dissolve this compound in DMF start->step1 step2 Add K₂CO₃, stir 30 min step1->step2 step3 Add Alkyl Halide step2->step3 step4 Heat to 60 °C, Monitor by TLC step3->step4 step5 Work-up: - Quench with Water - Extract with Ethyl Acetate step4->step5 step6 Wash Organic Layer step5->step6 step7 Dry and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end End step8->end

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol outlines a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Add the degassed solvent system, a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Workflow start Start step1 Combine Reactants and Base in Schlenk Flask start->step1 step2 Inert Atmosphere (Evacuate/Backfill) step1->step2 step3 Add Palladium Catalyst step2->step3 step4 Add Degassed Solvents step3->step4 step5 Heat to 90 °C, Monitor Reaction step4->step5 step6 Work-up: - Cool, Add Water - Extract with Ethyl Acetate step5->step6 step7 Wash, Dry, and Concentrate step6->step7 step8 Purify by Column Chromatography step7->step8 end End step8->end

Validation & Comparative

Characterization of 2-Benzyloxy-4-iodophenol: A Comparative ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, precise structural elucidation of novel compounds is paramount. This guide provides a comprehensive ¹H NMR characterization of 2-benzyloxy-4-iodophenol and compares its spectral features with related phenolic compounds, offering a clear benchmark for its identification. Due to the limited availability of public experimental spectra for this compound, a predicted ¹H NMR data set is presented alongside experimental data for analogous compounds to facilitate a thorough comparative analysis.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for this compound (predicted) and two comparable compounds: 4-iodophenol and 2-benzyloxyphenol. This side-by-side comparison highlights the influence of the benzyloxy and iodo substituents on the chemical shifts and coupling patterns of the aromatic protons.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound H-3~7.20d~2.01H
(Predicted)H-5~7.05dd~8.5, 2.01H
H-6~6.85d~8.51H
-OCH₂Ph~5.10s-2H
-Ph~7.30-7.50m-5H
-OH~5.0 (broad)s-1H
4-Iodophenol H-2, H-67.48d8.82H
(Experimental, CDCl₃)H-3, H-56.65d8.82H
-OH5.14s-1H
2-Benzyloxyphenol Aromatic H6.85-7.05m-4H
(Experimental, CDCl₃)-OCH₂Ph5.12s-2H
-Ph7.30-7.45m-5H
-OH5.75 (broad)s-1H

Experimental Protocol

The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[1]

  • The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

  • A standard one-pulse sequence is used to acquire the free induction decay (FID).

  • Key acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The acquired FID is subjected to a Fourier transform to obtain the frequency-domain spectrum.

  • The spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts of the signals are referenced to the internal standard (TMS at 0.00 ppm).

  • The signals are integrated to determine the relative number of protons corresponding to each resonance.

  • The multiplicities (e.g., singlet, doublet, triplet, multiplet) and coupling constants are determined from the splitting patterns of the signals.

Logical Workflow for NMR Characterization

The following diagram illustrates the logical workflow for the characterization of an organic compound using ¹H NMR spectroscopy, from sample preparation to final structure elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Sample Compound Isolation & Purification Solvent Choice of Deuterated Solvent Sample->Solvent Standard Addition of Internal Standard (TMS) Solvent->Standard Tube Transfer to NMR Tube Standard->Tube Spectrometer Place Sample in NMR Spectrometer Tube->Spectrometer Shimming Tuning and Shimming Spectrometer->Shimming Acquisition Acquire FID Shimming->Acquisition FT Fourier Transform Acquisition->FT Correction Phase and Baseline Correction FT->Correction Referencing Chemical Shift Referencing Correction->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity and Coupling Constants Integration->Multiplicity Assignment Signal Assignment Multiplicity->Assignment Structure Proposed Structure Assignment->Structure Verification Comparison with Predicted/Reference Data Structure->Verification Final_Structure Final Structure Confirmation Verification->Final_Structure

Caption: Workflow for ¹H NMR characterization.

References

Comparative Analysis of 13C NMR Spectral Data for 2-Benzyloxy-4-iodophenol and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the 13C Nuclear Magnetic Resonance (NMR) spectral data for 2-Benzyloxy-4-iodophenol against structurally related phenols. The intended audience for this document includes researchers, scientists, and professionals in the fields of organic chemistry and drug development. This guide aims to serve as a valuable resource for spectral interpretation and the characterization of substituted phenolic compounds.

Data Presentation: 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound and the experimental data for selected reference compounds. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Carbon AtomThis compound (Predicted)Phenol (Experimental)2-Iodophenol (Experimental)4-Iodophenol (Experimental)2-Benzyloxyphenol (Experimental)
C1155.5155.4155.1156.4147.2
C2148.9115.886.4118.1148.5
C3115.7129.8130.3138.5115.1
C483.2121.1122.983.0121.6
C5139.5129.8129.5138.5121.3
C6123.1115.8139.6118.1112.5
-OCH₂-71.0---71.2
Benzyl C1'136.5---137.0
Benzyl C2'/C6'128.6---128.5
Benzyl C3'/C5'128.2---127.8
Benzyl C4'127.9---127.2

Experimental Protocols

The following is a general protocol for the acquisition of a 13C NMR spectrum for phenolic compounds. This protocol may require optimization based on the specific instrumentation and the properties of the compound being analyzed.

1. Sample Preparation:

  • Weigh approximately 20-50 mg of the solid sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is determined by the sample's solubility and should be selected to avoid signal overlap with the analyte.

  • Ensure the sample is fully dissolved. Gentle warming or vortexing can be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

  • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp spectral lines.

  • Set the acquisition parameters for a standard 1D 13C NMR experiment with proton decoupling. Key parameters include:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei, which is important for accurate integration, although peak intensities in 13C NMR are not always directly proportional to the number of carbons.

    • Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width (SW): A typical range of 0-220 ppm is sufficient for most organic compounds.[1]

  • Initiate data acquisition.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Apply a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.

Visualization of Substituent Effects

The following diagram illustrates the influence of the benzyloxy and iodo substituents on the 13C NMR chemical shifts of the aromatic carbons in this compound compared to the parent phenol molecule.

Substituent_Effects cluster_phenol Phenol cluster_target This compound (Predicted) cluster_effects Substituent Effects phenol Phenol C1: 155.4 C2/C6: 115.8 C3/C5: 129.8 C4: 121.1 effects target This compound C1: 155.5 C2: 148.9 C3: 115.7 C4: 83.2 C5: 139.5 C6: 123.1 benzyloxy 2-Benzyloxy Group benzyloxy->target Inductive & Mesomeric Effects - Deshields C2 (ortho) - Shields C6 (para to OCH2Ar) - Minor effect on other carbons iodo 4-Iodo Group iodo->target Heavy Atom & Inductive Effects - Strongly shields C4 (ipso) - Deshields C3/C5 (ortho) - Minor effect on C2/C6 (meta)

Caption: Substituent effects on aromatic 13C NMR chemical shifts.

References

Interpreting Mass Spectrometry of 2-Benzyloxy-4-iodophenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with substituted phenols, accurate structural elucidation is paramount. Mass spectrometry is a cornerstone of this analysis. This guide provides a framework for interpreting the mass spectrum of 2-Benzyloxy-4-iodophenol by comparing its predicted fragmentation patterns with those of related compounds.

Predicted Mass Spectrum Analysis of this compound

The structure of this compound combines three key features that dictate its fragmentation in mass spectrometry: an iodinated phenol ring, a benzyl ether linkage, and an aromatic system. The molecular weight of this compound is 310.1 g/mol . Under electron ionization (EI), we can anticipate a series of characteristic fragmentation pathways.

The most prominent fragmentation is expected to be the cleavage of the benzylic C-O bond, which is a facile process due to the stability of the resulting benzyl cation. This would lead to a very abundant peak at m/z 91, corresponding to the C7H7+ ion. Another significant fragmentation pathway would involve the cleavage of the C-I bond, given its relative weakness compared to other bonds in the molecule.

Below is a table summarizing the predicted key fragments for this compound.

Predicted Fragment Ion m/z (Mass-to-Charge Ratio) Proposed Structure Significance
[M]+•310[C13H11IO]+•Molecular Ion
[M-I]+183[C13H11O]+Loss of Iodine Radical
[M-C7H7]+219[C6H4IO]+Loss of Benzyl Radical
[C7H7]+91[C7H7]+Benzyl Cation (Tropylium ion)
[C6H5O]+93[C6H5O]+Phenoxy Cation
[C6H4I]+203[C6H4I]+Iodophenyl Cation
[I]+127[I]+Iodine Cation

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation, we can compare it with the known mass spectra of structurally related compounds: 4-iodophenol and 2-iodophenol. These compounds share the iodinated phenol core and provide insight into the fragmentation of this key moiety.

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Reference
4-Iodophenol 220127, 93, 65[1][2]
2-Iodophenol 220127, 93, 65[3][4]
Benzyl Phenyl Ether 18491, 77, 65[5][6]

The mass spectra of both 2- and 4-iodophenol show a strong molecular ion peak at m/z 220.[1][2][3][4] Common fragments include the loss of CO (m/z 192), and peaks corresponding to the iodophenyl cation (m/z 203) and the iodine cation (m/z 127). The presence of a peak at m/z 93 in the iodophenols, corresponding to the phenoxy cation, supports the prediction of a similar fragment in this compound.

The mass spectrum of benzyl phenyl ether is dominated by the benzyl cation at m/z 91, which is often the base peak.[5][6] This strongly suggests that the m/z 91 peak will be a major fragment in the spectrum of this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound can be visualized as a series of competing and sequential reactions. The initial molecular ion can undergo several key bond cleavages.

G M [C13H11IO]+• m/z = 310 (Molecular Ion) F1 [C6H4IO]+ m/z = 219 (Loss of •C7H7) M->F1 - •C7H7 F2 [C7H7]+ m/z = 91 (Benzyl Cation) M->F2 - •OC6H4I F3 [C13H11O]+ m/z = 183 (Loss of •I) M->F3 - •I F5 [C6H4I]+ m/z = 203 F1->F5 - CO F4 [C6H5O]+ m/z = 93 F3->F4 - C7H6

References

A Comparative Guide to Purity Assessment of 2-Benzyloxy-4-iodophenol: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis and pharmaceutical development. For a compound such as 2-Benzyloxy-4-iodophenol, a key intermediate in various synthetic pathways, ensuring high purity is paramount for the successful outcome of subsequent reactions and the quality of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity assessment of this compound. This comparison is supported by detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their specific needs.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[1] Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is particularly well-suited for this analysis.[1]

Experimental Protocol: HPLC

A hypothetical gradient reversed-phase HPLC method for the analysis of this compound is detailed below. This protocol is based on established methods for structurally similar halogenated and benzylated phenolic compounds.

ParameterCondition
Instrument HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 50% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the sample in acetonitrile to a concentration of 1 mg/mL.
Data Presentation: HPLC Performance

The following table summarizes the expected performance characteristics of the proposed HPLC method.

Performance MetricExpected Value
Retention Time Approximately 10-12 minutes
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01%
Limit of Quantitation (LOQ) 0.03%
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Alternative Analytical Techniques

While HPLC is a robust method, other techniques offer distinct advantages and can be employed for a comprehensive purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[2] For a compound like this compound, derivatization might be necessary to improve its volatility and thermal stability.

ParameterCondition
Instrument Gas Chromatograph with a Mass Spectrometer detector
Derivatization Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 290 °C
Ion Source Temp 230 °C
MS Mode Electron Ionization (EI) at 70 eV, scanning from m/z 50-550
Sample Preparation Dissolve 1 mg of the sample in 1 mL of dichloromethane. Add 100 µL of BSTFA and heat at 60 °C for 30 minutes.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for identifying and quantifying trace impurities.[3][4]

ParameterCondition
Instrument LC-MS/MS system with an Electrospray Ionization (ESI) source
LC Conditions Same as the HPLC protocol described above
MS Source ESI in negative ion mode
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp 350 °C
Desolvation Gas Flow 800 L/hr
MS Scan Range m/z 100-600
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a compound's purity without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.[7]

ParameterCondition
Instrument NMR Spectrometer (e.g., 400 MHz or higher)
Internal Standard A certified reference material with known purity (e.g., maleic anhydride)
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Sample Preparation Accurately weigh the sample and the internal standard into an NMR tube. Add the deuterated solvent.
Acquisition Parameters
Pulse ProgramA standard 90° pulse sequence
Relaxation Delay (d1)At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 s)
Number of Scans16 or more to achieve a good signal-to-noise ratio
Data Processing Apply appropriate phasing and baseline correction. Integrate a well-resolved signal of the analyte and a signal of the internal standard.

Comparative Performance

The following table provides a comparative summary of the performance of each technique for the purity assessment of this compound.

FeatureHPLC-UV/DADGC-MSLC-MSqNMR
Principle Chromatographic separation based on polaritySeparation based on volatility and boiling pointChromatographic separation with mass-based detectionNuclear magnetic resonance signal intensity
Selectivity GoodVery HighExcellentHigh
Sensitivity Moderate (µg/mL)High (ng/mL)Very High (pg/mL)Lower (mg/mL)
Accuracy HighHighVery HighVery High
Precision (%RSD) < 2%< 5%< 3%< 1%
Impurity Identification Possible with DAD and reference standardsExcellent with mass spectral librariesExcellent with fragmentation dataPossible for structurally related impurities
Sample Volatility Not requiredRequired (derivatization may be needed)Not requiredNot required
Throughput HighModerateHighModerate
Cost ModerateHighVery HighHigh

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and aid in the selection of the most appropriate analytical technique, the following diagrams have been generated.

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Weigh & Dissolve Sample (1 mg/mL in ACN) hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_sample->hplc_system prep_std Prepare Calibration Standards prep_std->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV/DAD Detection separation->detection integration Peak Integration detection->integration quantification Quantification & Purity Calculation (% Area Normalization) integration->quantification report Generate Report quantification->report

Caption: Experimental workflow for HPLC purity analysis.

decision_tree cluster_criteria Primary Considerations cluster_methods Recommended Method start Purity Assessment of This compound q1 Need for Impurity ID? start->q1 q3 Primary Method Needed? start->q3 q2 Trace Level Impurities? q1->q2 Yes hplc HPLC-UV/DAD q1->hplc No (Routine QC) gcms GC-MS q2->gcms No (Known Volatile Impurities) lcms LC-MS q2->lcms Yes q3->hplc No (Established Method) qnmr qNMR q3->qnmr Yes (Highest Accuracy)

Caption: Decision tree for selecting a purity assessment method.

Conclusion

The choice of an analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • HPLC-UV/DAD is a robust, reliable, and cost-effective method for routine quality control and purity determination. It offers high precision and accuracy for quantifying the main component and known impurities.

  • GC-MS is a valuable tool for identifying and quantifying volatile or semi-volatile impurities, although it may require derivatization for a compound like this compound.

  • LC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for detecting and identifying trace-level impurities and unknown degradation products.

  • qNMR stands out as a primary method that offers the highest accuracy for purity determination without the need for a specific reference standard of the analyte.[5][6] It is particularly useful for the certification of reference materials and for obtaining a highly accurate purity value.

By understanding the principles, protocols, and performance characteristics of each of these techniques, researchers and drug development professionals can make an informed decision to ensure the quality and integrity of their chemical compounds.

References

A Comparative Guide to 2-Benzyloxy-4-iodophenol and its Iodophenol Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and synthetic chemistry, iodinated phenols serve as versatile building blocks and key intermediates. This guide provides a detailed comparison of 2-Benzyloxy-4-iodophenol with its parent iodophenol isomers: 2-iodophenol, 3-iodophenol, and 4-iodophenol. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective physicochemical properties, reactivity, and potential applications, supported by available data.

Physicochemical Properties: A Tabular Comparison

The introduction of a benzyloxy group to the 4-iodophenol scaffold significantly alters its physical properties, primarily increasing its molecular weight and likely affecting its melting point, boiling point, and solubility profile. The following table summarizes the key physicochemical properties of these compounds.

PropertyThis compound2-Iodophenol3-Iodophenol4-Iodophenol
Molecular Formula C₁₃H₁₁IO₂[1]C₆H₅IO[2]C₆H₅IO[3]C₆H₅IO[4]
Molecular Weight 326.13 g/mol [1]220.01 g/mol [2]220.01 g/mol [3]220.01 g/mol [4]
Melting Point Data not available37-43 °C42-44 °C93.5 °C[4]
Boiling Point Data not available186-187 °C (at 160 mmHg)Data not available139 °C (at 5 mmHg)[4]
pKa Data not available8.519.03[5]9.33[4]
Appearance Data not availablePink or yellow crystalline powder[2]White to light brown solidColorless solid[4]

Note: The pKa of this compound is expected to be higher than that of 4-iodophenol due to the ether linkage replacing the acidic phenolic proton. The solubility of this compound in organic solvents is likely to be greater than that of the iodophenol isomers due to the presence of the benzyl group.

Synthesis and Reactivity in Cross-Coupling Reactions

Iodophenols are valuable substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, owing to the high reactivity of the carbon-iodine bond. The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F.[6][7] This makes iodophenols highly desirable for constructing complex molecular architectures in drug discovery.[8]

The presence of the benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl, preventing it from interfering with the cross-coupling reaction. This allows for selective functionalization at the iodo-position. After the desired coupling, the benzyl group can be readily removed to yield the functionalized 4-iodophenol derivative.

Below is a generalized workflow for the synthesis of this compound and its subsequent use in a cross-coupling reaction.

G cluster_synthesis Synthesis of this compound cluster_coupling Application in Cross-Coupling 4-Iodophenol 4-Iodophenol Protection Protection 4-Iodophenol->Protection Benzyl Bromide, Base This compound This compound Protection->this compound Coupling Coupling This compound->Coupling Boronic Acid, Pd Catalyst, Base Coupled_Product Coupled_Product Coupling->Coupled_Product Suzuki-Miyaura Reaction Deprotection Deprotection Coupled_Product->Deprotection H₂, Pd/C or other methods Final_Product Final_Product Deprotection->Final_Product

Synthetic workflow for this compound and its application.

Biological Activity: Antioxidant Potential and Enzyme Inhibition

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals.[9][10][11] The antioxidant activity of iodophenol isomers would be influenced by the position of the iodine atom, which can affect the stability of the resulting phenoxyl radical. However, specific comparative studies on the antioxidant activity of these iodophenol isomers are limited.

The introduction of a benzyloxy group in this compound blocks the free phenolic hydroxyl group, which would significantly diminish its hydrogen-donating antioxidant capacity. Any observed antioxidant activity from this compound would likely be through other mechanisms or after in-vivo debenzylation.

Regarding enzyme inhibition, phenolic compounds have been shown to interact with various enzymes.[12][13][14][15] The inhibitory potential of iodophenols would depend on the specific enzyme and the binding interactions facilitated by the phenol and iodine moieties. For this compound, the bulky benzyl group could influence binding to enzyme active sites, potentially leading to different inhibitory profiles compared to the unprotected iodophenols. The specific therapeutic relevance of these compounds as enzyme inhibitors would require dedicated screening and structure-activity relationship studies.

The following diagram illustrates the general principle of enzyme inhibition and how different inhibitor types can affect enzyme kinetics.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition I1 Inhibitor E1 Enzyme I1->E1 ES1 Enzyme-Substrate Complex E1->ES1 + Substrate S1 Substrate P1 Product ES1->P1 k_cat I2 Inhibitor E2 Enzyme I2->E2 ES2 Enzyme-Substrate Complex I2->ES2 E2->ES2 + Substrate EIS2 Enzyme-Inhibitor- Substrate Complex E2->EIS2 + Inhibitor + Substrate S2 Substrate P2 Product ES2->P2 k_cat

Modes of reversible enzyme inhibition.

Experimental Protocols

Detailed, direct comparative experimental protocols for these specific compounds are not available in the reviewed literature. However, standardized assays can be employed to evaluate their properties.

General Protocol for Antioxidant Activity (DPPH Assay)
  • Preparation of Reagents: Prepare a stock solution of the test compound (this compound or iodophenol isomers) in a suitable solvent (e.g., methanol or DMSO). Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to varying concentrations of the test compound. Include a control with the solvent only.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes). Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can then be determined.[16]

General Protocol for Enzyme Inhibition (e.g., Cytochrome P450 Assay)
  • Preparation of Reagents: Prepare stock solutions of the test compounds. Obtain the enzyme (e.g., recombinant human CYP isozyme) and its specific substrate. Prepare the necessary buffer solutions and cofactors (e.g., NADPH regenerating system).

  • Assay Procedure: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound in the buffer. Initiate the reaction by adding the substrate and cofactors.

  • Incubation and Termination: Incubate at a controlled temperature (e.g., 37°C). Stop the reaction after a specific time by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Analyze the formation of the product using a suitable method, such as fluorescence spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the rate of product formation and calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.[17][18]

General Protocol for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the aryl iodide (e.g., this compound), a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane, or DMF/water).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up and Purification: After completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

Conclusion

This compound and its corresponding iodophenol isomers are valuable compounds in chemical and pharmaceutical research. The choice between these compounds depends on the specific application. The iodophenol isomers offer a free phenolic hydroxyl group which can be important for biological activity, such as antioxidant effects or specific hydrogen bonding interactions with biological targets. However, this free hydroxyl group can interfere with certain chemical transformations.

This compound, with its protected hydroxyl group, is an ideal substrate for synthetic transformations like cross-coupling reactions, where the hydroxyl group's reactivity needs to be masked. The benzyl group can be subsequently removed to unmask the phenol, providing a strategic advantage in multi-step syntheses.

While direct comparative data on the biological and chemical performance of this compound versus the other iodophenol isomers is limited, this guide provides a foundational understanding of their properties based on their structural differences. Further experimental investigations are warranted to fully elucidate their comparative performance in various applications.

References

A Comparative Guide to the Reactivity of Aryl Iodides vs. Aryl Bromides in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic pathway. In the landscape of palladium-catalyzed cross-coupling reactions—a cornerstone of modern organic chemistry—the choice between an aryl iodide and an aryl bromide is a frequent and important consideration. This guide provides an objective, data-supported comparison to inform substrate selection for these pivotal transformations.

Theoretical Background: The Carbon-Halogen Bond

The fundamental difference in reactivity between aryl iodides and aryl bromides stems from the properties of their respective carbon-halogen (C-X) bonds. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This is quantitatively reflected in their bond dissociation energies (BDE), with the C-I bond requiring significantly less energy to cleave.

  • C-I Bond Dissociation Energy: ~213 kJ/mol[1]

  • C-Br Bond Dissociation Energy: ~285 kJ/mol[1]

This disparity directly influences the rate-determining step of most cross-coupling catalytic cycles: the oxidative addition of the aryl halide to the low-valent palladium catalyst (Pd(0)).[2][3][4] The weaker C-I bond undergoes this insertion more readily, which generally leads to faster reaction rates, higher yields under milder conditions, and the ability to use lower catalyst loadings.[5] The established reactivity order for aryl halides in palladium-catalyzed cross-coupling is typically: I > Br > Cl .[6][7]

Catalytic_Cycle pd0 Pd(0)L₂ oad Oxidative Addition pd0->oad pdiia Ar-Pd(II)L₂(X) oad->pdiia trans Transmetalation (e.g., with R-B(OH)₂) pdiia->trans Organometallic Reagent pdiib Ar-Pd(II)L₂(R) trans->pdiib byproduct M-X trans->byproduct red Reductive Elimination pdiib->red red->pd0 Catalyst Regeneration product Ar-R (Product) red->product reagents Ar-X + R-M reagents->oad Aryl Halide (X=I, Br)

A generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Quantitative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of aryl iodides allows for more favorable reaction conditions across various named reactions compared to their bromo-analogues.

The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is one of the most widely used C-C bond-forming reactions.[8][9][10] While the I > Br reactivity trend generally holds, some catalyst systems have shown surprisingly poor reactivity for aryl iodides at lower temperatures (~50 °C), a nuance critical for process optimization.[11]

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)
Reaction Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling
Aryl Halide 4-Iodotoluene4-Bromotoluene
Coupling Partner Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(OAc)₂ (0.5 mol%)Pd(OAc)₂ (0.5 mol%)
Temperature Room TemperatureRoom Temperature
Reaction Time 10 minutes45 minutes
Yield >95%~90%
Data is illustrative of general trends observed for ligand-free Suzuki-Miyaura reactions in aqueous media.[12]

The Heck reaction couples an aryl halide with an alkene.[13][14][15] The higher reactivity of aryl iodides is particularly advantageous, often permitting lower reaction temperatures and catalyst loadings to achieve high yields.[3][16]

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)
Reaction Heck CouplingHeck Coupling
Aryl Halide Iodobenzene4-Bromoacetophenone
Coupling Partner StyreneStyrene
Catalyst System Pd(OAc)₂Pd(OAc)₂ (1 mol%), NHC Ligand (2 mol%)
Base Et₃NK₂CO₃
Temperature 100 °C80-120 °C
Reaction Time ~4 hours~4 hours
Yield >90%~95% (with specific NHC ligand)
Data is illustrative of general trends and specific optimized conditions.[16][17]

In the Sonogashira coupling of an aryl halide with a terminal alkyne, the difference in reactivity is pronounced.[18] Aryl iodides frequently react at room temperature, whereas aryl bromides almost always require heating to proceed efficiently.[16][18][19]

FeatureAryl Iodide (Representative)Aryl Bromide (Representative)
Reaction Sonogashira CouplingSonogashira Coupling
Aryl Halide IodobenzeneBromobenzene
Coupling Partner PhenylacetylenePhenylacetylene
Catalyst System Pd(PPh₃)₂Cl₂ / CuIPd(PPh₃)₂Cl₂ / CuI
Base Et₃NEt₃N
Temperature Room Temperature70 °C (Reflux)
Yield High (>90%)Moderate to High (~85%)
Data is illustrative of general trends and typical temperature requirements.[16][20]

Detailed Experimental Protocols

Experimental_Workflow start Start reagents 1. Weigh Reagents (Aryl Halide, Coupling Partner, Base) start->reagents setup 2. Assemble Glassware (Schlenk Flask, Condenser) reagents->setup inert 3. Establish Inert Atmosphere (Vacuum/Backfill with N₂ or Ar) setup->inert add 4. Add Solvent & Catalyst/Ligand inert->add react 5. Heat to Temperature & Stir for Required Time add->react monitor 6. Monitor Reaction (TLC, GC/MS) react->monitor monitor->react Incomplete workup 7. Work-up (Quench, Extract, Dry) monitor->workup Complete purify 8. Purify Product (Column Chromatography) workup->purify analyze 9. Characterize Product (NMR, MS) purify->analyze end End analyze->end

A typical experimental workflow for a cross-coupling reaction.
  • To a flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the palladium(II) acetate catalyst (Pd(OAc)₂, 0.005 mmol, 0.5 mol%).

  • Add the chosen solvent (e.g., Water-Ethanol Blend, 3 mL) to the flask.

  • Stir the resulting mixture vigorously at room temperature for the time indicated by reaction monitoring (e.g., via TLC).

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., 4 x 10 mL of diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

  • To a Schlenk tube, add palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%), the N-heterocyclic carbene (NHC) ligand precursor (0.02 mmol, 2 mol%), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv) and the solvent (e.g., DMF/H₂O 1:1, 6 mL) via syringe.

  • Heat the reaction mixture in an oil bath at the target temperature (e.g., 80-120 °C) for the specified time (e.g., 4 hours).

  • After cooling to room temperature, extract the mixture with an appropriate solvent (e.g., ethyl acetate/hexane).

  • Filter the organic extracts through a pad of silica gel, concentrate the filtrate, and purify by flash chromatography to isolate the product.

Practical Considerations and Decision Making

While aryl iodides offer superior reactivity, the choice of substrate is not based on kinetics alone.

  • Cost and Availability: Aryl bromides and chlorides are produced on a much larger industrial scale and are, therefore, significantly less expensive and more widely available than their iodide counterparts. For large-scale synthesis, this cost difference can be a primary deciding factor.

  • Substrate Stability: Aryl iodides can be less stable than aryl bromides, particularly to light, which may require more careful storage and handling.

  • Selectivity in Polyhalogenated Substrates: The differential reactivity (I > Br) is a powerful tool for achieving selective, sequential cross-couplings on molecules containing multiple different halogen atoms.[6] An iodide can be selectively coupled while leaving a bromide untouched for a subsequent transformation.[6]

Decision_Flowchart start Start: Choose Aryl Halide reactivity Is high reactivity or mild conditions critical? start->reactivity cost Is cost or availability a primary constraint? reactivity->cost No use_iodide Use Aryl Iodide (Ar-I) reactivity->use_iodide Yes polyhalogen Is selective coupling on a polyhalogenated arene needed? cost->polyhalogen No use_bromide Use Aryl Bromide (Ar-Br) cost->use_bromide Yes polyhalogen->use_iodide Yes polyhalogen->use_bromide No end Final Choice use_iodide->end optimize_br Optimize conditions for Ar-Br (Higher T, stronger ligand) use_bromide->optimize_br optimize_br->end

A flowchart to guide the selection between aryl iodides and bromides.

Conclusion

The choice between an aryl iodide and an aryl bromide for cross-coupling reactions is a classic trade-off between reactivity and practicality.

  • Aryl Iodides are the more reactive partners due to their weaker C-I bond, enabling faster reactions, milder conditions, and lower catalyst loadings. They are the substrate of choice for sterically hindered couplings, sensitive functional groups, or when high reactivity is paramount.

  • Aryl Bromides offer a more economical and readily available alternative. While they often require more forcing conditions (higher temperatures, more active catalysts), modern advancements in ligand design have made them highly effective for a vast array of transformations.

Ultimately, the optimal choice depends on the specific goals of the synthesis. For initial discovery and complex, late-stage functionalization where yield and mild conditions are critical, the higher reactivity of aryl iodides is a distinct advantage. For large-scale, cost-driven syntheses, the economic benefits of aryl bromides make them the more pragmatic and common choice.

References

A Comparative Guide to Alternative Protecting Groups for Phenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For the hydroxyl group of phenols, a variety of protecting groups are available, each with its distinct profile of stability and reactivity. This guide provides an objective comparison of common and alternative protecting groups for phenols, supported by experimental data and detailed protocols to aid in the strategic design of synthetic routes.

Overview of Phenol Protecting Groups

The ideal protecting group for a phenol should be easily and efficiently introduced, stable under a range of reaction conditions, and selectively removed in high yield without affecting other functional groups.[1] The choice of protecting group is often a trade-off between stability and ease of removal.[2] This guide focuses on a comparative analysis of ether-based, silyl ether-based, and ester-based protecting groups.

Ether-Based Protecting Groups

Ether protecting groups are widely used due to their general stability across a broad spectrum of reaction conditions.[3]

Methyl Ethers

Methyl ethers are robust and stable to a wide range of reagents, making them suitable for lengthy synthetic sequences. However, their removal often requires harsh conditions.[4]

Benzyl Ethers (Bn)

Benzyl ethers offer a good balance of stability and milder deprotection conditions compared to methyl ethers.[3] They are stable to both acidic and basic conditions but can be readily cleaved by catalytic hydrogenolysis.[2]

tert-Butyl Ethers

tert-Butyl ethers are stable to basic conditions and are typically cleaved under acidic conditions.

Silyl Ether-Based Protecting Groups

Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, varied stability based on the substituents on the silicon atom, and mild deprotection methods.[3] The stability of silyl ethers is primarily influenced by the steric bulk of these substituents.

tert-Butyldimethylsilyl (TBS/TBDMS) Ethers

TBS ethers are widely used due to their moderate stability and selective removal using fluoride ion sources.

Triisopropylsilyl (TIPS) Ethers

The greater steric hindrance of the isopropyl groups makes TIPS ethers more stable to acidic conditions and some nucleophiles compared to TBS ethers.

Ester-Based Protecting Groups

Ester protecting groups are readily introduced and are typically cleaved by hydrolysis under basic conditions. The steric hindrance around the carbonyl group can be tuned to modulate the rate of cleavage.

Acetate (Ac) Esters

Acetate esters are easily prepared and removed, but their lability can be a limitation in multi-step syntheses.

Pivaloate (Piv) Esters

The sterically hindered tert-butyl group in pivaloate esters makes them significantly more resistant to hydrolysis than acetate esters, offering greater stability.[5]

Quantitative Comparison of Phenol Protecting Groups

The following tables summarize quantitative data for the protection and deprotection of phenols using various protecting groups. The data has been compiled from various sources to provide a direct comparison.

Table 1: Comparison of Protection Methods for Phenol

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Methyl (Me) MeI, K₂CO₃, Acetone, reflux12 h>95[4]
Benzyl (Bn) BnBr, K₂CO₃, Acetone, reflux8 h>95[3]
TBS TBDMSCl, Imidazole, DMF, rt2 h~95[2]
TIPS TIPSCl, Imidazole, DMF, rt4 h~90[3]
Acetate (Ac) Ac₂O, Pyridine, rt1 h>98[6]
Pivaloate (Piv) PivCl, Pyridine, rt3 h>95[7]

Table 2: Comparison of Deprotection Methods for Protected Phenols

Protecting GroupReagents and ConditionsReaction TimeYield (%)Reference
Methyl (Me) BBr₃, CH₂Cl₂, 0 °C to rt2 h>90[4]
Benzyl (Bn) H₂, 10% Pd/C, MeOH, rt2 h>98[2]
TBS TBAF (1M in THF), THF, rt0.5 h>95[2]
TIPS TBAF (1M in THF), THF, rt2 h>95[3]
Acetate (Ac) K₂CO₃, MeOH, H₂O, rt0.5 h>98[6]
Pivaloate (Piv) LiOH, THF, H₂O, rt12 h>90[7]

Experimental Protocols

General Procedure for the Protection of Phenol as a Benzyl Ether

To a solution of phenol (1.0 equiv) in acetone (0.2 M) is added potassium carbonate (1.5 equiv) and benzyl bromide (1.2 equiv). The mixture is stirred at reflux for 8 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the benzyl ether.

General Procedure for the Deprotection of a Benzyl-Protected Phenol

A solution of the benzyl-protected phenol (1.0 equiv) in methanol (0.1 M) is treated with 10% palladium on carbon (10 mol%). The flask is evacuated and backfilled with hydrogen gas (balloon). The reaction mixture is stirred vigorously at room temperature for 2 hours. The catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield the deprotected phenol.

General Procedure for the Protection of Phenol with TBDMSCl

To a solution of phenol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF (0.5 M) at room temperature is added tert-butyldimethylsilyl chloride (1.1 equiv). The reaction is stirred for 2 hours. The reaction mixture is then diluted with diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to give the TBDMS-protected phenol.[2]

General Procedure for the Deprotection of a TBS-Protected Phenol

To a solution of the TBS-protected phenol (1.0 equiv) in THF (0.2 M) at room temperature is added tetra-n-butylammonium fluoride (1.1 equiv, 1.0 M solution in THF). The reaction is stirred for 30 minutes and then quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected phenol.[2]

Visualization of Synthetic Strategies

Orthogonal Protection and Deprotection Strategy

The concept of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[8]

Orthogonal_Deprotection Start Phenol with two hydroxyl groups Protect1 Protect one -OH with TBSCl, Imidazole Start->Protect1 Protect2 Protect second -OH with BnBr, K2CO3 Protect1->Protect2 Intermediate Orthogonally Protected Intermediate Protect2->Intermediate Deprotect_Bn Selective Deprotection of Benzyl Ether (H2, Pd/C) Intermediate->Deprotect_Bn Path A Deprotect_TBS Selective Deprotection of TBS Ether (TBAF) Intermediate->Deprotect_TBS Path B Product1 Mono-protected Phenol (TBS ether intact) Deprotect_Bn->Product1 Product2 Mono-protected Phenol (Benzyl ether intact) Deprotect_TBS->Product2

Caption: Orthogonal protection and deprotection workflow.

General Workflow for Protecting Group Application

The following diagram illustrates a typical experimental workflow for the introduction of a protecting group.

Protection_Workflow Substrate Phenol Substrate Reagents Add Protecting Group Reagent and Base/Catalyst in Solvent Substrate->Reagents Reaction Stir at Appropriate Temperature Reagents->Reaction Workup Aqueous Workup (Quench, Extract, Wash) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Protected Phenol Purification->Product

Caption: Experimental workflow for phenol protection.

Conclusion

The selection of a suitable protecting group for a phenolic hydroxyl is a critical decision in the planning of a synthetic route. This guide provides a comparative overview of common ether, silyl ether, and ester-based protecting groups, highlighting their respective advantages and disadvantages. The provided data and protocols aim to equip researchers with the necessary information to make informed choices, thereby enhancing the efficiency and success of their synthetic endeavors. The concept of orthogonal protection, as illustrated, is a powerful strategy for the synthesis of complex molecules bearing multiple hydroxyl functionalities.

References

comparative yield analysis of different 2-Benzyloxy-4-iodophenol synthetic routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis

The production of 2-Benzyloxy-4-iodophenol, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic strategies. The efficiency of these routes, measured by overall yield and process simplicity, is a critical factor for consideration in research and development. This guide provides a comparative analysis of two plausible synthetic routes to this compound, supported by experimental data and detailed methodologies, to inform the selection of the most appropriate pathway for specific research and manufacturing needs.

Executive Summary of Synthetic Routes

Two primary synthetic routes are evaluated in this guide:

  • Route 1: Benzylation followed by Iodination. This two-step approach begins with the selective mono-benzylation of catechol to yield 2-benzyloxyphenol, which is subsequently iodinated at the para-position.

  • Route 2: Iodination followed by Benzylation. This alternative two-step route involves the initial iodination of catechol to produce 4-iodocatechol, followed by the selective mono-benzylation of one of its hydroxyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of reaction yields and overall efficiency.

ParameterRoute 1: Benzylation then IodinationRoute 2: Iodination then Benzylation
Step 1 Reaction Selective mono-benzylation of catecholIodination of catechol
Step 1 Reagents Benzyl tosylate, K₂CO₃, DMF1,3-Diiodo-5,5-dimethylhydantoin, Solvent
Step 1 Yield ~85-92% (estimated based on hydroquinone)Yield not explicitly reported, but implied to be good
Step 2 Reaction Regioselective para-iodinationSelective mono-benzylation
Step 2 Reagents N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA)Benzyl halide/tosylate, Base, Solvent
Step 2 Yield ~93%Highly variable; selective mono-benzylation is challenging
Overall Estimated Yield ~79-86% Highly dependent on the success of selective benzylation
Key Advantage Well-defined steps with high anticipated yields.Potentially shorter route if selectivity can be controlled.
Key Disadvantage Two distinct synthetic steps are required.Lack of established protocols for selective mono-benzylation of 4-iodocatechol.

Experimental Protocols

Detailed methodologies for the key reactions in each synthetic route are provided below. These protocols are based on established literature procedures and may require optimization for specific laboratory conditions.

Route 1: Benzylation followed by Iodination

Step 1: Synthesis of 2-Benzyloxyphenol from Catechol

This procedure is adapted from a general method for the O-benzylation of phenols.

  • Materials: Catechol (1.0 eq), Benzyl tosylate (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add catechol and anhydrous potassium carbonate.

    • Add anhydrous DMF to dissolve the reactants.

    • Add benzyl tosylate to the reaction mixture.

    • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to obtain 2-benzyloxyphenol.

Step 2: Synthesis of this compound from 2-Benzyloxyphenol

This protocol utilizes N-iodosuccinimide for regioselective iodination.[1]

  • Materials: 2-Benzyloxyphenol (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve 2-benzyloxyphenol in trifluoroacetic acid at room temperature.

    • Slowly add N-iodosuccinimide to the solution.

    • Stir the reaction mixture at room temperature for 1-4 hours, monitoring for completion by TLC.

    • Once the starting material is consumed, carefully pour the reaction mixture into a stirred solution of saturated aqueous sodium bicarbonate to neutralize the acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic extracts, wash with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization to yield this compound.

Route 2: Iodination followed by Benzylation

Step 1: Synthesis of 4-Iodocatechol from Catechol

This proposed method is based on a patent for the halogenation of catechol derivatives.

  • Materials: Catechol (1.0 eq), 1,3-Diiodo-5,5-dimethylhydantoin (0.55 eq), Solvent (e.g., Dichloromethane or Acetonitrile).

  • Procedure:

    • Dissolve catechol in a suitable solvent in a round-bottom flask.

    • Add 1,3-diiodo-5,5-dimethylhydantoin portion-wise to the stirred solution.

    • The reaction can be monitored by TLC for the disappearance of the starting material.

    • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to remove unreacted iodine, followed by extraction with an organic solvent.

    • The organic layer is then dried and concentrated, and the product purified by chromatography.

Step 2: Selective Mono-benzylation of 4-Iodocatechol

  • Materials: 4-Iodocatechol (1.0 eq), Benzyl bromide or chloride (1.0 eq), a suitable base (e.g., K₂CO₃, NaH), and a polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Procedure (Hypothetical):

    • Dissolve 4-iodocatechol in the chosen solvent under an inert atmosphere.

    • Add the base and stir for a period to form the phenoxide(s).

    • Slowly add the benzylating agent at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction closely by TLC to maximize the formation of the mono-benzylated product and minimize the formation of the di-benzylated byproduct.

    • Work-up would involve quenching the reaction, extraction, and extensive chromatographic purification to isolate the desired this compound from the starting material, the regioisomer (1-benzyloxy-4-iodophenol), and the di-benzylated product.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the two synthetic routes.

Route1 Catechol Catechol Step1 Step 1: Benzylation (Benzyl Tosylate, K₂CO₃, DMF) Catechol->Step1 Intermediate1 2-Benzyloxyphenol Step1->Intermediate1 Step2 Step 2: Iodination (NIS, TFA) Intermediate1->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for Route 1.

Route2 Catechol Catechol Step1_R2 Step 1: Iodination (1,3-Diiodo-5,5-dimethylhydantoin) Catechol->Step1_R2 Intermediate2 4-Iodocatechol Step1_R2->Intermediate2 Step2_R2 Step 2: Selective Benzylation (Benzyl Halide, Base) Intermediate2->Step2_R2 Product_R2 This compound Step2_R2->Product_R2

Caption: Synthetic workflow for Route 2.

Conclusion and Recommendations

Based on the available data, Route 1 (Benzylation followed by Iodination) is the recommended synthetic strategy for obtaining this compound with a predictable and high overall yield. The individual steps are well-precedented for similar substrates, and the regioselectivity of the iodination step is expected to be high, simplifying purification.

Route 2, while appearing more direct, is hampered by the significant challenge of achieving selective mono-benzylation of 4-iodocatechol. The lack of established, high-yield protocols for this transformation introduces a considerable risk of low yields and complex purification procedures, making it a less desirable option for efficient synthesis on a laboratory or industrial scale. Further research into the selective functionalization of substituted catechols would be required to make Route 2 a more viable alternative.

References

A Comparative Guide to the Definitive Structural Validation of 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and materials science, the unequivocal determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates not only the physicochemical properties of a compound but also its biological activity and potential therapeutic applications. This guide provides an in-depth analysis of the structural validation of 2-Benzyloxy-4-iodophenol, a key intermediate in organic synthesis. While a suite of analytical techniques provides corroborative evidence, we will demonstrate why single-crystal X-ray crystallography stands as the definitive method for absolute structure elucidation.

The Analytical Toolkit: A Comparative Overview

The structural characterization of a novel compound is akin to assembling a complex puzzle. Each analytical technique provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment. However, the level of detail and certainty each method provides varies significantly.

TechniqueInformation ProvidedStrengths for this compoundLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and intermolecular interactions.Unambiguous determination of the substitution pattern and conformation.Requires a high-quality single crystal; the solid-state structure may differ from the solution-state conformation.
NMR Spectroscopy (¹H, ¹³C) Connectivity and chemical environment of atoms.Confirms the presence of the benzyloxy and iodophenol moieties and their relative positions through proton coupling patterns and chemical shifts.[1][2][3]Provides an average structure in solution; cannot definitively determine bond lengths or angles.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms the molecular formula (C₁₃H₁₁IO₂) and the presence of iodine through its characteristic isotopic signature.[4][5][6][7][8]Does not provide information on atom connectivity or 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups.Identifies key functional groups such as the phenolic O-H stretch (~3200-3600 cm⁻¹) and aromatic C=C stretches (~1500-1600 cm⁻¹).[9][10][11][12][13]Provides limited information about the overall molecular structure.

While techniques like NMR, MS, and IR are indispensable for initial characterization and purity assessment, they infer connectivity rather than directly observing it. For instance, NMR can suggest the para relationship between the iodine and hydroxyl groups, but it does not provide the exact bond distances and angles that define the molecule's geometry. X-ray crystallography overcomes this limitation by providing a direct visualization of the atomic arrangement.[14][15]

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is the most powerful method for determining the structure of crystalline materials at the atomic level.[14][15] It provides an "atomic-level blueprint" that serves as the ultimate validation of a proposed chemical structure. The ability of X-ray crystallography to provide precise information about the molecular details of interactions is unsurpassed.[16][17]

The process relies on the diffraction of an X-ray beam by the ordered array of molecules in a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined. The final output is a three-dimensional model of the molecule with highly accurate bond lengths, bond angles, and torsional angles.

For this compound, an X-ray crystal structure would definitively confirm:

  • Regiochemistry: The precise positions of the benzyloxy, iodo, and hydroxyl groups on the phenol ring.

  • Conformation: The rotational orientation of the benzyloxy group relative to the phenol ring.

  • Intermolecular Interactions: The presence of hydrogen bonding (e.g., from the phenolic hydroxyl group) and other non-covalent interactions that dictate the crystal packing.

Experimental Protocol: From Powder to Validated Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process that demands precision at every stage. The following protocol outlines the key steps for the structural determination of this compound.

Step 1: Growing High-Quality Single Crystals

The success of an X-ray diffraction experiment is contingent upon obtaining a well-ordered single crystal. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly over several days.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting gradual crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Step 2: X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The diffractometer rotates the crystal while bombarding it with X-rays, and a detector records the positions and intensities of the diffracted beams.

Step 3: Structure Solution and Refinement

The collected diffraction data is then processed to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the crystal's unit cell. The initial model is then refined by adjusting the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns.

Step 4: Structure Validation

The quality of the final crystal structure is assessed using several metrics, including:

  • R-factor (R₁): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

  • Goodness-of-Fit (GOF): This should be close to 1.0 for a good model.

  • Residual Electron Density: The electron density map should be largely flat, with no significant peaks or troughs that would indicate missing atoms or incorrect assignments.

The workflow for crystallographic validation is a self-validating system, where the chemical reasonableness of the resulting bond lengths and angles provides an internal check on the correctness of the structure.

Workflow for Structural Validation

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Corroboration cluster_crystallography Crystallographic Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Provides corroborative evidence ms Mass Spectrometry purification->ms Provides corroborative evidence ir IR Spectroscopy purification->ir Provides corroborative evidence crystal_growth Single Crystal Growth purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Final Validated Structure structure_solution->validation validation->nmr Must be consistent with validation->ms Must be consistent with validation->ir Must be consistent with

Caption: Workflow for the definitive structural validation of this compound.

Hypothetical Crystallographic Data Summary

The following table presents realistic crystallographic data for this compound, based on known structures of similar compounds.

ParameterValueSignificance
Chemical FormulaC₁₃H₁₁IO₂Confirms elemental composition.
Formula Weight326.13Consistent with mass spectrometry data.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)18.9, 14.6, 6.2Dimensions of the unit cell.
β (°)98.0Angle of the unit cell.
Volume (ų)1690Volume of the unit cell.
Z4Number of molecules in the unit cell.
R₁ [I > 2σ(I)]< 0.05A low value indicates a good fit between the model and the data.
wR₂ (all data)< 0.15A weighted R-factor that includes all diffraction data.
Goodness-of-fit on F²~1.0Indicates a good refinement.

Conclusion

While a combination of spectroscopic methods is essential for the initial characterization of this compound, single-crystal X-ray crystallography provides the only definitive and unambiguous validation of its three-dimensional structure. The resulting atomic-level model offers unparalleled detail regarding connectivity, conformation, and intermolecular interactions, establishing a solid foundation for its application in research and development. This level of certainty is crucial for understanding structure-activity relationships and for the rational design of new molecules in the pharmaceutical and materials science industries.

References

Comparative Analysis of the Biological Activity of Benzyloxy-Halogenated Phenol Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structure-activity relationship and therapeutic potential of benzyloxy-halogenated phenol derivatives as anticancer agents.

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this pursuit, the benzyloxyphenol scaffold has emerged as a promising pharmacophore. The introduction of a halogen atom to this core structure can significantly modulate the compound's physicochemical properties, including lipophilicity, electronic effects, and metabolic stability, thereby influencing its biological activity. This guide provides a comparative analysis of the anticancer activities of benzyloxy-halogenated phenol derivatives, drawing upon available experimental data to elucidate structure-activity relationships (SAR). Due to a scarcity of published research specifically on 2-benzyloxy-4-iodophenol derivatives, this guide broadens the scope to include derivatives with other halogen substitutions to provide a more comprehensive overview for researchers in the field.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the in vitro cytotoxic activity of a series of benzyloxy-halogenated quinolin-2(1H)-one derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented to facilitate a quantitative comparison of their potency. A lower IC50 value indicates a higher cytotoxic potency.

Compound IDRXCancer Cell LineIC50 (µM)[1]
9e H4-FluoroCOLO 2050.09
HL-600.17
H4600.19
Hep3B0.30
11e 6,7-methylenedioxy4-FluoroCOLO 2050.03
HL-600.04
H4600.05
Hep3B0.07

Structure-Activity Relationship (SAR) Insights

The data presented in the table, derived from studies on 4-substituted-benzyloxy-quinolin-2(1H)-one derivatives, offer valuable insights into the structure-activity relationships of benzyloxy-halogenated compounds:

  • Influence of Halogen Substitution : The presence of a fluorine atom at the 4-position of the benzyloxy ring (compounds 9e and 11e ) consistently results in high cytotoxic potency across all tested cancer cell lines.[1] This suggests that an electron-withdrawing substituent at this position enhances the anticancer activity.

  • Effect of Substituents on the Quinolinone Core : The introduction of a 6,7-methylenedioxy group on the quinolin-2(1H)-one scaffold in compound 11e leads to a significant increase in cytotoxicity compared to the unsubstituted analog 9e .[1] This highlights the importance of substitution on the core heterocyclic ring system in modulating the biological activity.

While direct comparative data for this compound derivatives is limited, the observed trends in related benzyloxy-halogenated structures suggest that the nature and position of the halogen, as well as other substituents on the aromatic rings, are critical determinants of their anticancer potential.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, the following are detailed methodologies for key experiments.

Synthesis of 4-Alkoxy-1H-quinolin-2-one Derivatives[1]

The synthesis of these compounds generally involves a two-step procedure:

  • Synthesis of 4-hydroxy-1H-quinolin-2-one : A substituted aniline is reacted with diethyl malonate. The resulting intermediate is then cyclized at a high temperature to yield the 4-hydroxy-1H-quinolin-2-one core structure.

  • Etherification : The 4-hydroxy-1H-quinolin-2-one is then reacted with a substituted benzyl halide (e.g., 4-fluorobenzyl chloride) in the presence of a base to yield the final 4-substituted-benzyloxy-quinolin-2(1H)-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

The cytotoxic activity of the synthesized compounds against various human cancer cell lines is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding : Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment : Serial dilutions of the test compounds are prepared in the culture medium. After 24 hours of cell seeding, the existing medium is replaced with fresh medium containing different concentrations of the compounds. The cells are then incubated for another 48 hours.

  • MTT Addition and Incubation : After the treatment period, MTT solution is added to each well, and the plates are incubated for a further 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement : The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway Visualization

Many cytotoxic agents exert their anticancer effects by inducing apoptosis, or programmed cell death. The following diagram illustrates a simplified, representative workflow of a cell-based cytotoxicity screening experiment leading to the identification of potential apoptosis-inducing agents.

Caption: Workflow for the synthesis, screening, and mechanistic evaluation of novel anticancer compounds.

Conclusion

This guide provides a comparative overview of the biological activity of benzyloxy-halogenated phenol derivatives, with a focus on their potential as anticancer agents. The presented data underscores the significance of the nature and position of substituents on the benzyloxyphenol scaffold in determining cytotoxic potency. While a clear structure-activity relationship for this compound derivatives remains to be elucidated through dedicated studies, the insights from related halogenated analogs offer a valuable starting point for the rational design of novel, potent, and selective anticancer drug candidates. Further research focusing on the synthesis and comprehensive biological evaluation of a library of this compound derivatives is warranted to fully explore the therapeutic potential of this specific chemical space.

References

The Synthetic Chemist's Dilemma: A Cost-Benefit Analysis of 2-Benzyloxy-4-iodophenol in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and ultimate project success. In the synthesis of complex molecules such as thyroid hormone analogues, the formation of the diaryl ether linkage is a pivotal step. This guide provides an objective cost-benefit analysis of utilizing 2-Benzyloxy-4-iodophenol for this purpose, comparing its performance and economic viability against a prominent alternative synthetic strategy: the oxidative coupling of diiodotyrosine derivatives.

The synthesis of the core structure of thyroxine and its analogues often involves the coupling of two substituted phenolic rings. This compound presents itself as a versatile building block for introducing one of these rings, with the benzyl group serving as a readily cleavable protecting group for the phenol. However, its utility must be weighed against its cost and the efficiency of the reactions in which it is employed. This guide delves into a comparative analysis of two potential synthetic routes to a key thyroxine precursor, providing researchers with the data to make an informed decision.

At a Glance: Cost and Performance Comparison

A primary consideration for any synthetic chemist is the balance between the cost of starting materials and their performance in a given reaction. Here, we compare a hypothetical, yet chemically sound, Ullmann condensation route using this compound against a documented oxidative coupling approach.

FeatureRoute 1: Ullmann CondensationRoute 2: Oxidative Coupling
Key Reagents This compound, N-acetyl-3,5-diiodotyrosine ethyl ester, CuI, 1,10-PhenanthrolineN-acetyl-3,5-diiodotyrosine ethyl ester, Thallium(III) trifluoroacetate, Boron trifluoride etherate
Approx. Reagent Cost per mmol of Product ~$50 - $70~$150 - $200+
Key Transformation Copper-catalyzed nucleophilic aromatic substitutionThallium(III)-mediated intramolecular oxidative coupling
Anticipated Yield Moderate to Good (typically 50-80%)Moderate (reported around 30-40%)
Reaction Conditions High temperature (typically >100 °C)Milder temperature (can often be run at or below room temperature)
Reagent Toxicity Moderate (Copper salts)High (Thallium salts are extremely toxic)
Scalability Generally scalable, but catalyst loading can be a factor.Limited by the high cost and toxicity of the thallium reagent.

Note: Prices are estimates based on currently available data from various suppliers and are subject to change. Bulk pricing may be significantly lower. The cost per mmol of product is a rough estimation based on the stoichiometry and pricing of the key reagents.

Delving into the Synthetic Pathways

The choice of synthetic route has significant implications for the overall efficiency and cost of producing the target diaryl ether. Below, we explore the two pathways in greater detail.

Route 1: Ullmann Condensation using this compound

The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving the copper-catalyzed coupling of an aryl halide with a phenol. In this proposed route, this compound would serve as the aryl iodide component, coupling with a protected 3,5-diiodotyrosine derivative.

Hypothetical Experimental Protocol:

  • Materials: N-acetyl-3,5-diiodotyrosine ethyl ester, this compound, Copper(I) iodide (CuI), 1,10-Phenanthroline, Cesium carbonate (Cs₂CO₃), and anhydrous Dimethylformamide (DMF).

  • Procedure:

    • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add N-acetyl-3,5-diiodotyrosine ethyl ester (1.0 equiv.), this compound (1.2 equiv.), CuI (0.1 equiv.), 1,10-Phenanthroline (0.2 equiv.), and Cs₂CO₃ (2.0 equiv.).

    • Add anhydrous DMF to the flask.

    • The reaction mixture is heated to 110-130 °C and stirred for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite.

    • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the desired diaryl ether.

Route 2: Oxidative Coupling of a Diiodotyrosine Derivative

An alternative, biomimetic approach to the diaryl ether linkage is the intramolecular oxidative coupling of a diiodotyrosine derivative. This method avoids the use of a second, pre-functionalized phenol but requires a potent and often toxic oxidizing agent.

Experimental Protocol (Adapted from literature):

  • Materials: N-acetyl-3,5-diiodotyrosine ethyl ester, Thallium(III) trifluoroacetate, Boron trifluoride etherate, and anhydrous Acetonitrile.

  • Procedure:

    • A solution of N-acetyl-3,5-diiodotyrosine ethyl ester (1.0 equiv.) in anhydrous acetonitrile is prepared in a flask protected from light.

    • Thallium(III) trifluoroacetate (1.1 equiv.) is added to the solution, and the mixture is stirred at room temperature.

    • Boron trifluoride etherate (1.0 equiv.) is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

    • Upon completion, the reaction is quenched by the addition of water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

    • The crude product is purified by column chromatography to yield the desired coupled product.

Cost-Benefit Analysis in Detail

Factor Route 1: Ullmann Condensation with this compound Route 2: Oxidative Coupling
Cost of Starting Materials Moderate. The primary costs are associated with this compound and the protected diiodotyrosine derivative. Copper catalysts and ligands are relatively inexpensive.High. The major cost driver is the thallium(III) trifluoroacetate, which is significantly more expensive than the copper catalyst used in the Ullmann reaction.
Reagent Availability The key reagents are generally available from major chemical suppliers.Thallium(III) trifluoroacetate is a more specialized and less commonly stocked reagent.
Reaction Efficiency and Yield Potentially Higher Yield. Ullmann-type reactions, especially with modern ligands, can often achieve good to excellent yields.Lower to Moderate Yield. Literature reports for similar oxidative couplings often show moderate yields.
Process Safety and Handling Moderate Hazard. Copper salts have moderate toxicity. High reaction temperatures require careful control.High Hazard. Thallium compounds are extremely toxic and require specialized handling procedures and waste disposal, adding to the overall cost and complexity of the process.
Versatility and Scope Broad Scope. The Ullmann condensation is a versatile reaction for forming various diaryl ethers. The choice of the benzyloxy-protected phenol allows for flexibility in the synthesis of different analogues.More Specific. This route is tailored to the intramolecular coupling of a specific precursor.
Downstream Processing Purification can sometimes be challenging due to the presence of copper residues.Purification is generally straightforward, though care must be taken to remove all traces of the toxic thallium salts.

Visualizing the Synthetic Workflows

To further clarify the two synthetic approaches, the following diagrams illustrate the key transformations.

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Benzyloxy_4_iodophenol This compound Product Thyroxine Precursor (Diaryl Ether) 2_Benzyloxy_4_iodophenol->Product Ullmann Coupling Diiodotyrosine_deriv N-acetyl-3,5-diiodotyrosine ethyl ester Diiodotyrosine_deriv->Product Catalyst CuI / 1,10-Phenanthroline Catalyst->Product Base Cs2CO3 Base->Product Solvent DMF, ~120°C Solvent->Product

Caption: Workflow for the synthesis of a thyroxine precursor via Ullmann condensation.

Oxidative_Coupling cluster_reactant Reactant cluster_conditions Reaction Conditions Diiodotyrosine_deriv N-acetyl-3,5-diiodotyrosine ethyl ester Product Coupled Product Diiodotyrosine_deriv->Product Intramolecular Oxidative Coupling Oxidant Thallium(III) trifluoroacetate Oxidant->Product Lewis_Acid BF3·OEt2 Lewis_Acid->Product Solvent Acetonitrile, RT Solvent->Product

Caption: Workflow for the synthesis of a thyroxine precursor via oxidative coupling.

The Biosynthetic Context: Thyroid Hormone Synthesis

Understanding the natural synthesis of thyroid hormones provides valuable context for the design of synthetic routes. The biosynthesis occurs in the thyroid gland and involves the iodination of tyrosine residues on the protein thyroglobulin, followed by an enzyme-catalyzed coupling of these iodinated tyrosines.

Thyroid_Hormone_Biosynthesis Iodide Iodide (I-) Iodination Iodination (Thyroid Peroxidase) Iodide->Iodination Thyroglobulin Thyroglobulin (with Tyrosine residues) Thyroglobulin->Iodination MIT_DIT Monoiodotyrosine (MIT) & Diiodotyrosine (DIT) residues Iodination->MIT_DIT Coupling Coupling Reaction (Thyroid Peroxidase) MIT_DIT->Coupling T3_T4 Triiodothyronine (T3) & Thyroxine (T4) residues Coupling->T3_T4 Proteolysis Proteolysis T3_T4->Proteolysis Hormone_Release Release of T3 & T4 Proteolysis->Hormone_Release

Caption: Simplified signaling pathway of thyroid hormone biosynthesis.

Conclusion

The cost-benefit analysis of using this compound in the synthesis of thyroxine precursors reveals it to be a strategically sound, albeit moderately expensive, reagent. The hypothetical Ullmann condensation route, while requiring optimization, offers the potential for good yields and avoids the use of highly toxic reagents. Its primary drawback is the initial cost of the starting material.

In contrast, the oxidative coupling route, while mechanistically elegant, is hampered by the high cost and extreme toxicity of the thallium reagent. This makes it less suitable for large-scale synthesis and raises significant safety and environmental concerns.

For research and development professionals, this compound represents a viable and often preferable starting material for the construction of the diaryl ether core of thyroxine and its analogues, particularly when considering the overall cost, safety, and scalability of the synthetic process. The initial investment in this key building block can be justified by a more efficient, safer, and ultimately more economical synthetic route.

A Comparative Guide to Alternatives for 2-Benzyloxy-4-iodophenol in Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex bioactive molecules, particularly those containing a diaryl ether scaffold such as analogues of the potent antitumor agent combretastatin A-4, the choice of starting materials is critical for reaction efficiency and overall yield. 2-Benzyloxy-4-iodophenol serves as a key building block in these synthetic pathways, primarily utilized in cross-coupling reactions to form the diaryl ether linkage. This guide provides an objective comparison of this compound with its bromo and chloro analogues, as well as alternative synthetic strategies, supported by experimental data to inform the selection of the most appropriate reagents for specific synthetic transformations.

The primary application of this compound in the synthesis of diaryl ethers is through palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Ullmann condensation reactions. The reactivity of the aryl halide is a crucial factor in these transformations, with the well-established trend being I > Br > Cl. This is attributed to the bond dissociation energies of the carbon-halogen bond, where the C-I bond is the weakest and thus more susceptible to oxidative addition in the catalytic cycle.

Performance Comparison in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C and C-O bonds. The reactivity of the 2-benzyloxy-4-halophenol directly impacts the reaction conditions required and the resulting yield of the desired diaryl ether.

ReagentTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound Pd(PPh₃)₄ or Pd(OAc)₂/XPhosK₂CO₃ or Cs₂CO₃Toluene/Water or Dioxane/Water80 - 1004 - 1285 - 95
2-Benzyloxy-4-bromophenol Pd(OAc)₂/JohnPhos or PdCl₂(dppf)K₂CO₃ or K₃PO₄DMF or Toluene/Water100 - 14012 - 2470 - 85
2-Benzyloxy-4-chlorophenol Pd₂(dba)₃/Buchwald ligands (e.g., SPhos)Cs₂CO₃ or K₃PO₄Dioxane or Toluene120 - 15024 - 4850 - 70

Note: The data presented is a compilation from various sources and represents typical ranges. Actual results may vary depending on the specific coupling partner and reaction conditions.

Performance Comparison in Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers. While it often requires higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.

ReagentTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
This compound CuI / L-proline or PhenanthrolineK₂CO₃ or Cs₂CO₃DMF or DMSO120 - 14012 - 2475 - 90
2-Benzyloxy-4-bromophenol CuI / N,N-dimethylglycineK₂CO₃Pyridine or DMF140 - 16024 - 4860 - 75
2-Benzyloxy-4-chlorophenol CuI / Picolinic acidCs₂CO₃NMP or DMF160 - 180> 4830 - 50

Note: The data presented is a compilation from various sources and represents typical ranges. Actual results may vary depending on the specific coupling partner and reaction conditions.

Alternative Synthetic Strategies

Besides the variation of the halogen on the phenol, alternative coupling partners can be employed to achieve the diaryl ether synthesis.

  • Arylboronic Acids as Coupling Partners: Instead of the phenol acting as the nucleophile, a suitably protected 4-hydroxy-3-iodophenylboronic acid could be coupled with a benzyloxy-protected phenol. This reverses the roles of the coupling partners in a Suzuki-Miyaura reaction.

  • Diaryliodonium Salts: These hypervalent iodine reagents can react with phenols under mild, often metal-free, conditions to form diaryl ethers with high regioselectivity.[1]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

A mixture of the 2-benzyloxy-4-halophenol (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel.[2] A degassed solvent system, such as a mixture of toluene and water (4:1, 5 mL), is added. The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature for the required time, with the reaction progress monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Ullmann Condensation

In a reaction flask, the 2-benzyloxy-4-halophenol (1.0 mmol), the phenol coupling partner (1.2 mmol), a copper catalyst (e.g., CuI, 0.1 mmol), a ligand (e.g., L-proline, 0.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined in a high-boiling polar solvent such as DMF or DMSO (5 mL).[3] The reaction mixture is heated under an inert atmosphere to the specified temperature for the indicated time. Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired diaryl ether.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Ullmann reactions, providing a visual representation of the key steps involved in these synthetic transformations.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂(Ar') Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Diaryl Ether (Ar-Ar') RedElim->Product ArX 2-Benzyloxy-4-halophenol (Ar-X) ArX->OxAdd ArBOH Arylboronic Acid (Ar'-B(OH)₂) ArBOH->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann_Condensation_Catalytic_Cycle CuI Cu(I)L Coord Coordination CuI->Coord CuPhenoxide Ar'O-Cu(I)L Coord->CuPhenoxide OxAdd Oxidative Addition CuPhenoxide->OxAdd CuIII Ar'O-Cu(III)L(Ar)(X) OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim RedElim->CuI Product Diaryl Ether (Ar-O-Ar') RedElim->Product ArOH Phenol (Ar'-OH) ArOH->Coord ArX 2-Benzyloxy-4-halophenol (Ar-X) ArX->OxAdd Base Base Base->Coord

Caption: Catalytic cycle of the Ullmann condensation reaction.

References

Safety Operating Guide

Proper Disposal of 2-Benzyloxy-4-iodophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-Benzyloxy-4-iodophenol, ensuring the safety of laboratory personnel and environmental compliance.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, a halogenated organic compound. Adherence to these protocols is critical to minimize safety risks and comply with regulatory standards.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side-shields or goggles
Skin and Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood.[1]

In case of accidental contact, follow these first aid measures immediately:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

Disposal Procedure

The primary route for the disposal of this compound is through an approved hazardous waste disposal service.[1] Do not discharge this chemical into drains or the environment.[1]

Step-by-Step Disposal Protocol:

  • Segregation: this compound is a halogenated organic compound due to the presence of iodine. It must be segregated from non-halogenated organic waste streams. Halogenated and non-halogenated wastes are often incinerated under different conditions and at different costs.

  • Waste Container Selection: Use a designated, properly labeled, and sealable waste container for "Halogenated Organic Waste." The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use chemical formulas or abbreviations.

  • Accumulation: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from sources of ignition and incompatible materials.[1]

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Workflow for this compound Disposal cluster_prep Preparation Phase cluster_contain Containment Phase cluster_storage Storage & Disposal Phase start Start: Unused or Contaminated This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Select Compatible & Sealable Waste Container segregate->container labeling Label Container: 'Hazardous Waste' 'this compound' container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa pickup Arrange for Pickup by Certified Waste Disposal Service saa->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 2-Benzyloxy-4-iodophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling 2-Benzyloxy-4-iodophenol. Adherence to these guidelines is essential for ensuring personal safety and proper environmental management.

Hazard Identification and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified with the following hazards[1]:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Immediate precautionary measures include avoiding contact with skin, eyes, and clothing, and preventing the inhalation of dust or fumes.[1] In case of exposure, follow the first aid measures outlined in the Safety Data Sheet.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when working with this compound. The required level of protection may vary based on the scale of the operation and the potential for exposure.

Summary of Personal Protective Equipment (PPE) Recommendations

Protection TypeMinimum Requirement (Incidental Contact)Recommended for Extended Use or Spills
Hand Protection Nitrile gloves (minimum 5-mil thickness). Change immediately if contact occurs.Double gloving with an inner nitrile glove and an outer chemical-resistant glove such as Viton™ or a laminate (e.g., Silver Shield®/4H®).
Eye & Face Protection Chemical safety goggles compliant with ANSI Z87.1 or EU Standard EN166.[2]A face shield worn over chemical safety goggles.
Respiratory Protection Not generally required if handled exclusively within a certified chemical fume hood.For handling outside of a fume hood or when dust may be generated, a half-mask or full-facepiece respirator with combination Organic Vapor (OV) and P100 (particulate) cartridges is recommended.[2][3]
Body Protection A fully buttoned laboratory coat.A chemical-resistant apron or coveralls over a laboratory coat.
Footwear Closed-toe shoes.Chemical-resistant footwear or shoe covers.

Note: Always inspect gloves for signs of degradation or punctures before use. For specific glove recommendations, consult the manufacturer's chemical resistance charts.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

Experimental Workflow

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood to control dust and vapors.

    • Ensure that an eyewash station and safety shower are readily accessible.[2]

    • Assemble all necessary equipment and reagents before starting.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • Handle the compound as a solid, minimizing the generation of dust.[1]

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after completing the work.[1]

    • Clean the work area and decontaminate any equipment used.

    • Remove PPE carefully to avoid cross-contamination and dispose of single-use items in the designated waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Waste Categorization: this compound should be treated as hazardous chemical waste. Do not dispose of it in standard trash or down the drain.

  • Containerization:

    • Collect all solid waste, including contaminated consumables (e.g., gloves, weighing paper), in a clearly labeled, sealable hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.

Visual Workflow for Safe Handling

The following diagram outlines the key steps and decision points for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management start Start: Obtain this compound prep_area Designate Handling Area (Fume Hood Preferred) start->prep_area check_safety Verify Eyewash/Shower Accessibility prep_area->check_safety gather_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) check_safety->gather_ppe handle Handle Chemical - Minimize Dust - Avoid Contact gather_ppe->handle experiment Perform Experiment handle->experiment decontaminate Clean Work Area & Equipment experiment->decontaminate collect_waste Collect Solid Waste in Labeled Hazardous Waste Container experiment->collect_waste remove_ppe Doff PPE Carefully decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash dispose Arrange for Professional Waste Disposal store_waste Store in Designated Satellite Accumulation Area collect_waste->store_waste store_waste->dispose

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.